1-Bromo-2-phenoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFUWRLNIZICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073486 | |
| Record name | 1-Bromo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-06-1, 36563-47-0 | |
| Record name | 2-Bromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobromodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036563470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-phenoxy-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V1943Q2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-phenoxybenzene: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Diphenyl Ether Building Block
1-Bromo-2-phenoxybenzene, a substituted diaryl ether, is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic placement of a bromine atom and a phenoxy group on a benzene ring offers a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role as a valuable building block in the development of novel therapeutic agents.
The internationally recognized IUPAC name for this compound is This compound .[1] It is also commonly known by its synonym, 2-bromodiphenyl ether.[1][2] The compound is registered under two CAS numbers: 7025-06-1 and 36563-47-0 .[1][3] The existence of dual CAS numbers is not uncommon and can arise from different numbering systems or the registration of the same substance by different entities over time. PubChem, a comprehensive chemical database, lists both CAS numbers for this compound, indicating they refer to the same chemical entity.[1]
Synthesis of this compound: The Ullmann Condensation
The most common and historically significant method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation.[4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the case of this compound, this would typically involve the reaction of 2-bromophenol with benzene or phenol with bromobenzene, though the former is less common. The classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications of this reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, and can proceed under milder conditions.
Reaction Principle
The Ullmann condensation for the synthesis of this compound proceeds via the copper-catalyzed reaction between a phenoxide and an aryl bromide. The generally accepted mechanism involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[5]
Experimental Protocol: A Representative Ullmann Synthesis
The following is a representative, generalized protocol for the synthesis of a diaryl ether via the Ullmann condensation, which can be adapted for the synthesis of this compound. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.
Materials:
-
2-Bromophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
1,2-Dichlorobenzene (or another suitable high-boiling solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, combine 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonym | 2-Bromodiphenyl ether | [1][2] |
| CAS Number | 7025-06-1, 36563-47-0 | [1][3] |
| Molecular Formula | C₁₂H₉BrO | [1][6] |
| Molecular Weight | 249.10 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 43.0 to 47.0 °C | [2] |
| Boiling Point | 261 °C | [2] |
| Solubility | Soluble in common organic solvents like chloroform. Insoluble in water. | |
| LogP | 4.24 | [6] |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules, particularly in the pharmaceutical industry.[7] The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. The diaryl ether moiety is a common structural motif in many biologically active compounds.
While specific examples of marketed drugs directly using this compound as a starting material are not readily found in the public domain, its utility lies in the synthesis of novel chemical entities during the drug discovery phase.[7][8] Pharmaceutical intermediates like this are fundamental in building molecular libraries for high-throughput screening and in the lead optimization phase of drug development.
The general class of brominated phenoxy compounds are valuable precursors for a variety of disubstituted diphenyl ethers which can be further transformed into diiodides, diamines, dicarboxylic acids, and other functionalized molecules.[9] These derivatives are pivotal in the synthesis of compounds targeting a range of therapeutic areas, including neurological and endocrine disorders.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established synthetic route via the Ullmann condensation. Its unique structural features make it an important building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
-
PubChem. 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. [Link]
-
Chemsrc. This compound | CAS#:7025-06-1. [Link]
-
PubChem. 1-Bromo-2-fluoro-4-phenoxybenzene. National Center for Biotechnology Information. [Link]
-
Cynor Laboratories. This compound (7025-06-1). [Link]
-
PYG Lifesciences. The Role of Bromo-OTBN in Pharma. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-2,3-dichlorobenzene as a Pharmaceutical Intermediate. [Link]
-
National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
-
The Royal Society of Chemistry. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]
-
PubChem. 1-Bromo-2-[2-(bromomethyl)phenoxy]naphthalene. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. echemi.com [echemi.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS#:7025-06-1 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 9. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2-Bromodiphenyl Ether: Properties, Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromodiphenyl ether is an organobromine compound that belongs to the class of polybrominated diphenyl ethers (PBDEs). While the broader family of PBDEs has been extensively studied due to their use as flame retardants and their environmental persistence, 2-bromodiphenyl ether itself serves as a valuable building block in organic synthesis.[1] Its unique combination of a nucleophilic oxygen bridge and two aromatic rings, one of which is activated for a variety of cross-coupling reactions, makes it a versatile reagent in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 2-bromodiphenyl ether, its synthesis and purification, characteristic spectroscopic data, reactivity, and applications, with a focus on providing practical insights for laboratory use.
Molecular Structure and Physicochemical Properties
2-Bromodiphenyl ether consists of a phenoxy group attached to a bromine-substituted benzene ring at the ortho position. The ether linkage imparts a degree of conformational flexibility, with the two phenyl rings capable of rotating relative to each other. The presence of the bromine atom on one of the rings introduces a site for various chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.
Physical Properties of 2-Bromodiphenyl Ether
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BrO | [2] |
| Molecular Weight | 249.10 g/mol | [2] |
| Appearance | White to off-white low-melting solid | [3] |
| Melting Point | 43.5-44.5 °C | [3] |
| Boiling Point | 97-100 °C at 0.1 Torr | [3] |
| Density | 1.413 ± 0.06 g/cm³ (predicted) | [3] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [3] |
Synthesis and Purification
The synthesis of 2-bromodiphenyl ether is most commonly achieved through a copper-catalyzed Ullmann condensation reaction.[2][4] This method involves the coupling of a phenol with an aryl halide. In the case of 2-bromodiphenyl ether, 2-bromophenol is coupled with phenylboronic acid.
Experimental Protocol: Synthesis of 2-Bromodiphenyl Ether via Ullmann Condensation
This protocol is adapted from a procedure described by ChemicalBook.[3]
Materials:
-
2-Bromophenol
-
Phenylboronic acid
-
Copper(II) acetate
-
Triethylamine (TEA)
-
4Å Molecular sieves
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Diatomaceous earth
Procedure:
-
To a round-bottom flask, add 2-bromophenol (1.0 equivalent), phenylboronic acid (2.0 equivalents), copper(II) acetate (1.0 equivalent), and 4Å molecular sieves.
-
Add dichloromethane (DCM) to the flask, followed by triethylamine (TEA) (5.0 equivalents).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using DCM as the eluent. The product, 2-bromodiphenyl ether, has an Rf value of approximately 0.75.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the molecular sieves and copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2-bromodiphenyl ether as a colorless oil.
Spectroscopic Characterization
The structure of 2-bromodiphenyl ether can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 2-bromodiphenyl ether show characteristic signals for the aromatic protons and carbons.
-
¹H NMR (270 MHz, CDCl₃): δ 7.65-7.61 (m, 1H), 7.37-7.22 (m, 3H), 7.11 (td, J = 8.0, 1.1 Hz, 1H), 7.04-6.95 (m, 4H).[3]
-
¹³C NMR (68 MHz, CDCl₃): δ 156.9, 153.8, 133.9, 129.9, 128.8, 125.1, 123.5, 120.7, 118.2, 115.0.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromodiphenyl ether is expected to show characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C=C bonds. The C-O-C stretching vibrations typically appear in the region of 1300-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic rings appear in the 1600-1450 cm⁻¹ region.[5]
Mass Spectrometry (MS)
In electron impact mass spectrometry (EI-MS), 2-bromodiphenyl ether is expected to show a molecular ion peak (M⁺) at m/z 248 and 250, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.[6][7] A common fragmentation pathway for brominated diphenyl ethers is the loss of a bromine atom, which would result in a significant peak at m/z 169.[6] Further fragmentation of the diphenyl ether core can also be observed.
Chemical Reactivity and Synthetic Applications
The bromine atom in 2-bromodiphenyl ether makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[8][9] 2-Bromodiphenyl ether can be coupled with various boronic acids or their esters to form substituted diphenyl ethers. This reaction is highly valuable for the synthesis of biaryl and heteroaryl structures.
Diagram of a Suzuki-Miyaura Coupling Reaction
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-bromodiphenyl ether.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This reaction allows for the synthesis of N-arylated diphenyl ethers, which are important scaffolds in medicinal chemistry.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] 2-Bromodiphenyl ether can be used in Heck reactions to introduce vinyl groups onto the diphenyl ether core, providing access to a wider range of functionalized derivatives.
Ullmann Condensation
As mentioned in the synthesis section, the Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds.[2][14] While used for the synthesis of 2-bromodiphenyl ether itself, it can also be employed to further functionalize the molecule, for example, by coupling it with another phenol to create more complex polyether structures.
Applications in Research and Drug Development
Diphenyl ether and its derivatives are found in a number of natural products and have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[1][15] 2-Bromodiphenyl ether serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce various substituents onto the diphenyl ether scaffold through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, the diaryl ether motif is present in a number of biologically active compounds, and 2-bromodiphenyl ether provides a convenient entry point for the synthesis of analogues.[16]
Diagram of the Role of 2-Bromodiphenyl Ether in Synthesis
Caption: Synthetic utility of 2-bromodiphenyl ether in accessing diverse chemical scaffolds.
Safety and Handling
2-Bromodiphenyl ether should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the skin and eyes and may cause respiratory irritation.[17] It is also very toxic to aquatic life.[17]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromodiphenyl ether is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of cross-coupling reactions, make it an important tool for the construction of complex organic molecules. This guide provides a foundation for researchers and scientists to understand and effectively utilize 2-bromodiphenyl ether in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
-
PubChem. (n.d.). 2,2',4-Tribromodiphenyl ether. Retrieved from [Link]
-
Studylib. (n.d.). comparison and interpretation of mass. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Suzuki reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]
-
DRS@nio. (n.d.). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023, December 18). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
C.C. Tzschucke. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Dibromodiphenyl ether. Retrieved from [Link]
-
ACS Publications. (2008, September 10). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Retrieved from [Link]
-
ResearchGate. (2023, May). Photoexcitation Dynamics of Bromodiphenyl Ethers in Acetonitrile-d3 by Femtosecond Time-Resolved Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (2007, October 4). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
PubMed. (1998, October 15). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Retrieved from [Link]
-
MDPI. (2021, March 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromophenyl 2,6-dibromophenyl ether. Retrieved from [Link]
-
Science Ready. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5. Retrieved from [Link]
-
PubMed Central. (n.d.). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
MDPI. (2018, February 23). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
PubMed. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. Making sure you're not a bot! [drs.nio.res.in]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. 2-BROMODIPHENYL ETHER CAS#: 7025-06-1 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studylib.net [studylib.net]
- 7. savemyexams.com [savemyexams.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Bromo-2-phenoxybenzene molecular weight and formula
An In-Depth Technical Guide to 1-Bromo-2-phenoxybenzene for Advanced Research and Development
Introduction
This compound, a member of the brominated diphenyl ether class, is a key chemical intermediate in advanced organic synthesis. Its unique structure, featuring a reactive bromine atom ortho to a phenoxy group, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's fundamental properties, synthesis, applications, and handling protocols. By synthesizing established data with mechanistic insights, this document serves as an authoritative resource for leveraging this compound in pioneering research and development projects.
Core Physicochemical and Structural Properties
This compound is a solid organic compound whose utility is defined by its molecular structure and associated physical characteristics. The presence of both a halogenated benzene ring and a diaryl ether linkage makes it a valuable precursor in various coupling reactions.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BrO | [1][2][3][4] |
| Molecular Weight | 249.10 g/mol | [1][4][5] |
| Exact Mass | 247.98368 Da | [1][2] |
| CAS Numbers | 7025-06-1, 36563-47-0 | [1][3][5] |
| Synonyms | 2-Bromodiphenyl ether, Benzene, 1-bromo-2-phenoxy- | [3][5] |
| Melting Point | 43.0 to 47.0 °C | [5] |
| Boiling Point | ~261 °C | [5] |
| Topological Polar Surface Area | 9.2 Ų | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
graph "1_Bromo_2_phenoxybenzene_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom positions C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; O7 [pos="2.6,1.5!", label="O"]; Br8 [pos="-2.6,1.5!", label="Br"]; C9 [pos="3.9,0.75!", label="C"]; C10 [pos="5.2,1.5!", label="C"]; C11 [pos="5.2,3!", label="C"]; C12 [pos="3.9,3.75!", label="C"]; C13 [pos="2.6,3!", label="C"]; // Draw bonds for the first benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Draw bonds for the second benzene ring C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- O7; C13 -- C9; // Attach substituents C2 -- Br8; C6 -- O7; // Add implicit hydrogens (optional, for clarity) H1 [pos="-0.3, 2.3!", label="H"]; H3 [pos="-2.1, -1.3!", label="H"]; H4 [pos="0, -2.3!", label="H"]; H5 [pos="2.1, -1.3!", label="H"]; C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis];
}
Caption: 2D Chemical Structure of this compound.
Synthesis and Mechanistic Considerations
The formation of the diaryl ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The Ullmann condensation is a classic and robust method for this transformation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
The causality behind this choice of methodology lies in its reliability for forming C-O bonds between two aryl groups, which can be challenging with other methods. The copper catalyst is essential for activating the aryl halide and facilitating the coupling with the phenoxide.
Caption: Generalized Ullmann Condensation Workflow for Synthesis.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol describes a representative procedure based on the principles of the Ullmann condensation.
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromophenol (1 eq.), potassium carbonate (2 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere : Evacuate and backfill the flask with inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can interfere with the catalytic cycle.
-
Solvent and Reagent Addition : Add anhydrous pyridine as the solvent, followed by the addition of bromobenzene (1.1 eq.).
-
Reaction Execution : Heat the reaction mixture to reflux (typically 115-120 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl to remove pyridine, then with water, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications in Drug Development and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules with potential therapeutic properties.[5][6] Its value lies in the differential reactivity of its two key features: the C-Br bond and the aromatic rings.
-
Cross-Coupling Reactions : The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the precise introduction of new carbon-carbon or carbon-nitrogen bonds.
-
Precursor to Heterocycles : Through intramolecular cyclization strategies, polybrominated diphenyl ethers can serve as precursors to functionalized dibenzofurans, a scaffold present in some biologically active compounds.[7]
-
Scaffold Modification : The two aromatic rings can be further functionalized via electrophilic aromatic substitution, although the positions will be directed by the existing bromo and phenoxy groups.
Caption: Role as a Versatile Intermediate in Organic Synthesis.
Analytical Characterization Protocols
Confirming the identity, purity, and structure of this compound is critical. A multi-technique approach is standard, combining chromatography with spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the most definitive information on the chemical structure by detailing the environment of ¹H and ¹³C atoms.[8]
-
Mass Spectrometry (MS) : Confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.[2]
-
Infrared (IR) Spectroscopy : Identifies functional groups, such as the C-O-C ether linkage and aromatic C-H bonds.[8]
-
High-Performance Liquid Chromatography (HPLC) : Used for purity assessment by separating the target compound from any impurities.[8]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method that can be optimized for specific laboratory instrumentation.
-
System Preparation : Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Prepare a mobile phase of acetonitrile and water. A gradient elution may be necessary, starting from 50:50 acetonitrile:water and ramping to 95:5 over 15 minutes.
-
Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection and Run : Set the column temperature to 30 °C and the flow rate to 1.0 mL/min. Inject 10 µL of the sample solution.
-
Detection : Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 220 nm).[8]
-
Data Analysis : The purity is determined by the area percentage of the main peak in the resulting chromatogram. The retention time provides a qualitative identifier for the compound under specific conditions.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards.
| Hazard Type | GHS Statement | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][9][10] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [10] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [10] |
| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life |
Protocol: Safe Handling and Emergency Procedures
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[9][11]
-
Handling : Avoid generating dust. Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling.[9][11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Recommended storage temperature is 2-8°C to maintain long-term quality.[5]
-
Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or Chemizorb®), collect it into a sealed container, and dispose of it as hazardous waste.[9]
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10][11]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][11]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9][10][11]
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic chemistry, particularly for applications in drug discovery and materials science. Its well-defined physicochemical properties, coupled with established synthetic routes and versatile reactivity, make it a reliable building block for creating novel molecular entities. Adherence to rigorous analytical characterization and strict safety protocols is paramount to successfully and safely harnessing its full synthetic potential.
References
-
1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
This compound - SpectraBase. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene. (n.d.). ChemSrc. Retrieved January 6, 2026, from [Link]
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents. (n.d.). Google Patents.
-
Synthesis of 1-bromo-3-phenoxybenzene - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]
-
This compound (7025-06-1) - Cynor Laboratories. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8). Google Patents.
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. indiamart.com [indiamart.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene [xixisys.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-phenoxybenzene from Phenol
This guide provides a comprehensive overview of the synthesis of 1-bromo-2-phenoxybenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the reaction's mechanism, a step-by-step experimental protocol, and critical safety considerations.
Introduction: The Significance of Diaryl Ethers
Diaryl ethers are a crucial class of organic compounds, forming the structural backbone of numerous biologically active molecules and materials.[1] Their synthesis is a cornerstone of modern organic chemistry. The target molecule, this compound, also known as 2-bromophenyl phenyl ether, is a valuable building block in organic synthesis. This guide focuses on its preparation from phenol and an appropriate aryl halide, employing a modified Ullmann condensation, a classic and reliable method for forming the C-O bond between two aromatic rings.[2]
Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation, named after its discoverer Fritz Ullmann, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[3][4] While traditional Ullmann conditions often require harsh conditions like high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, modern modifications have made the reaction more versatile and applicable to a wider range of substrates.[2][3] These advancements often involve the use of ligands to stabilize the copper catalyst, allowing for lower reaction temperatures and catalytic amounts of copper.[2]
The core of this synthesis involves the reaction of phenol with 1,2-dibromobenzene. In this reaction, one of the bromine atoms on the 1,2-dibromobenzene is displaced by the phenoxide ion, which is generated in situ from phenol and a base. The copper catalyst facilitates this nucleophilic aromatic substitution.
Reaction Mechanism
While the exact mechanism of the Ullmann reaction has been a subject of study, a generally accepted pathway involves the following key steps:[5]
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of phenol by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with a Copper(I) species, often generated in situ, to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (1,2-dibromobenzene) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step and results in a Copper(III) intermediate.
-
Reductive Elimination: The Copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether (this compound) and a Copper(I) halide. The catalytic cycle is then regenerated.
It is important to note that other mechanisms, including those involving radical intermediates, have also been proposed.[5] The reactivity of the aryl halide follows the trend I > Br > Cl, with aryl iodides and bromides being the most common substrates.[2]
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol
This protocol details a ligand-free Ullmann condensation for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 9.41 g | 0.10 |
| 1,2-Dibromobenzene | 235.91 | 28.31 g | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (9.41 g, 0.10 mol), 1,2-dibromobenzene (28.31 g, 0.12 mol), potassium carbonate (20.73 g, 0.15 mol), and copper(I) iodide (0.95 g, 0.005 mol).
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 130-140°C with vigorous stirring. The color of the reaction mixture will typically darken.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 100 mL) to remove unreacted phenol, followed by a wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow oil or solid.
Experimental Workflow Diagram
Sources
The Definitive Guide to the Structure Elucidation of 1-Bromo-2-phenoxybenzene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-phenoxybenzene, a halogenated aromatic ether, serves as a valuable building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. Its precise molecular structure is fundamental to understanding its reactivity, physicochemical properties, and potential biological activity. This guide provides a comprehensive, in-depth exploration of the modern spectroscopic techniques employed for the unambiguous structure elucidation of this compound. As a self-validating system of protocols and data interpretation, this document is designed to empower researchers to confidently identify and characterize this compound and related molecular architectures.
Molecular Structure and Synthesis Overview
The foundational step in any structure elucidation is a clear hypothesis of the molecular structure. This compound consists of a benzene ring substituted with a bromine atom and a phenoxy group at adjacent positions.
A common and effective method for the synthesis of diaryl ethers like this compound is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[1][2] In a plausible synthetic route, 2-bromophenol is reacted with bromobenzene in the presence of a copper catalyst and a base. The understanding of this synthesis is crucial as it informs the potential impurities that may be present in a sample, such as unreacted starting materials or side-products from self-coupling reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, the aromatic region of the spectrum is of primary interest.
Expected ¹H NMR Spectral Data:
The nine aromatic protons of this compound are expected to resonate in the range of δ 6.8-7.7 ppm.[4] The chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine and oxygen atoms and the electron-donating resonance effect of the oxygen atom. The protons on the brominated ring will be deshielded compared to benzene, while the protons on the phenoxy ring will show more complex shielding/deshielding effects. The ortho and para protons of the phenoxy group are expected to be shielded due to the electron-donating resonance of the ether oxygen.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.30 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| H-4 | 6.90 - 7.00 | td | J_ortho ≈ 7.5, J_meta ≈ 1.0 |
| H-5 | 7.30 - 7.40 | td | J_ortho ≈ 7.8, J_meta ≈ 1.7 |
| H-6 | 7.60 - 7.70 | dd | J_ortho ≈ 7.8, J_meta ≈ 1.7 |
| H-2'/6' | 7.00 - 7.10 | d | J_ortho ≈ 8.0 |
| H-3'/5' | 7.35 - 7.45 | t | J_ortho ≈ 7.5 |
| H-4' | 7.10 - 7.20 | t | J_ortho ≈ 7.3 |
Note: These are predicted values based on the analysis of similar substituted diphenyl ethers. Actual chemical shifts and coupling constants may vary.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Instrument Setup: The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width covering the aromatic region, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule. Due to the asymmetry of this compound, all 12 carbon atoms are expected to be chemically distinct, resulting in 12 signals in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data:
The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon attached to the bromine atom (ipso-carbon) will be shielded due to the "heavy atom effect". The carbons attached to the oxygen atom will be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 158 |
| C-2 | 115 - 118 |
| C-3 | 132 - 135 |
| C-4 | 122 - 125 |
| C-5 | 128 - 131 |
| C-6 | 120 - 123 |
| C-1' | 156 - 159 |
| C-2'/6' | 118 - 121 |
| C-3'/5' | 129 - 132 |
| C-4' | 123 - 126 |
Note: These are predicted values. 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum:
For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a characteristic doublet of peaks at m/z 248 and 250.[6]
Fragmentation Pathway:
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for diphenyl ethers involve cleavage of the ether bond.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (⁷⁹Br/⁸¹Br) | Ion Structure | Fragmentation Pathway |
| 248/250 | [C₁₂H₉BrO]⁺˙ | Molecular Ion |
| 169/171 | [C₁₂H₉O]⁺ | Loss of Br radical |
| 155/157 | [C₆H₄Br]⁺ | Cleavage of the ether bond |
| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond |
| 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |
Experimental Protocol for GC-MS:
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless injector at 250-280°C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 300°C.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectrum:
The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic rings, the C-O ether linkage, and the C-Br bond.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C ring stretch |
| 1250-1200 | Aryl-O stretch (asymmetric) |
| 1050-1000 | Aryl-O stretch (symmetric) |
| 800-600 | C-Br stretch |
| 750-700 and 900-690 | Aromatic C-H out-of-plane bending |
Experimental Protocol for FT-IR (KBr Pellet Method):
For solid samples like this compound, the KBr pellet method is a common technique.[7][8]
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press die and apply high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded first and subtracted from the sample spectrum.
Integrated Data Analysis and Structure Confirmation
The definitive structure elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.
-
¹H and ¹³C NMR data confirm the presence of two distinct aromatic rings and the substitution pattern. The number of signals, their chemical shifts, and the coupling patterns are all consistent with the proposed structure.
-
Mass Spectrometry confirms the molecular weight and elemental composition (presence of bromine) through the molecular ion and its isotopic pattern. The fragmentation pattern provides further evidence for the connectivity of the atoms.
-
Infrared Spectroscopy confirms the presence of the key functional groups: aromatic rings and an ether linkage.
The convergence of evidence from these independent analytical techniques provides a high degree of confidence in the assigned structure of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern spectroscopic methods. This guide has provided a comprehensive framework for this process, from understanding the underlying principles to detailed experimental protocols. By following this self-validating approach, researchers can confidently determine the structure of this and other related molecules, a critical step in the advancement of chemical synthesis, drug discovery, and materials science. The integration of data from NMR, MS, and IR spectroscopy provides an unambiguous and robust confirmation of the molecular architecture, underscoring the power of a multi-technique approach in chemical analysis.
References
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2), 113-119.
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
- Barp, L., et al. (2015). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 407(1), 227-237.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Velazquez-Gomez, Y., et al. (2019). Determination of Chlorinated- and Brominated- Polycyclic Aromatic Hydrocarbons in Soil Samples by Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry.
-
ResearchGate. (2018). (PDF) Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. Retrieved from [Link]
-
Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022). Analytical Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
- Monge, M. A., & Buchwald, S. L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current organic chemistry, 16(17), 1998–2027.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). chem.ucla.edu. Retrieved from [Link]
-
ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
- Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Per-Ola, N., & O, H. (2012). 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates. Magnetic Resonance in Chemistry, 50(11), 747-753.
- Al-Zoubi, R. M., et al. (2021). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Synthesis, 53(05), 951-962.
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
Chemistry Learning. (2020, April 7). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips [Video]. YouTube. Retrieved from [Link]
-
1 Interpretation Mass spectral interpretation is not a trivial process. (n.d.). chm.uri.edu. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 5. Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asdlib.org [asdlib.org]
- 7. shimadzu.com [shimadzu.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
Spectroscopic Elucidation of 1-Bromo-2-phenoxybenzene: A Technical Guide for Researchers
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its molecular structure, comprising a phenoxy group attached to a brominated benzene ring, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights and detailed experimental protocols for its characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates the expected spectroscopic features. The molecule consists of two aromatic rings linked by an ether oxygen. The bromine substituent on one of the rings introduces a significant electronic effect and a characteristic isotopic pattern in mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a standard pulse sequence with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration if desired.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Data Interpretation and Discussion:
The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region (approximately δ 6.9-7.7 ppm). The nine aromatic protons give rise to overlapping signals due to their similar chemical environments and spin-spin coupling.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.61-7.65 | m | 1H | Ar-H |
| 7.22-7.37 | m | 3H | Ar-H |
| 7.11 | td, J = 8.0, 1.1 Hz | 1H | Ar-H |
| 6.95-7.04 | m | 4H | Ar-H |
Data obtained from a 270 MHz spectrum in CDCl₃.[2]
The downfield multiplet at δ 7.61-7.65 can be tentatively assigned to the proton ortho to the bromine atom, which is deshielded by the halogen's inductive effect. The remaining protons on both aromatic rings resonate in the more upfield region. A definitive assignment of each proton would require more advanced 2D NMR techniques such as COSY and NOESY.
¹³C NMR Spectroscopy
Experimental Protocol:
A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use a broadband proton decoupler to simplify the spectrum to singlets for each carbon.[3]
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full relaxation of quaternary carbons.
-
-
Data Acquisition: A larger number of scans is required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
Data Interpretation and Discussion:
The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts are influenced by the substituents on the aromatic rings.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 156.9 | Ar-C (quaternary) |
| 153.8 | Ar-C (quaternary) |
| 133.9 | Ar-CH |
| 129.9 | Ar-CH |
| 128.8 | Ar-CH |
| 125.1 | Ar-CH |
| 123.5 | Ar-CH |
| 120.7 | Ar-CH |
| 118.2 | Ar-CH |
| 115.0 | Ar-C (quaternary) |
Data obtained from a 68 MHz spectrum in CDCl₃.[2]
The signals for the quaternary carbons (those not bonded to a hydrogen) are typically of lower intensity. The carbon atom directly bonded to the bromine atom (C-Br) is expected to have a chemical shift in the range of 110-120 ppm. The carbons bonded to the ether oxygen (C-O) will be significantly deshielded, appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (KBr Pellet Method):
For solid samples like this compound, the potassium bromide (KBr) pellet method is a common sample preparation technique.[4][5]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[5] The KBr must be completely dry to avoid a broad O-H absorption band in the spectrum.[6]
-
The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
-
-
Data Acquisition:
-
Acquire a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Interpretation and Discussion:
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |
| 1270-1230 | Asymmetric C-O-C stretch | Aryl Ether |
| 1150-1050 | Symmetric C-O-C stretch | Aryl Ether |
| ~1020 | C-Br stretch | Aryl Bromide |
| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. A strong, characteristic absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected around 1250 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically around 1020 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[7][8]
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), which involves bombarding them with a high-energy electron beam.[9]
-
The resulting positively charged ions (including the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Data Interpretation and Discussion:
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all bromine-containing ions will appear as a pair of peaks (M and M+2) of nearly equal intensity.[10]
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Interpretation |
| 248/250 | [C₁₂H₉BrO]⁺• | Molecular ion (M⁺•) |
| 169 | [C₁₂H₉O]⁺ | Loss of a bromine radical ([M-Br]⁺) |
| 155/157 | [C₆H₄Br]⁺ | Cleavage of the ether bond, loss of a phenoxy radical |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the phenoxy cation |
The molecular ion peak will be observed at m/z 248 and 250. A significant fragment ion is expected at m/z 169, corresponding to the loss of the bromine atom. Cleavage of the C-O ether bond can lead to fragments at m/z 155/157 (bromophenyl cation) and m/z 93 (phenoxy cation). The phenoxy cation can further lose carbon monoxide to give the phenyl cation at m/z 77. The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups, namely the aromatic rings and the ether linkage. Mass spectrometry establishes the molecular weight and provides valuable structural information through the analysis of its fragmentation pattern, which is distinguished by the isotopic signature of bromine. This technical guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this important chemical intermediate.
References
-
Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
EPFL. (n.d.). 13C NMR. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Truman ChemLab. (2002). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. Retrieved from [Link]
-
GC-MS procedure and background. (n.d.). Retrieved from [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8.
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Springer Protocols. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS)-Based Metabolomics. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 419-426.
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]
-
MDPI. (2024, October 25). Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-iodo-. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromodiphenyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Dibromodiphenyl ether. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-BROMODIPHENYL ETHER | 7025-06-1 [chemicalbook.com]
- 3. s4science.at [s4science.at]
- 4. waters.com [waters.com]
- 5. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]
- 9. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
- 10. clearsynth.com [clearsynth.com]
A Comprehensive Technical Guide to the Solubility of 1-Bromo-2-phenoxybenzene in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1-bromo-2-phenoxybenzene, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Recognizing the critical role of solubility in process development, reaction optimization, and purification, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound (C₁₂H₉BrO) is an aromatic ether derivative with a molecular weight of approximately 249.10 g/mol .[1] At ambient temperature, it exists as a white to light yellow crystalline solid. The molecule's structure, featuring two phenyl rings linked by an ether oxygen and substituted with a bromine atom, dictates its solubility behavior. The large non-polar surface area of the phenyl rings suggests a predisposition for solubility in non-polar organic solvents. The ether linkage introduces a slight polar character and a hydrogen bond acceptor site, potentially allowing for some interaction with more polar solvents.[1]
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, London dispersion forces are the predominant intermolecular interactions due to the extensive aromatic systems. Therefore, solvents that also primarily exhibit dispersion forces, such as aromatic hydrocarbons and ethers, are expected to be effective at dissolving this compound.
Theoretical Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on its structural similarity to diphenyl ether and general principles of physical organic chemistry. Diphenyl ether, the parent compound, is known to be soluble in ethanol, ether, benzene, and acetic acid, but insoluble in water.[4][5][6][7] The addition of a bromine atom to one of the phenyl rings increases the molecular weight and may slightly alter the polarity, but the overall solubility profile is expected to be similar.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Strong London dispersion forces and pi-pi stacking interactions between the solvent and the aromatic rings of the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether linkage in the solute is compatible with the ether solvent. The non-polar character of the solvent can accommodate the phenyl rings. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarities and the ability to engage in dipole-dipole interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polar carbonyl group can interact with the ether linkage of the solute, while the alkyl groups are compatible with the phenyl rings. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group introduces polarity and hydrogen bonding capabilities, which may have limited interaction with the ether oxygen. The non-polar alkyl portion of the alcohol will interact with the phenyl rings. Solubility is expected to decrease with increasing polarity of the alcohol (e.g., higher in isopropanol than in methanol). |
| Non-Polar Aliphatic | Hexane, Heptane | Low to Moderate | Primarily London dispersion forces, but the overall polarity mismatch may limit high solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The large non-polar structure of this compound is incompatible with the strong hydrogen-bonding network of water. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive published quantitative data, this section provides a robust, step-by-step methodology for determining the solubility of this compound in various organic solvents. This protocol is designed to yield accurate and reproducible results.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
-
Gravimetric Analysis (Optional but Recommended for Validation):
-
Weigh the vial containing the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing these standards using a validated HPLC or GC method.
-
Accurately dilute the filtered aliquot from step 3 with the same solvent.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
From the gravimetric or chromatographic analysis, calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Intermolecular Interactions and Solubility
The solubility of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Intermolecular interactions governing solubility.
A high degree of solubility is achieved when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. For this compound, solvents with significant non-polar character will effectively solvate the phenyl rings through London dispersion forces, leading to favorable dissolution.
Safety Considerations
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It is essential to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] For detailed safety information, always consult the Safety Data Sheet (SDS).[8][10]
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. [Link]
-
Solubility of Things. (n.d.). Diphenyl ether. [Link]
-
PubChem. (n.d.). Diphenyl Ether. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?[Link]
-
GHS 11 (Rev.11). (n.d.). SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene. [Link]
-
diphenyl ether. (n.d.). [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
Chemsrc. (2025, August 25). This compound. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-4-phenoxy-. [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-4-phenoxybenzene. [Link]
-
ChemBK. (n.d.). phenoxybenzene. [Link]
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diphenyl ether [chemister.ru]
- 6. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene [xixisys.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
This guide provides a comprehensive technical overview of 1-bromo-2-phenoxybenzene, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical synthetic methodologies, and key applications of this important diaryl ether. We will explore not only the title compound but also its relationship with structurally similar molecules, offering a broader context for its utility in the synthesis of complex molecular architectures.
Compound Profile: this compound
This compound, also known by its synonyms 2-bromophenyl phenyl ether and o-bromophenyl phenyl ether, is a key intermediate in organic synthesis. Its structure, featuring a phenoxy group ortho to a bromine atom on a benzene ring, provides two distinct points for chemical modification, making it a valuable precursor for a variety of more complex molecules.
Chemical Identity and Synonyms
For clarity and cross-referencing in research, it is essential to be familiar with the various identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | 2-Bromophenyl phenyl ether, o-Bromophenyl phenyl ether, 2-Bromodiphenyl ether[1] |
| CAS Number | 7025-06-1, 36563-47-0[2][3] |
| Molecular Formula | C₁₂H₉BrO[2] |
| Molecular Weight | 249.10 g/mol [2] |
| InChI Key | RRWFUWRLNIZICP-UHFFFAOYSA-N[2] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 43-47 °C | [4] |
| Boiling Point | 261 °C | [4] |
| Solubility | Soluble in polar aprotic solvents such as DMSO and DMF; insoluble in water. | [5] |
| LogP | 3.8 | [2] |
Synthesis of this compound: The Ullmann Condensation
The most common and effective method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[6]
The Ullmann Condensation: Mechanism and Causality
The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The key steps are:
-
Formation of a Copper(I) Phenoxide: The phenol reacts with a base to form a phenoxide, which then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide (in this case, 1,2-dibromobenzene or 2-bromophenol) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for the success of the Ullmann condensation. Modern protocols often utilize ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to stabilize the copper catalyst and facilitate the reaction at lower temperatures.
Caption: Generalized workflow of the Ullmann Condensation for diaryl ether synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the Ullmann condensation.
Materials:
-
2-Bromophenol
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromophenol (1.0 equiv), potassium phosphate (2.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Add bromobenzene (1.2 equiv) and anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Characterization and Quality Control
Ensuring the identity and purity of synthesized this compound is paramount for its use in subsequent reactions. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The aromatic region (typically 6.8-7.6 ppm) will show a complex pattern of signals corresponding to the nine protons on the two phenyl rings. The specific splitting patterns and chemical shifts can be used to confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 12 distinct signals are expected in the aromatic region (approximately 115-160 ppm). The carbon atom attached to the bromine will be shifted upfield due to the "heavy atom effect."[7]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1250-1200 | Aryl-O-Aryl asymmetric stretching |
| ~1050 | Aryl-O-Aryl symmetric stretching |
| 750-700 | C-Br stretching |
Chromatographic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the main component and the mass-to-charge ratio of any impurities.[8]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to determine the purity of this compound and to quantify any non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[9]
Key Reactions and Applications in Drug Development
This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the context of drug discovery and development. Its dual reactivity allows for sequential or orthogonal functionalization.
Synthesis of Dibenzofurans
Dibenzofurans are a class of heterocyclic compounds found in a number of biologically active natural products and pharmaceuticals. This compound is an ideal starting material for the synthesis of substituted dibenzofurans via intramolecular C-H activation or other cyclization strategies.[5][10] Palladium-catalyzed intramolecular C-H arylation is a common method to effect this transformation.[2]
Caption: Synthesis of Dibenzofuran from this compound.
Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13] This reaction is widely used in the pharmaceutical industry for the synthesis of arylamines, which are common motifs in drug molecules.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (1.4 equiv).[14]
-
Add an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
-
After cooling, quench the reaction, perform an extractive workup, and purify the product by chromatography.
Related Compounds and Their Significance
The chemistry of this compound is part of a larger family of substituted diaryl ethers. Understanding the properties and reactivity of related compounds provides a valuable context for synthetic planning.
-
Positional Isomers: 1-Bromo-3-phenoxybenzene and 1-bromo-4-phenoxybenzene exhibit different reactivity profiles in cross-coupling reactions due to the varying electronic and steric effects of the phenoxy group relative to the bromine atom. The para-isomer is generally more reactive in Suzuki couplings.[15]
-
Substituted Analogues: The introduction of additional functional groups on either of the phenyl rings can be used to tune the electronic properties and reactivity of the molecule, or to provide additional handles for further synthetic transformations. For example, 2-bromo-4-phenoxyaniline can be used in the synthesis of more complex heterocyclic systems.[16]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It may also cause long-lasting harmful effects to aquatic life.[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the Ullmann condensation is well-established, and its dual reactivity allows for a wide range of downstream functionalization through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as intramolecular cyclizations to form important heterocyclic scaffolds like dibenzofurans. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for any researcher looking to leverage this compound in the creation of novel and complex molecular architectures.
References
-
PubChem. 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. [Link]
-
GHS 11 (Rev.11) SDS Word. 1-Bromo-2-phenoxy-benzene. [Link]
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]
-
SpectraBase. This compound. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Cynor Laboratories. This compound (7025-06-1). [Link]
-
ResearchGate. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. [Link]
-
ResearchGate. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dibenzofuran synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. esisresearch.org [esisresearch.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Bromo-2-phenoxyaniline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Retrosynthetic Analysis of 1-Bromo-2-phenoxybenzene
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a valuable diaryl ether intermediate in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its structure, featuring a precisely substituted diaryl ether linkage, necessitates a strategic approach to its synthesis. Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available precursors, provides the logical framework for designing an efficient and viable synthetic route.[2][3] This guide delves into the retrosynthetic analysis of this compound, evaluating the primary disconnection strategies and presenting field-proven protocols for the corresponding forward syntheses.
Core Concept: Retrosynthetic Analysis
The process of retrosynthesis involves breaking key bonds in the target molecule to identify simpler precursor molecules. For this compound, two logical disconnections are immediately apparent: the C-O ether bond and the C-Br bond. The viability of each disconnection dictates the efficiency and practicality of the subsequent forward synthesis.
Caption: Experimental workflow for the Ullmann Condensation.
Experimental Protocol: Ullmann Diaryl Ether Synthesis
-
Vessel Preparation: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reactant Addition: Add bromobenzene (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 150°C under a nitrogen atmosphere and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield this compound. [4]
Forward Synthesis via Buchwald-Hartwig C-O Coupling
A more contemporary and often superior alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. [5]This method offers milder reaction conditions, broader functional group tolerance, and typically higher yields compared to the Ullmann condensation. [6]The reaction's success hinges on the selection of an appropriate palladium precursor and a sterically demanding phosphine ligand.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex, is the active catalyst.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., X-Phos, BINAP, DPPF) are critical. [7][8]They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition. [6]* Base: A non-nucleophilic strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is used to deprotonate the phenol without interfering with the catalyst. [7]
Caption: Experimental workflow for the Buchwald-Hartwig C-O Coupling.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand like X-Phos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reactant Addition: Add 2-bromophenol (1.0 eq.), bromobenzene (1.2 eq.), and anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100°C for 8-16 hours. Monitor the reaction's completion via TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, washing with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Part 2: The Sub-Optimal Strategy - C-Br Bond Disconnection
Disconnecting the C-Br bond leads to phenoxybenzene (diphenyl ether) and a brominating agent as precursors. The forward synthesis is an electrophilic aromatic substitution (EAS). While seemingly straightforward, this route is plagued by a critical lack of regioselectivity.
The Causality of Failure: Regioselectivity The phenoxy group (-OPh) is an ortho-, para-directing activator for electrophilic aromatic substitution. When phenoxybenzene is treated with a brominating agent (e.g., Br₂ with a Lewis acid like FeBr₃), substitution occurs at the positions most activated by the ether oxygen. This results in a mixture of products, primarily 4-bromo-1-phenoxybenzene (the para product) and the desired This compound (the ortho product), along with potential di-brominated species. Separating these isomers is often difficult and leads to a low yield of the target molecule, making this an inefficient and economically unviable primary synthetic route.
| Strategy | Key Reaction | Starting Materials | Catalyst System | Typical Conditions | Advantages | Disadvantages/Challenges |
| C-O Disconnection | Ullmann Condensation | 2-Bromophenol, Bromobenzene | Copper (CuI, Cu₂O, etc.) | High Temp (>150°C), Polar Solvent | Well-established, inexpensive catalyst | Harsh conditions, high temperatures, often requires stoichiometric copper, moderate yields |
| C-O Disconnection | Buchwald-Hartwig Coupling | 2-Bromophenol, Bromobenzene | Palladium/Phosphine Ligand | Mild Temp (80-110°C), Anhydrous Solvent | Milder conditions, high yields, broad scope | Expensive catalyst/ligand, air/moisture sensitive |
| C-Br Disconnection | Electrophilic Bromination | Phenoxybenzene, Bromine | Lewis Acid (FeBr₃) | Low Temp, Inert Solvent | Simple reagents | Poor regioselectivity, mixture of ortho/para isomers, difficult purification, low yield of target |
Part 3: Synthesis of Key Precursors
The viability of the C-O disconnection strategy relies on the availability of its precursors.
-
2-Bromophenol: Typically synthesized via the direct bromination of phenol. [9]Careful control of reaction conditions is necessary to favor mono-bromination and the ortho isomer. [10][11]An alternative involves the oxidative bromination of a para-protected phenol followed by deprotection. [12]* Bromobenzene: Commonly prepared through the electrophilic aromatic substitution of benzene using bromine and a Lewis acid catalyst like FeBr₃. [13][14][15]Another route is the Sandmeyer reaction, starting from aniline. [13][16]* Phenol: Industrially produced on a massive scale, primarily via the cumene process. [17][18]Other methods include the Dow process (hydrolysis of chlorobenzene) and hydrolysis of benzenesulfonic acid. [17][19]
Conclusion
The retrosynthetic analysis of this compound clearly demonstrates the superiority of the C-O ether bond disconnection. This pathway leads to readily available precursors, 2-bromophenol and bromobenzene, and allows for the utilization of powerful C-O bond-forming reactions. While the classic Ullmann condensation is a viable option, the modern Buchwald-Hartwig C-O coupling reaction represents the state-of-the-art, offering milder conditions and higher efficiency. The alternative C-Br disconnection, relying on the electrophilic bromination of phenoxybenzene, is fundamentally flawed due to a lack of regiochemical control, rendering it unsuitable for a targeted synthesis. Therefore, for researchers and drug development professionals, the Buchwald-Hartwig C-O coupling stands as the recommended and most robust strategy for the synthesis of this compound.
References
-
PrepChem. Preparation of bromobenzene . PrepChem.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers . ningboinno.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of Bromobenzene . ningboinno.com. [Link]
-
Wikipedia. Bromobenzene . Wikipedia. [Link]
-
Study.com. Phenol in Chemistry | Properties, Synthesis & Reactions . Study.com. [Link]
-
CK-12 Foundation. Preparation of Phenols . CK-12 Foundation. [Link]
-
Chemistry LibreTexts. Synthesis of Phenols . Chemistry LibreTexts. [Link]
-
Unacademy. Methods of preparation of phenols . Unacademy. [Link]
-
Mansoura University. Phenol Synthesis Part I . faculty.mans.edu.eg. [Link]
-
Samanta, S. et al. (2005). Oxidative Bromination in a Liquid−Liquid Two-Phase System to Synthesize Organic Intermediates: 2-Bromophenol, 2,6-Dibromophenol, and 2-Bromo-4-methylphenol . ACS Publications. [Link]
-
Afzali, A. et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers . Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
-
Organic Syntheses. o-BROMOPHENOL . orgsyn.org. [Link]
- Google Patents. US4564712A - Process for the preparation of diphenyl ethers.
-
Wikipedia. Ullmann condensation . Wikipedia. [Link]
-
Mondal, P. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]
-
Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . SciELO México. [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Wikipedia. Buchwald–Hartwig amination . Wikipedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . organic-chemistry.org. [Link]
-
PrepChem.com. Synthesis of 1-bromo-3-phenoxybenzene . PrepChem.com. [Link]
-
Cynor Laboratories. This compound (7025-06-1) . indiamart.com. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling . jk-scientific.com. [Link]
- Google Patents. EP0252592A1 - Halogenated diphenyl ether derivatives.
- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
YouTube. Retrosynthesis 1 - Organic Chemistry . youtube.com. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . beilstein-journals.org. [Link]
-
University of Wisconsin-Madison. Benzene Retrosynthesis Worksheet Key . chem.wisc.edu. [Link]
-
Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . pubs.rsc.org. [Link]
-
YouTube. 20.2 Retro-synthesis (HL) . youtube.com. [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Bromobenzene - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. prepchem.com [prepchem.com]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. Methods of preparation of phenols [unacademy.com]
- 19. Phenol in Chemistry | Properties, Synthesis & Reactions - Lesson | Study.com [study.com]
Commercial availability and suppliers of 1-Bromo-2-phenoxybenzene
An In-Depth Technical Guide to 1-Bromo-2-phenoxybenzene: Synthesis, Commercial Availability, and Applications for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 7025-06-1), a versatile diaryl ether intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document explores the compound's properties, commercial landscape, primary synthesis routes, and critical applications. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established chemical principles.
Introduction to this compound
This compound, also known as 2-bromophenyl phenyl ether, is an aromatic compound characterized by a phenoxy group ortho to a bromine atom on a benzene ring. This specific arrangement of functional groups makes it a valuable and highly reactive building block in organic synthesis.[1][2] The ether linkage provides structural flexibility and chemical stability, while the bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. Its structural motif is a key component in various pharmacologically active molecules and advanced materials.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is critical for its effective use in experimental design, from selecting appropriate solvents to planning purification strategies. The compound is typically a white to light yellow crystalline solid at room temperature.[1]
| Property | Value | Source(s) |
| CAS Number | 7025-06-1 | [1][2][3] |
| Molecular Formula | C₁₂H₉BrO | [2][4] |
| Molecular Weight | 249.10 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromophenyl phenyl ether, o-Bromophenyl phenyl ether | [1][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 43.0 to 47.0 °C | [1][4] |
| Boiling Point | 261 °C | [4] |
| Purity (Typical) | >95% to >98% (GC) | [1][4] |
Commercial Availability and Supplier Analysis
This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk industrial volumes. This accessibility makes it a practical starting material for both discovery research and process development.
Trustworthiness in Sourcing: When procuring this reagent, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CofA). The CofA provides lot-specific data on purity (typically determined by Gas Chromatography or HPLC), identity confirmation (via NMR or other spectroscopic methods), and levels of key impurities. For applications in drug development, consistency between batches is paramount.
Table of Representative Suppliers:
| Supplier | Purity Specification | Typical Quantities | Notes |
| TCI Chemicals | >98.0% (GC) | 5g, 25g | Offers high-purity grades suitable for demanding synthetic applications.[1] |
| LGC Standards | Neat (High Purity) | Custom | Provides reference material-grade products.[3][5] |
| JHECHEM CO LTD | Not specified | Bulk | A China-based manufactory offering larger quantities.[6] |
| Cynor Laboratories | >95% | 25kg, 50kg, 100kg+ | An India-based supplier providing laboratory and industrial scale quantities.[4] |
Synthesis Pathway: The Ullmann Condensation
The most prevalent and industrially scalable method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this specific case, phenol is coupled with 1,2-dibromobenzene.
Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I) phenoxide species. This complex then undergoes oxidative addition with the aryl halide. The subsequent reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates a copper(I) species to continue the catalytic cycle. The choice of a copper catalyst is critical; copper's ability to cycle through different oxidation states (Cu(I)/Cu(III)) facilitates the key bond-forming steps. A base is required to deprotonate the phenol, creating the active nucleophile.
Diagram: Ullmann Condensation Workflow
Sources
- 1. This compound | 7025-06-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to Key Precursors for the Synthesis of Substituted Aromatic Compounds
Abstract
Substituted aromatic compounds are foundational to modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic synthesis of these molecules hinges on the judicious selection and manipulation of key precursor compounds. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principal classes of precursors for aromatic synthesis. It moves beyond a mere recitation of reactions to dissect the causality behind experimental choices, offering field-proven insights into the synthesis and application of these critical starting materials. Each section integrates mechanistic understanding with detailed, self-validating experimental protocols, data-driven comparisons, and visual guides to synthetic strategy, empowering chemists to design and execute more efficient and robust synthetic routes.
Introduction: The Central Role of Precursors in Aromatic Synthesis
The journey from simple, unfunctionalized aromatic hydrocarbons to complex, highly substituted target molecules is a central theme in organic synthesis. The success of this journey is not merely determined by the final bond-forming reaction but is profoundly influenced by the nature and quality of the starting materials—the precursors. A precursor is not just a starting point; it is a repository of latent reactivity and a determinant of regiochemical outcomes. The choice of precursor dictates the available synthetic strategies, influences reaction efficiency, and ultimately governs the accessibility of the target structure.
This guide is structured around the major classes of precursors, providing a logical progression from fundamental building blocks to more sophisticated reagents. We will explore their preparation, reactivity, and strategic application, with a focus on providing actionable, laboratory-vetted protocols.
The Cornerstones: Aryl Halides (Ar-X)
Aryl halides are arguably the most versatile and widely employed precursors in modern aromatic synthesis. Their utility stems from the carbon-halogen bond, which can be activated, typically by a transition metal catalyst, to participate in a vast range of cross-coupling reactions. The reactivity of the C-X bond is inversely proportional to the electronegativity of the halogen, following the general trend: I > Br > OTf > Cl.[1]
Synthesis of Aryl Halides
The direct halogenation of aromatic rings is a primary route to aryl halides.
-
Chlorination and Bromination: These are typically achieved through electrophilic aromatic substitution, using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[2] The catalyst polarizes the halogen molecule, generating a potent electrophile that attacks the aromatic ring.
-
Iodination: Direct iodination is often accomplished using a mixture of iodine and an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species in situ.[3] An alternative and highly reliable method for introducing iodine, as well as other halogens, is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an aniline.
Causality in Application: The Cross-Coupling Workhorses
Aryl halides are indispensable partners in numerous palladium-catalyzed cross-coupling reactions, which have revolutionized C-C, C-N, and C-O bond formation.
-
Suzuki-Miyaura Coupling: Couples an aryl halide with an organoboron reagent.
-
Stille Coupling: Utilizes an organotin reagent.
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine.[4]
The choice of halogen is a critical experimental parameter. Aryl iodides and bromides are more reactive and are often used in methods development and complex synthesis where mild conditions are paramount. Aryl chlorides are more economical and are preferred for large-scale industrial processes, though they often require more specialized and highly active catalyst systems to achieve efficient conversion.[4]
Experimental Protocol 1: Synthesis of Nitrobenzene
This protocol details the electrophilic nitration of benzene, a foundational step for producing aniline precursors.
Materials:
-
Concentrated Nitric Acid (HNO₃, 35 mL, ~0.5 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 40 mL, ~0.74 mol)
-
Benzene (30 mL, 0.33 mol)
-
500-mL round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Anhydrous calcium chloride (CaCl₂)
-
Water bath, ice bath
Procedure: [5]
-
Safety First: This procedure must be performed in a well-ventilated fume hood. Benzene is a known carcinogen. Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
In the 500-mL round-bottomed flask, carefully add 35 mL of concentrated nitric acid.
-
While cooling the flask in an ice bath, slowly and in portions, add 40 mL of concentrated sulfuric acid. Swirl the flask gently during the addition. This mixture is the "nitrating mixture."
-
Allow the nitrating mixture to cool. Place a thermometer in the flask.
-
Add 30 mL of benzene in small portions (2-3 mL at a time). After each addition, swirl the flask to ensure thorough mixing.
-
Crucially, maintain the reaction temperature below 55 °C. Use the ice bath as needed to control the exothermic reaction.[5]
-
Once all the benzene has been added, attach the reflux condenser and heat the flask in a water bath at 60 °C for 45 minutes. Periodically, remove the flask and shake it vigorously to mix the immiscible layers.[5]
-
After heating, cool the flask and pour the contents into 500 mL of cold water in a large beaker. Stir well to wash the acidic components from the nitrobenzene.
-
Allow the mixture to stand. The denser nitrobenzene will settle as a yellow oil at the bottom.
-
Decant the upper aqueous acid layer. Transfer the remaining liquid to a separatory funnel.
-
Drain the lower nitrobenzene layer, discard the upper aqueous layer, and then return the nitrobenzene to the funnel.
-
Wash the nitrobenzene by shaking it vigorously with 50 mL of water. Separate and discard the aqueous layer.
-
Transfer the crude nitrobenzene to a conical flask and dry it with ~5 g of anhydrous calcium chloride until the liquid is clear.
-
Filter the dried nitrobenzene into a distillation flask and distill, collecting the pure nitrobenzene fraction at its boiling point (~211 °C).[6]
The Versatile Nucleophiles: Organoboron Reagents (Ar-B(OR)₂)
Arylboronic acids and their corresponding esters (boronates) have become central to modern synthetic chemistry, primarily due to their role as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7]
Synthesis of Arylboronic Acids and Esters
Several robust methods exist for the preparation of these valuable precursors.
-
From Organometallics: The traditional route involves the reaction of an aryl Grignard (ArMgX) or aryllithium (ArLi) reagent with a trialkyl borate, such as trimethyl borate (B(OMe)₃), followed by acidic hydrolysis.[8]
-
Miyaura Borylation: A more modern and functional-group-tolerant approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9]
-
C-H Borylation: Direct, iridium-catalyzed borylation of aromatic C-H bonds offers an elegant and atom-economical route, allowing for the synthesis of arylboronates directly from the parent arene.[10]
Causality in Application: The Suzuki-Miyaura Reaction
The immense utility of arylboronates lies in their favorable properties for the Suzuki-Miyaura coupling:
-
Stability: They are generally stable to air and moisture, often crystalline solids that are easy to handle and store.
-
Low Toxicity: Compared to other organometallic reagents like organotins or organozincs, boron compounds exhibit significantly lower toxicity.
-
Functional Group Tolerance: The reaction conditions are typically mild and tolerate a wide array of functional groups on both coupling partners.[11]
The choice between a boronic acid (ArB(OH)₂) and a boronate ester (e.g., a pinacol ester) can be strategic. Boronic acids are often more reactive, but they can be prone to decomposition via protodeboronation or formation of cyclic anhydrides (boroxines). Pinacol esters are more stable and are often preferred for multi-step syntheses where the boron functionality must be carried through several transformations.[11]
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure: [12]
-
Inert Atmosphere Setup: In the oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[12]
Activating the Unreactive: Organometallic Precursors (Ar-M)
Organolithium (ArLi) and Grignard (ArMgX) reagents are powerful nucleophiles and strong bases, enabling the functionalization of aromatic rings through pathways inaccessible to standard electrophilic substitution.
Synthesis of Aryl-Lithium and -Magnesium Reagents
These highly reactive precursors are typically prepared and used in situ.
-
From Aryl Halides: The most common method is the reaction of an aryl bromide or iodide with magnesium turnings in an ether solvent (like THF or diethyl ether) to form the Grignard reagent.[13] Similarly, reaction with two equivalents of lithium metal affords the aryllithium.
-
Directed Ortho-Metalation (DoM): A strategically powerful method where a directing metalation group (DMG) on the aromatic ring, such as an amide, methoxy, or sulfoxide, coordinates to an alkyllithium base (e.g., n-BuLi).[14] This directs the deprotonation exclusively to the adjacent ortho position, creating a regiochemically defined aryllithium species.[14][15]
Causality in Application: Regiocontrol and Nucleophilicity
The primary value of these precursors lies in their ability to act as aryl anion synthons.
-
High Nucleophilicity: They readily attack a wide range of electrophiles, including aldehydes, ketones, esters, CO₂, and nitriles, to form new C-C bonds.
-
Regiospecificity via DoM: Directed ortho-metalation provides unparalleled control over the site of substitution, allowing for the synthesis of highly substituted aromatics that would be difficult or impossible to prepare using classical electrophilic substitution methods, which are governed by the inherent directing effects of existing substituents.[14]
The choice of base in DoM is critical. Sterically hindered bases like lithium diisopropylamide (LDA) can favor deprotonation over nucleophilic addition to sensitive functional groups. The solvent also plays a key role; additives like tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and accelerating the metalation rate.[15]
Visualization 1: Directed Ortho-Metalation Workflow
Caption: Workflow for Directed Ortho-Metalation (DoM).
The Gateway to Amines: Nitroaromatic Compounds (Ar-NO₂)
Nitroaromatic compounds are crucial precursors, primarily because the nitro group (-NO₂) can be readily and cleanly reduced to a primary amino group (-NH₂). This transformation is a cornerstone of industrial and laboratory synthesis, as anilines are themselves versatile intermediates for dyes, pharmaceuticals, and further functionalization via diazonium salts.
Synthesis of Nitroaromatics
The introduction of a nitro group is achieved via electrophilic aromatic substitution using a "nitrating mixture" of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][6] The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration.[2]
Causality in Application: Reduction to Anilines
The transformation of a nitro group into an amine is one of the most reliable reactions in organic synthesis.
-
Reduction Methods: A variety of methods are available, offering different levels of selectivity and cost-effectiveness.
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni) is a very clean and high-yielding method.[16]
-
Metal/Acid Reduction: The classic Béchamp reduction uses iron filings in acidic media (e.g., HCl or acetic acid). Tin (Sn) in HCl is also highly effective and common in laboratory settings.[5][17] These methods are robust and economical for large-scale production.[17]
-
The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. In contrast, the resulting aniline group is a strong electron-donating group and an ortho-, para-director. This dramatic shift in electronic properties is a powerful tool in multi-step synthesis, allowing chemists to control the regiochemical outcome of subsequent reactions by timing the reduction step appropriately.
Experimental Protocol 3: Reduction of Nitrobenzene to Aniline
This protocol details the reduction using tin and hydrochloric acid.
Materials:
-
Nitrobenzene (21 mL, ~0.25 mol)
-
Granulated Tin (Sn, 45 g, 0.38 mol)
-
Concentrated Hydrochloric Acid (HCl, 100 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
500-mL round-bottomed flask with reflux condenser
-
Water bath
-
Setup: In the 500-mL round-bottomed flask, place the granulated tin (45 g) and nitrobenzene (21 mL). Fit the reflux condenser.
-
Initiation: Pour about 15 mL of the concentrated HCl down the condenser and shake the flask. The reaction is exothermic and should become vigorous. If it becomes too vigorous, briefly cool the flask in cold water.[2]
-
Reduction: Once the initial reaction subsides, add the remaining HCl in portions. Heat the mixture under reflux using a boiling water bath for approximately 30-60 minutes, shaking periodically, until the yellow, oily droplets of nitrobenzene have disappeared.[2]
-
Neutralization and Isolation: Cool the flask to room temperature. The product exists as the phenylammonium chloride salt. Slowly and with cooling, add concentrated NaOH solution until the mixture is strongly alkaline. This deprotonates the salt to liberate the free aniline, which will appear as a dark oil.
-
Purification: The aniline can be isolated from the reaction mixture by steam distillation. The distillate, a milky emulsion of aniline and water, is collected.
-
Extraction: The aniline is then extracted from the distillate using an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous drying agent (like K₂CO₃), and the solvent is removed by distillation to yield the purified aniline.
Data Summary and Precursor Comparison
| Precursor Class | Common Synthesis Method(s) | Key Applications | Advantages | Disadvantages |
| Aryl Halides | Electrophilic Halogenation, Sandmeyer Reaction | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Grignard formation | Highly versatile, wide commercial availability, well-understood reactivity | Can require expensive catalysts (for Ar-Cl), potential for halogen-metal exchange side reactions |
| Arylboronic Acids/Esters | From Grignards/Aryllithiums, Miyaura Borylation, C-H Borylation | Suzuki-Miyaura Coupling | Low toxicity, high functional group tolerance, generally air/moisture stable | Prone to protodeboronation under certain conditions, can be expensive |
| Organotin Reagents | From Grignards/Aryllithiums + SnCl₄ | Stille Coupling | Tolerant of many functional groups, stable to air/moisture | High toxicity of tin compounds, difficult to remove stoichiometric tin byproducts |
| Organolithium/Grignard | From Aryl Halides + Metal, Directed Ortho-Metalation | Nucleophilic addition to electrophiles, transmetalation | High reactivity, enables unique regioselectivity (DoM) | Highly reactive with air/moisture, requires inert atmosphere, limited functional group tolerance |
| Nitroaromatics | Electrophilic Nitration | Reduction to anilines for further functionalization | Inexpensive starting materials, reliable reduction, powerful for altering electronic properties | Nitration can be hazardous, reduction uses stoichiometric reagents |
Conclusion: A Strategic Approach to Aromatic Synthesis
The synthesis of substituted aromatic compounds is a mature yet continually evolving field. Mastery in this domain requires a deep understanding of the tools available, and no tool is more fundamental than the precursor molecule. This guide has illuminated the synthesis, reactivity, and strategic deployment of the core classes of aromatic precursors. By understanding the causality behind the choice of an aryl halide over a boronic acid, or the strategic timing of a nitro group reduction, researchers can move beyond simply following recipes. They can begin to design synthetic routes with greater precision, efficiency, and creativity. The provided protocols and workflows serve as a practical foundation, empowering scientists in their daily efforts to construct the complex aromatic molecules that drive innovation in medicine, materials, and beyond.
References
-
Sonogashira Coupling Experimental Procedure. Scribd. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Nitrobenzene : Laboratory preparation, Properties and Uses. Online Chemistry notes. (2020-05-02). [Link]
-
Synthesis of Nitrobenzene and Aniline. designer-drug.com. [Link]
-
Nitro Benzene. Scribd. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
The preparation of phenylamine (aniline). Chemguide. [Link]
-
Preparation of Nitrobenzene (Nitration of benzene). [Link]
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
-
Prepare / convert nitrobenzene into aniline. Allen. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
-
Production of Aniline by Reduction of Nitrobenzene: Group#2. Scribd. [Link]
-
3-Synthesis of Aniline by Reduction of Nitrobenzene. Scribd. (2025-09-28). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Directed (ortho) Metallation. [Link]
-
The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Can anyone offer advice regarding reduction of nitrobenzene to aniline? ResearchGate. (2014-05-14). [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Organic Chemistry Portal. [Link]
-
DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. (2010-11-24). [Link]
- Preparation of grignard reagents.
- Preparation method of arylboronic acid compound.
-
Directed ortho metalation. Wikipedia. [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. NIH. (2010-11-24). [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011-10-14). [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. (2018-08-23). [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
The Stille Reaction. Chem 115 Myers. [Link]
-
An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters. [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
-
Stille Coupling. Chemistry LibreTexts. (2023-06-30). [Link]
-
Rapid Synthesis of Aryl Azides from Aryl Halides under Mild Conditions. ResearchGate. (2025-08-07). [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of Nitrobenzene and Aniline [designer-drug.com]
- 6. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 9. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. baranlab.org [baranlab.org]
- 16. Prepare / convert nitrobenzene into aniline. [allen.in]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Ullmann condensation for synthesis of 1-Bromo-2-phenoxybenzene
Application Note: A-0128
Introduction: The Enduring Relevance of the Ullmann Condensation in Diaryl Ether Synthesis
The diaryl ether motif is a cornerstone in a multitude of biologically active natural products, pharmaceuticals, and advanced materials.[1][2][3] Its synthesis has been a subject of extensive research, with the Ullmann condensation emerging as a classical and powerful method for constructing the pivotal C–O bond.[1][3] First reported by Fritz Ullmann, this copper-catalyzed reaction couples aryl halides with phenols.[3] While traditional protocols were often hampered by harsh conditions such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper, significant advancements have transformed the Ullmann condensation into a more versatile and milder synthetic tool.[3][4][5][6] Modern iterations frequently employ catalytic amounts of copper, bolstered by a diverse array of ligands, enabling the reaction to proceed under more benign conditions with broader functional group tolerance.[2][6][7][8]
This application note provides a comprehensive guide to the synthesis of 1-Bromo-2-phenoxybenzene, a valuable intermediate in organic synthesis, via a contemporary Ullmann condensation protocol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss the critical parameters that govern its success.
Mechanistic Insights: The Role of Copper and Ligands
The mechanism of the Ullmann condensation, while extensively studied, is understood to proceed through a catalytic cycle involving copper(I) species.[5][9] The generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The reaction commences with the deprotonation of the phenol by a base, followed by coordination to the copper(I) catalyst to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step.[10] The presence of electron-withdrawing groups on the aryl halide can accelerate this step.[4][11]
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the active copper(I) catalyst, which then re-enters the catalytic cycle.[5][9]
The introduction of ligands, such as diamines, amino acids, or salicylaldimines, has been a pivotal advancement.[6][12] These ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at lower temperatures and with higher efficiency.[2][7]
Experimental Workflow Overview
The synthesis of this compound via Ullmann condensation follows a logical and systematic workflow, from reactant preparation to product purification and characterization.
Figure 1: A schematic representation of the experimental workflow for the Ullmann condensation synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific ligand and reaction scale.
4.1. Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 2-Bromophenol | Reagent | Standard Supplier | --- |
| Bromobenzene | Reagent | Standard Supplier | --- |
| Copper(I) Iodide (CuI) | 99.99% | Standard Supplier | --- |
| N,N-Dimethylglycine | ≥98% | Standard Supplier | Example of a common ligand.[12] |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Standard Supplier | --- |
| 1,4-Dioxane | Anhydrous | Standard Supplier | --- |
| Toluene | Anhydrous | Standard Supplier | Alternative solvent.[11] |
| Round-bottom flask | --- | --- | Oven-dried |
| Condenser | --- | --- | --- |
| Magnetic stirrer/hotplate | --- | --- | --- |
| Inert gas supply (Argon/Nitrogen) | --- | --- | --- |
| Standard glassware for workup | --- | --- | --- |
| Silica gel for chromatography | --- | --- | --- |
4.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add copper(I) iodide (5 mol%), N,N-dimethylglycine (10 mol%), and cesium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reactants: Under a positive pressure of the inert gas, add 2-bromophenol (1.0 equivalent), bromobenzene (1.2 equivalents), and anhydrous 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 90-110°C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and ligand used.[12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]
Critical Parameters and Optimization
The success of the Ullmann condensation is contingent upon several critical parameters that can be optimized to maximize yield and purity.
| Parameter | Recommended Conditions | Rationale & Optimization |
| Catalyst | 1-10 mol% Cu(I) salt (e.g., CuI, Cu₂O) | Lower catalyst loading is desirable for cost and environmental reasons. The choice of copper source can influence reactivity. |
| Ligand | 5-20 mol% | The ligand is crucial for achieving milder reaction conditions. Screening different ligands (e.g., amino acids, diamines, salicylaldimines) can significantly improve yields.[3][12] |
| Base | 1.5-2.5 equivalents (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)[11] | The base is necessary to deprotonate the phenol. The choice of base can affect the reaction rate and yield. |
| Solvent | High-boiling polar aprotic (e.g., Dioxane, DMF, NMP) or non-polar (e.g., Toluene, Xylene)[4][11] | The solvent should be anhydrous and capable of reaching the required reaction temperature. The choice of solvent can impact the solubility of the reactants and catalyst.[11] |
| Temperature | 80-150°C | Modern protocols with effective ligands allow for significantly lower temperatures compared to classical Ullmann reactions.[12][15] Temperature optimization is key to balancing reaction rate and preventing side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst. |
Safety Considerations
-
Aryl Halides and Phenols: These compounds can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Solvents: The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
-
Bases: Strong bases like cesium carbonate are corrosive and should be handled with care.
Conclusion
The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of diaryl ethers. By leveraging modern advancements in catalysis, particularly the use of well-chosen ligands, the synthesis of this compound can be achieved with high efficiency under relatively mild conditions. The protocol and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors.
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- Zhang, Y., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Tetrahedron Letters, 55(1), 123-127.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- Gujadhur, R. K., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265.
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
- Hassan, M., et al. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. IntechOpen.
- Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626.
- Mondal, S., & Kar, A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]
- Jones, C. P., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(43), 13001–13013.
- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review.
- Sperotto, E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.
-
The role of copper in the Ullmann reaction - Mapping Ignorance. (2019, February 7). Retrieved January 6, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Ca. (n.d.). Retrieved January 6, 2026, from [Link]
- Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
-
Reactions of aryl halides with phenol under various conditions - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Ullmann reaction | PPTX - Slideshare. (2017, March 29). Retrieved January 6, 2026, from [Link]
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents. (n.d.).
-
An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of 1-bromo-3-phenoxybenzene - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
This compound - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Mechanism of the Modified Ullmann Reaction - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 13. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-phenoxybenzene
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-bromo-2-phenoxybenzene as a pivotal starting material. This substrate serves as a versatile building block for the synthesis of complex organic molecules, most notably dibenzo[b,d]furans and their derivatives. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1][2][3] This document details the foundational principles of palladium catalysis and provides validated, step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content is designed for researchers, scientists, and drug development professionals, offering both practical experimental guidance and a robust theoretical framework to empower rational reaction design and optimization.
The Strategic Importance of this compound
This compound is more than a simple aryl halide; its unique structure, featuring a phenoxy group ortho to the bromine atom, makes it an ideal precursor for intramolecular cyclization reactions to form the dibenzo[b,d]furan core. Palladium-catalyzed cross-coupling reactions provide the essential toolkit for introducing molecular diversity at the 1-position before the final ring-closing step. This strategy allows for the controlled and efficient synthesis of a wide array of substituted dibenzo[b,d]furans, which are known to possess anticancer, antibacterial, and antifungal properties.[2][4][5]
Foundational Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis that function through a common mechanistic framework.[6][7][8] A grasp of this catalytic cycle is paramount for troubleshooting and optimizing reactions. The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Palladium(II) intermediate and is often the rate-determining step of the cycle.
-
Transmetalation (or equivalent): In this step, the organic moiety from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9][10] For C-N couplings like the Buchwald-Hartwig amination, this phase involves coordination of the amine followed by deprotonation.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center as the final product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[12]
The efficiency and success of this cycle are critically dependent on the choice of ligands coordinated to the palladium center. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, modulate its reactivity, and facilitate the key elementary steps.[13][14] Sterically bulky and electron-rich ligands, for example, are known to accelerate both oxidative addition and reductive elimination.[15]
Caption: General Palladium Catalytic Cycle.
Application & Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents.[9][16] When applied to this compound, it provides a direct route to 2-phenoxybiphenyl derivatives.
Protocol: Synthesis of 2-phenoxy-1,1'-biphenyl
This protocol describes a representative Suzuki-Miyaura coupling between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Schlenk flask or pressure vessel, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The mixture should be sparged with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenoxy-1,1'-biphenyl.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-92 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2%) | K₃PO₄ | DME/H₂O | 85 | 78-88 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
Application & Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[18][19] This reaction provides a powerful method for constructing C-N bonds with high functional group tolerance.[11][20]
Protocol: Synthesis of N-benzyl-2-phenoxyaniline
This protocol details the amination of this compound with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, X-Phos, and sodium tert-butoxide to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and benzylamine via syringe.
-
Inert Atmosphere: Ensure the flask is sealed and remains under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine for coordination to the palladium center, without acting as a competing nucleophile.[11]
-
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.
Caption: Workflow for Buchwald-Hartwig Amination.
Application & Protocol: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[22][23] This reaction introduces a synthetically versatile alkyne handle, which can be used for subsequent transformations such as cyclizations or click chemistry.
Protocol: Synthesis of 1-(phenylethynyl)-2-phenoxybenzene
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) Iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, 3-4 equiv, often used as solvent)
-
THF or DMF (Anhydrous, if co-solvent is needed)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Base Addition: Add anhydrous triethylamine and any co-solvent (like THF). Degas the solution by bubbling inert gas through it for 15 minutes.
-
Alkyne Addition: Add the phenylacetylene dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Causality Note: The Sonogashira reaction classically employs a copper(I) co-catalyst. The copper salt reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex more rapidly than the alkyne itself, accelerating the overall catalytic cycle.[24]
-
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and wash with water to remove any remaining amine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: Sonogashira Catalytic Cycle Mechanism.
Concluding Remarks
This compound stands out as a highly effective and versatile substrate in palladium-catalyzed cross-coupling chemistry. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide robust and reproducible methods for C-C and C-N bond formation. The resulting products are valuable intermediates, particularly for the synthesis of dibenzo[b,d]furans and other complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of the underlying catalytic cycles and the specific roles of ligands and reagents is essential for adapting these methods to new substrates and achieving optimal results in the research laboratory.
References
- Vertex AI Search. (n.d.).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Chemistry LibreTexts. (2023). 2.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Stradiotto, M., & Lundgren, R. (n.d.).
- ScienceIn Publishing. (n.d.).
- ResearchG
- ResearchGate. (2024). (PDF)
- MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- Chemistry LibreTexts. (2023).
- Elsevier. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wikipedia. (n.d.).
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2020). 17.
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- IntechOpen. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
- University of California, Santa Barbara. (2008).
- Beilstein-Institut. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Journal of Synthetic Chemistry. (2023).
- MDPI. (2023).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- MDPI. (2019).
Sources
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. jmcct.com [jmcct.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. books.rsc.org [books.rsc.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 1-Bromo-2-phenoxybenzene as a Versatile Scaffold for Bioactive Molecules
Introduction: Unlocking the Potential of a Privileged Substructure
In the landscape of medicinal chemistry and drug discovery, the identification of versatile building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. 1-Bromo-2-phenoxybenzene emerges as a key starting material, offering a strategic platform for the synthesis of a diverse array of bioactive heterocyclic compounds. Its diaryl ether core is a common motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of powerful cross-coupling and cyclization reactions, enabling the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and field-proven protocols for utilizing this compound as a foundational element in the synthesis of high-value bioactive molecules. We will delve into the strategic applications of this building block in the synthesis of dibenzofurans and phenoxazines, two classes of heterocyclic compounds renowned for their broad pharmacological activities. Furthermore, we will explore the functionalization of the this compound core through seminal cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
I. Synthesis of Bioactive Dibenzofurans via Intramolecular C-H Arylation
Dibenzofurans are a class of oxygen-containing heterocycles found in a variety of natural products and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The intramolecular palladium-catalyzed C-H activation/C-O cyclization of this compound offers a direct and efficient route to the dibenzofuran core[3][4]. This strategy avoids the need for pre-functionalized starting materials, enhancing atom economy and synthetic efficiency.
Mechanistic Insight: The Palladium Catalytic Cycle
The reaction proceeds through a palladium-catalyzed C-H activation mechanism. The Pd(0) catalyst first undergoes oxidative addition to the C-Br bond of this compound. The resulting Pd(II) complex then orchestrates an intramolecular C-H activation of the adjacent phenyl ring, forming a palladacycle intermediate. Subsequent reductive elimination yields the dibenzofuran product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
Caption: Catalytic cycle for dibenzofuran synthesis.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation
This protocol describes a general procedure for the synthesis of dibenzofuran from this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. For microwave-assisted synthesis, heat the reaction at 155 °C for 15-30 minutes[5].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure dibenzofuran.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor for C-H activation. |
| Ligand | PCy₃ or other bulky, electron-rich phosphines | Promotes oxidative addition and stabilizes the catalytic species. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the C-H activation step. Cs₂CO₃ is often more effective. |
| Solvent | DMF or other polar aprotic solvent | High boiling point allows for the necessary reaction temperatures. |
| Temperature | 120-150 °C (conventional) or 155 °C (microwave) | Provides the thermal energy required for C-H activation and cyclization. |
II. Synthesis of Bioactive Phenoxazines: A Gateway to Diverse Pharmacophores
Phenoxazine derivatives are a prominent class of nitrogen and oxygen-containing tricyclic heterocycles that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][6][7][8]. The synthesis of phenoxazines from this compound typically involves a two-step sequence: a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent, followed by an intramolecular cyclization.
Synthetic Strategy: A Two-Step Approach to the Phenoxazine Core
The initial step involves a palladium-catalyzed Buchwald-Hartwig amination of this compound with a suitable amine, such as acetamide, to form an N-aryl intermediate[9][10]. The subsequent intramolecular cyclization can be achieved through a palladium-catalyzed C-H activation or a copper-catalyzed Ullmann-type reaction to forge the second C-O or C-N bond, leading to the phenoxazine scaffold.
Caption: Two-step synthesis of phenoxazine derivatives.
Experimental Protocol: Synthesis of N-(2-phenoxyphenyl)acetamide and Cyclization to Phenoxazine
This protocol outlines a two-step synthesis of a phenoxazine derivative starting from this compound.
Step 1: Buchwald-Hartwig Amination to form N-(2-phenoxyphenyl)acetamide
Materials:
-
This compound
-
Acetamide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), acetamide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Addition of Base: Add Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to obtain N-(2-phenoxyphenyl)acetamide.
Step 2: Intramolecular Cyclization to form a Phenoxazine Derivative
Materials:
-
N-(2-phenoxyphenyl)acetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial
Procedure:
-
Reaction Setup: To a microwave vial, add N-(2-phenoxyphenyl)acetamide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at 150-180 °C for 30-60 minutes.
-
Work-up and Purification: Cool the reaction, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the phenoxazine derivative.
III. Functionalization of the this compound Core via Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for introducing a wide range of substituents through various palladium- and copper-catalyzed cross-coupling reactions. This allows for the synthesis of a library of diaryl ether derivatives with diverse functionalities, which can be further elaborated into more complex bioactive molecules.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base[11][12][13][14].
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | A classic and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Promotes the catalytic cycle without significant decomposition. |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines[9][10][15][16][17].
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify by column chromatography.
C. Ullmann Condensation: Forming C-O Bonds
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol[18][19][20][21][22]. This is particularly useful for synthesizing more complex diaryl ethers starting from this compound.
Experimental Protocol: Ullmann Condensation of this compound
Materials:
-
This compound
-
Phenol or substituted phenol
-
Copper(I) iodide (CuI)
-
L-Proline or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vial
Procedure:
-
Reaction Setup: To a reaction vial, add CuI (0.1 mmol, 10 mol%), the phenol (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Addition of Reactants and Solvent: Add this compound (1.0 mmol, 1.0 equiv), L-proline (0.2 mmol, 20 mol%), and anhydrous DMSO (5 mL).
-
Reaction: Seal the vial and heat the mixture at 90-120 °C for 24-48 hours.
-
Work-up and Purification: Cool the reaction, add water, and extract with ethyl acetate. Wash the organic layer with aqueous ammonia solution to remove copper salts, then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
This compound stands as a powerful and versatile building block in the synthesis of bioactive molecules. Its strategic placement of a bromo substituent on the diaryl ether core provides a gateway to a multitude of high-value heterocyclic scaffolds, including dibenzofurans and phenoxazines. The application of modern synthetic methodologies such as palladium-catalyzed C-H activation and cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, allows for the efficient and modular construction of complex molecular architectures. The protocols detailed herein are intended to serve as a practical guide for researchers in the field, empowering the exploration of novel chemical space in the quest for new therapeutic agents. By understanding the underlying principles and applying these robust synthetic methods, the full potential of this compound as a cornerstone in drug discovery can be realized.
References
Sources
- 1. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxazine synthesis - chemicalbook [chemicalbook.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicin...: Ingenta Connect [ingentaconnect.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
- 20. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 21. General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-phenoxybenzene
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-phenoxybenzene. The targeted product of this transformation, using aniline as the amine coupling partner, is N-phenyl-2-phenoxyaniline, a valuable intermediate in the synthesis of high-value organic molecules. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the applications of the resulting product. The provided protocol is a robust, self-validating system, grounded in established principles of cross-coupling chemistry.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as arylamines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds, largely superseding harsher, traditional methods like the Ullmann condensation.[1][2] This reaction offers a broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[2]
This guide focuses on the Buchwald-Hartwig amination of this compound with aniline. This specific transformation yields N-phenyl-2-phenoxyaniline, a key precursor for the synthesis of phenoxazines.[3] Phenoxazine-based compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, and are also utilized in materials science as organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells.[3][4][5]
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding the fundamental steps of this mechanism is crucial for troubleshooting and optimizing the reaction.
The catalytic cycle can be broadly divided into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-phenyl-2-phenoxyaniline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated byproducts. The choice of an appropriate bulky and electron-rich phosphine ligand is critical to promote the desired reductive elimination pathway and suppress unwanted side reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-phenyl-2-phenoxyaniline
This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with aniline. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aniline | ≥99.5%, redistilled | Commercially Available | Redistill before use for optimal results. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| XPhos | ≥98% | Commercially Available | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use a dry, degassed solvent. |
| Diethyl ether | Anhydrous | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching. | |
| Brine | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Schlenk flask | Oven-dried before use. | ||
| Magnetic stir bar | |||
| Septa | |||
| Syringes and needles | For transfer of liquids under inert atmosphere. | ||
| Inert gas supply (Argon or Nitrogen) | High purity |
Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 265 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19 mg, 4 mol%), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add freshly distilled aniline (1.2 mmol, 112 mg, 0.11 mL) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Immerse the Schlenk flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-2-phenoxyaniline.
-
Applications of N-phenyl-2-phenoxyaniline
The product of this reaction, N-phenyl-2-phenoxyaniline, is a valuable synthetic intermediate. Its primary application lies in its role as a precursor to phenoxazine derivatives.[3]
Synthesis of Phenoxazines
N-phenyl-2-phenoxyaniline can undergo intramolecular cyclization to form the phenoxazine core structure. This transformation can be achieved through various methods, including oxidative cyclization.
Phenoxazines in Medicinal Chemistry and Materials Science
Phenoxazines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
In the realm of materials science, the unique electronic and photophysical properties of phenoxazines make them suitable for applications in:
-
Fluorescent Probes [4]
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is paramount for the success of the reaction, as the palladium catalyst is sensitive to oxygen.
-
Reagent Purity: The purity of the reagents, particularly the amine and the solvent, is crucial. Impurities can poison the catalyst and lead to lower yields.
-
Base Selection: Sodium tert-butoxide is a common and effective base for this transformation. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be considered, although this might require longer reaction times or higher temperatures.
-
Ligand Choice: XPhos is a robust and generally effective ligand for the amination of aryl bromides. For particularly challenging substrates, other bulky, electron-rich phosphine ligands from the Buchwald or Hartwig ligand families can be screened.
-
Reaction Monitoring: Close monitoring of the reaction progress is recommended to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient and reliable route to N-phenyl-2-phenoxyaniline, a key intermediate for the synthesis of medicinally and materially important phenoxazine derivatives. The protocol detailed herein, coupled with a thorough understanding of the reaction mechanism and key parameters, will enable researchers to successfully perform this valuable transformation.
References
-
Jana, A., & Datta, A. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]
-
ResearchGate. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Spectrum of Phenoxazine Applications: From Dyes to Battery Technology. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenoxazine: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]
- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
-
Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current medicinal chemistry, 23(26), 2972–2999. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. Retrieved January 6, 2026, from [Link]
-
Huang, X., & Buchwald, S. L. (2001). New ammonia equivalents for the Pd-catalyzed amination of aryl halides. Organic letters, 3(21), 3417–3419. [Link]
-
Kashani, S. K., Jessiman, J. E., & Grolman, J. M. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
-
ResearchGate. (2020). Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. [Link]
-
ResearchGate. (2021). Synthetic route to obtain various phenoxazine derivatives using... [Link]
-
ResearchGate. (2023). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3 Н )-ones. Synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1- b ]quinazolinones. [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved January 6, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Formation of 2-Phenoxyphenylmagnesium Bromide: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of 2-Phenoxyphenylmagnesium Bromide
In the landscape of modern organic synthesis, Grignard reagents remain indispensable tools for the construction of complex molecular architectures.[1] Among these, 2-phenoxyphenylmagnesium bromide, derived from 1-bromo-2-phenoxybenzene, offers a unique structural motif. The presence of the phenoxy group ortho to the organometallic center introduces specific steric and electronic features that can be strategically exploited in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals. This application note provides a comprehensive, experience-driven guide to the successful formation of this valuable Grignard reagent, addressing the mechanistic nuances, potential challenges, and a detailed, validated protocol for its preparation.
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and a potent base.[2] This reactivity is harnessed to form new carbon-carbon bonds by reaction with a wide array of electrophiles. The synthesis of the Grignard reagent itself is a fascinating interplay of single-electron transfers at the magnesium metal surface, radical intermediates, and solvent stabilization.[2]
Mechanistic Considerations and the Stability of the Ether Linkage
The formation of a Grignard reagent proceeds via the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The generally accepted mechanism involves a single-electron transfer from the magnesium surface to the antibonding orbital of the carbon-bromine bond of this compound, leading to the formation of a radical anion. This intermediate rapidly fragments to yield an aryl radical and a bromide anion. A second single-electron transfer from magnesium to the aryl radical generates the carbanionic species, which then combines with the magnesium bromide cation (MgBr+) to form the Grignard reagent, 2-phenoxyphenylmagnesium bromide.
A crucial consideration for this specific synthesis is the stability of the intramolecular ether linkage. It is well-established that ethers are the solvents of choice for Grignard reactions due to their ability to solvate and stabilize the magnesium center through coordination of their lone pair electrons, forming a stable complex.[3][4] The ether linkage within the this compound molecule is robust under the basic conditions of Grignard reagent formation and does not undergo cleavage. Ether cleavage typically requires harsh acidic conditions (e.g., HBr or HI), which are absent in this reaction.[5]
Experimental Protocol: Synthesis of 2-Phenoxyphenylmagnesium Bromide
This protocol is designed to ensure reliable initiation, high yield, and minimization of side reactions. The paramount consideration is the rigorous exclusion of atmospheric moisture and oxygen.[6]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)
Equipment Setup:
All glassware must be oven-dried overnight and assembled hot under a positive pressure of inert gas (Nitrogen or Argon). The apparatus consists of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. quora.com [quora.com]
- 4. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 5. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
Application Notes & Protocols: The Utility of 1-Bromo-2-phenoxybenzene in Advanced Materials Science
This guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the applications of 1-Bromo-2-phenoxybenzene (also known as 2-Bromodiphenyl ether). We move beyond simple descriptions to offer detailed experimental protocols and the scientific rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: A Versatile Diphenyl Ether Building Block
This compound is a unique aromatic compound featuring a stable diphenyl ether backbone.[1][2] Its utility in materials science is primarily derived from the presence of a strategically positioned bromine atom on one of the phenyl rings. This bromine atom serves as a highly versatile reactive handle, making the molecule an ideal precursor for constructing more complex, functional materials through a variety of cross-coupling reactions.[3][4] The inherent chemical and thermal stability of the diphenyl ether moiety makes it a desirable structural component in high-performance polymers and organic electronic materials.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrO | PubChem[1] |
| Molecular Weight | 249.10 g/mol | PubChem[1] |
| Appearance | White to light yellow powder/crystal | TCI[2] |
| CAS Number | 7025-06-1 | PubChem[1] |
| Key Synonyms | 2-Bromophenyl Phenyl Ether, 2-Bromodiphenyl ether | TCI[2] |
Application in Polymer Synthesis: Crafting High-Performance Poly(arylene ether)s
The diphenyl ether structure is central to high-performance thermoplastics like Poly(p-phenylene oxide) (PPO).[5] this compound can be envisioned as a comonomer in the synthesis of novel poly(arylene ether)s, where its inclusion can modify polymer properties such as solubility, thermal stability, and dielectric performance. The primary synthetic route involves metal-catalyzed polycondensation reactions.
Mechanism: Ullmann-Type Polycondensation
Ullmann ether synthesis and related copper-catalyzed coupling reactions are established methods for forming the ether linkages that define poly(arylene ether)s.[6] In a hypothetical polycondensation, this compound could be copolymerized with a diol, such as 4,4'-dihydroxydiphenyl ether. In this reaction, the copper catalyst facilitates the coupling between the aryl bromide and the phenoxide, forming a new ether bond and extending the polymer chain. The choice of a high-boiling point, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) is critical to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed efficiently.[6]
Protocol: Synthesis of a Novel Poly(arylene ether) Copolymer
This protocol describes a representative lab-scale synthesis of a copolymer using this compound and a bisphenol monomer.
Materials:
-
This compound (1.0 equiv)
-
4,4'-Biphenol (1.0 equiv)
-
Copper(I) Iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv), finely ground and dried
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Standard Schlenk line glassware, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reactor Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a Dean-Stark trap, add this compound, 4,4'-biphenol, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 20-30 minutes to remove oxygen, which can interfere with the copper catalyst.
-
Azeotropic Dehydration: Add NMP and toluene (approx. 4:1 v/v) to the flask. Heat the mixture to reflux (around 140-150 °C) to azeotropically remove any residual water with the toluene. This step is crucial as water can hydrolyze the activated phenoxide.
-
Catalyst Addition: Once all water is removed (as observed in the Dean-Stark trap), drain the trap and allow the reaction mixture to cool to ~120 °C under a positive pressure of inert gas. Add the CuI catalyst and the 1,10-phenanthroline ligand. The ligand stabilizes the copper catalyst and increases its reactivity.
-
Polymerization: Heat the reaction mixture to 180-200 °C and stir vigorously. The viscosity of the solution will increase as the polymer chains grow. Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Work-up and Precipitation: After 12-24 hours, cool the viscous solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of stirring methanol containing a small amount of hydrochloric acid (to neutralize the base and precipitate the copper catalyst).
-
Purification: Filter the resulting fibrous polymer precipitate. Wash it extensively with methanol and then with hot water to remove salts and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Application in Organic Electronics: A Precursor to Conjugated Materials
The most significant application of this compound is as a foundational building block for synthesizing larger, π-conjugated molecules used in organic electronics.[4] Devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) rely on materials that can efficiently transport charge, a property inherent to extended conjugated systems.[4][7] The C-Br bond is ideal for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[3][8]
Mechanism: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used reaction to form C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a standard procedure for synthesizing 2-phenoxybiphenyl, a precursor for more complex materials.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed solvents: 1,4-Dioxane and Water (4:1 v/v, 5 mL)
-
Ethyl acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard Schlenk flask, condenser, magnetic stir bar
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound, phenylboronic acid, and K₂CO₃.[9]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.[9] The water is essential for the transmetalation step.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 2-12 hours.[9]
-
Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product into ethyl acetate (3 x 15 mL).[9]
-
Purification: Combine the organic layers, wash with brine to remove residual base, and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure.[3][9]
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.[3]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Provides the active Pd(0) species for the catalytic cycle.[3][9] |
| Ligand | PPh₃, PCy₃ | Stabilizes the palladium center and modulates its reactivity.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step.[3][9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and base; water is often crucial for efficiency.[3][9] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Summary and Outlook
This compound is a valuable and versatile building block in materials science. Its robust diphenyl ether core and reactive bromine handle provide an accessible entry point for the synthesis of advanced materials. The protocols outlined here for polycondensation and palladium-catalyzed cross-coupling represent foundational techniques that can be adapted to create a vast library of novel polymers and conjugated organic molecules. Future research may explore its use in creating flame-retardant materials, porous organic frameworks, and advanced precursors for organic electronics, further cementing its role in the development of next-generation functional materials.
References
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- Poly(p-phenylene oxide) - ResearchGate.
- Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne. Benchchem.
- 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483. PubChem.
- Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. Benchchem.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI.
- This compound 7025-06-1. TCI EUROPE N.V.
- Poly(p-phenylene oxide). Wikipedia.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. Benchchem.
- Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. MDPI.
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC.
- This compound TCI Analytical reagent. AMI Scientific.
- Cross-Coupling Reactions: A Practical Guide. ResearchGate.
- Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology | Request PDF. ResearchGate.
- Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Frontiers.
- The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology.
- Organic Semiconductors based on Dyes and Color Pigments. PubMed.
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7025-06-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Semiconductors based on Dyes and Color Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Chemistry, Analysis, and Safety Considerations of Polybrominated Diphenyl Ethers (PBDEs)
Disclaimer: Polybrominated diphenyl ethers (PBDEs) are persistent, bioaccumulative, and toxic chemicals.[1] Their production, use, and distribution are strictly regulated or banned in many countries under international agreements like the Stockholm Convention due to their adverse effects on human health and the environment.[2][3] This document is intended for educational and research purposes only. It provides an overview of the general chemical principles, analytical methodologies, and significant safety concerns associated with PBDEs. It is not a protocol for the synthesis of these hazardous compounds. The synthesis of PBDEs should only be undertaken in controlled laboratory settings by trained professionals for the creation of analytical standards and for toxicological research, in full compliance with all applicable laws and safety regulations.
Introduction: The Legacy of PBDEs
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that were extensively used as additive flame retardants in a wide array of consumer products, including plastics, textiles, and electronics.[4] Their chemical structure consists of two phenyl rings linked by an ether bond, with bromine atoms substituting the hydrogen atoms. There are 209 possible congeners, differing in the number and position of bromine atoms.[5]
The very chemical stability that made PBDEs effective as flame retardants also makes them highly persistent in the environment.[6][7] They are not chemically bound to the materials they are added to and can leach into the surrounding environment, leading to widespread contamination of air, water, soil, and house dust.[1][6] Due to their lipophilic nature, PBDEs bioaccumulate in fatty tissues and biomagnify up the food chain, resulting in significant human exposure.[3][7] A growing body of evidence links PBDE exposure to adverse health effects, including endocrine disruption, neurodevelopmental toxicity, and potential carcinogenic effects.[3][8]
Part 1: General Principles of Diaryl Ether Synthesis
The core structure of PBDEs is the diphenyl ether. The formation of this C-O bond between two aromatic rings is a classic challenge in organic synthesis. While various methods exist, the Ullmann condensation has historically been a primary route for constructing diaryl ethers.
The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction that couples an aryl halide with a phenol (or its corresponding phenoxide).[9][10]
General Reaction Scheme: Ar-X + Ar'-OH --(Copper Catalyst, Base, Heat)--> Ar-O-Ar'
-
Aryl Halide (Ar-X): The reactivity of the halide follows the order I > Br > Cl. The aryl halide is often activated by electron-withdrawing groups.
-
Nucleophile (Ar'-OH): A phenol is deprotonated by a base (e.g., K₂CO₃, NaOH) to form the more reactive phenoxide anion.
-
Copper Catalyst: Traditionally, stoichiometric amounts of copper powder or copper salts (e.g., CuO, CuI) were used at high temperatures (>200°C).[11][12] Modern methods often employ soluble copper complexes with ligands, allowing for lower reaction temperatures and catalytic amounts of copper.[9]
From a theoretical standpoint, a precursor like 1-bromo-2-phenoxybenzene already contains the diphenyl ether core. Further functionalization would involve electrophilic aromatic substitution (bromination). However, controlling the degree and position of bromination on the diphenyl ether skeleton is exceptionally challenging and typically results in a complex mixture of different PBDE congeners rather than a single, pure compound.
Alternative Synthetic Strategies
More recent and controlled methods for synthesizing specific PBDE congeners for use as analytical standards often employ alternative strategies to overcome the harsh conditions and lack of selectivity of the classic Ullmann reaction. One such method involves the use of diaryliodonium salts. This approach allows for the coupling of a bromophenol with a symmetrical brominated diphenyliodonium salt, providing better yields and purer products for certain congeners.[13][14]
Part 2: Synthetic Challenges & Formation of Toxic Byproducts
The synthesis and thermal degradation of PBDEs are fraught with challenges, the most significant being the potential for forming highly toxic byproducts.
-
Congener Complexity: Direct bromination of diphenyl ether is a non-specific process that yields a complex mixture of PBDE congeners, which are difficult and costly to separate.
-
Formation of PBDD/Fs: Under certain conditions, such as high temperatures during synthesis, improper incineration of PBDE-containing waste, or even photochemically, PBDEs can be converted into polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[15][16][17] These byproducts are structurally similar to their chlorinated counterparts (PCDD/Fs) and are considered highly toxic, persistent environmental pollutants.
The diagram below illustrates the conceptual relationship where PBDEs can act as precursors to the formation of more hazardous PBDDs and PBDFs.
Caption: Relationship between PBDEs and toxic byproduct formation.
Part 3: Protocols for Analytical Characterization
Given the environmental prevalence and toxicity of PBDEs, robust analytical methods are crucial for their detection and quantification in various matrices like soil, water, food, and biological tissues. The primary technique for PBDE analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][4][18]
Workflow for PBDE Analysis
Caption: General workflow for the analysis of PBDEs in environmental samples.
Step-by-Step Analytical Protocol Overview
-
Sample Preparation: This is a critical step to isolate the target PBDEs from the complex sample matrix.
-
Extraction: Analytes are extracted from the solid or liquid sample using an organic solvent. Techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE).
-
Cleanup: The crude extract contains many co-extracted compounds (lipids, pigments) that can interfere with analysis. Cleanup is typically performed using column chromatography with adsorbents like silica gel or Florisil.
-
-
Instrumental Analysis:
-
Injection: A small volume of the purified extract is injected into the GC system.
-
Separation: The GC separates the different PBDE congeners based on their boiling points and interaction with the capillary column. A temperature program is used to elute the congeners over time.[19]
-
Detection: As congeners exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide enhanced selectivity and sensitivity for trace-level detection in complex matrices.[20]
-
-
Quantification: The concentration of each PBDE congener is determined by comparing its peak area to a calibration curve generated from certified reference standards. Isotope-labeled internal standards are often used to correct for variations in extraction efficiency and instrument response.
Table: Comparison of Analytical Detectors
| Detector/Technique | Principle | Advantages | Disadvantages |
| μECD (micro-Electron Capture Detector) | Detects electron-capturing compounds (halogens) | Highly sensitive to halogenated compounds, relatively low cost.[19] | Non-specific, can be prone to matrix interferences. |
| Low-Resolution MS (LRMS) | Scans a range of mass-to-charge ratios | Provides structural information, good for screening | Lower sensitivity and selectivity compared to HRMS or MS/MS. |
| High-Resolution MS (HRMS) | Measures mass with very high accuracy | Excellent selectivity, reduces interferences, confident identification.[2] | Higher instrument cost and complexity. |
| Tandem MS (MS/MS) | Uses two stages of mass analysis (SRM mode) | Extremely high selectivity and sensitivity, ideal for complex matrices.[20] | Requires method development for each specific analyte. |
Conclusion
While understanding the synthesis of compounds like PBDEs from precursors such as this compound is relevant from a chemical principles perspective, the practical focus for the scientific community has rightly shifted away from their production. The significant and lasting harm caused by PBDEs necessitates a continued focus on their environmental monitoring, toxicological assessment, and the development of effective remediation strategies. The protocols and methodologies of greatest importance today are not those for synthesis, but rather the advanced analytical techniques that allow researchers to detect minute quantities of these pollutants and understand their fate and impact on ecosystems and human health.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]
- Evangelista, E., et al. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer.
-
Washington State Department of Health. (n.d.). PBDEs. Retrieved from [Link]
- Costa, L.G., et al. (2008). Polybrominated diphenyl ether (PBDE) flame retardants: Environmental contamination, human body burden and potential adverse health effects. Acta Biomedica.
- Thermo Fisher Scientific. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs)
- Agency for Toxic Substances and Disease Registry (ATSDR). (2017).
- Deng, W., et al. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs)
- Piskorska-Pliszczynska, J., et al. (2013). Methods for determination of polybrominated diphenyl ethers in environmental samples--review.
- Thermo Fisher Scientific. (n.d.). Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology.
- Sun, J., et al. (2021). Production of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols in natural and engineered processes. Critical Reviews in Environmental Science and Technology.
- Byczkiewicz, M., & Jabłoński, M. (2014). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Polish Journal of Environmental Studies.
- Erickson, M.L., et al. (2012). Photochemical formation of brominated dioxins and other products of concern from hydroxylated polybrominated diphenyl ethers (OH-PBDEs). Environmental Science & Technology.
- Teclechiel, D., et al. (2011). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Beilstein Journal of Organic Chemistry.
- Chen, G., et al. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Science & Technology.
-
ACS Publications. (2012). Photochemical Formation of Brominated Dioxins and Other Products of Concern from Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs). Retrieved from [Link]
- ResearchGate. (2012).
-
PubMed. (2012). Photochemical formation of brominated dioxins and other products of concern from hydroxylated polybrominated diphenyl ethers (OH-PBDEs). Retrieved from [Link]
- Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Teclechiel, D., et al. (2007). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. Environmental Science & Technology.
- ResearchGate. (2007).
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Semantic Scholar. (2011).
-
PubMed. (2011). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Retrieved from [Link]
- Royal Society of Chemistry. (2020).
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
- MDPI. (2022). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PBDEs | Washington State Department of Health [doh.wa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Photochemical formation of brominated dioxins and other products of concern from hydroxylated polybrominated diphenyl ethers (OH-PBDEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. pjoes.com [pjoes.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Utility of 1-Bromo-2-phenoxybenzene in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Architectural Significance of 1-Bromo-2-phenoxybenzene
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation.[1][2][3] These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The strategic selection of a starting material is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and powerful precursor for the synthesis of a range of tricyclic heterocyclic systems. Its intrinsic structure, featuring a diaryl ether linkage with a strategically placed bromine atom, provides a unique platform for intramolecular cyclization reactions, leading to the formation of medicinally relevant scaffolds such as dibenzofurans and dibenzo[b,f]oxazepines. This guide provides an in-depth exploration of the synthetic pathways leveraging this compound, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
I. Palladium-Catalyzed Intramolecular C-H Activation: A Premier Route to Dibenzofurans
The dibenzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The palladium-catalyzed intramolecular C-H activation/C-O cyclization of diaryl ethers, such as those derived from this compound, represents a highly efficient and atom-economical approach to this important heterocyclic system.[4][5]
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a crucial C-H activation step, directed by the adjacent phenoxy group, leading to the formation of a palladacycle. Subsequent reductive elimination from this intermediate forges the new C-C bond, constructing the dibenzofuran ring system and regenerating the active Pd(0) catalyst. The use of an oxidant, such as air, is often employed to facilitate the catalytic turnover.[4][5]
Experimental Protocol: Synthesis of Dibenzofuran via Palladium-Catalyzed C-H Activation
This protocol is a representative example adapted from established methodologies for the intramolecular cyclization of diaryl ethers.[6][4][5][7][8]
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Pivalic Acid (PivOH)
-
Potassium Carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Palladium(II) Acetate (0.03 mmol, 3 mol%), and Potassium Carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with nitrogen three times to establish an inert atmosphere.
-
Anhydrous toluene (5 mL) and pivalic acid (1.0 mmol) are added via syringe.
-
The reaction mixture is heated to 120 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dibenzofuran product.
Data Presentation: Reaction Parameters for Dibenzofuran Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | None | Ethanol | Reflux | Moderate | [7] |
| Pd(II) | None | None | Pivalic Acid | Air | High | [6] |
| Pd/C | None | CsF | DMF | 120 | Good to Excellent | [6] |
Workflow Visualization: Palladium-Catalyzed Dibenzofuran Synthesis
Caption: Palladium-catalyzed synthesis of dibenzofuran.
II. Copper-Catalyzed Ullmann Condensation: Accessing Dibenzo[b,f][4][5]oxazepines
The dibenzo[b,f]oxazepine scaffold is a key structural motif in a number of centrally acting therapeutic agents. The intramolecular Ullmann condensation is a classic and reliable method for the synthesis of this tricyclic system, often starting from precursors derived from this compound.[9][10]
Mechanistic Rationale
The Ullmann reaction typically involves a copper(I) catalyst. The reaction is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by the intramolecular coordination of the amine nucleophile and subsequent reductive elimination to form the C-N bond, thereby constructing the seven-membered oxazepine ring. The use of a ligand, such as N,N-dimethylglycine, can facilitate the reaction by stabilizing the copper intermediates.[9]
Experimental Protocol: Synthesis of a Dibenzo[b,f][4][5]oxazepine Derivative
This protocol is a generalized procedure based on modern Ullmann coupling methodologies.[9][11] The synthesis of the direct precursor, 2-(2-aminophenoxy)bromobenzene, can be achieved through a nucleophilic aromatic substitution reaction between 1,2-dibromobenzene and 2-aminophenol.
Materials:
-
2-(2-Aminophenoxy)bromobenzene (precursor derived from this compound)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine hydrochloride
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Nitrogen gas (inert atmosphere)
-
Microwave reactor (optional, can be adapted for conventional heating)
Procedure:
-
To a microwave vial, add 2-(2-aminophenoxy)bromobenzene (1.0 mmol), Copper(I) Iodide (0.1 mmol, 10 mol%), N,N-Dimethylglycine hydrochloride (0.3 mmol, 30 mol%), and Cesium Carbonate (2.0 mmol).
-
The vial is sealed and the atmosphere is replaced with nitrogen.
-
Anhydrous 1,4-dioxane (5 mL) is added via syringe.
-
The reaction mixture is subjected to microwave irradiation at 150 °C for 30 minutes. Alternatively, the reaction can be heated conventionally at reflux for 12-24 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired dibenzo[b,f]oxazepine.
Data Presentation: Reaction Parameters for Dibenzo[b,f][4][5]oxazepine Synthesis
| Catalyst | Ligand | Base | Solvent | Method | Yield (%) | Reference |
| CuI | N,N-Dimethylglycine HCl | Cs₂CO₃ | Dioxane | Microwave | 64-100 | [9] |
| CuI | o-phenanthroline | Cs₂CO₃ | DMF | Conventional | Good | [10] |
Logical Relationship: Ullmann Condensation for Dibenzo[b,f][4][5]oxazepine
Caption: Key components for Ullmann condensation.
III. Broader Significance in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry.[2][3][12] Dibenzofurans, for instance, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, dibenzo[b,f]oxazepines are well-established pharmacophores in drugs targeting the central nervous system. The ability to efficiently synthesize libraries of these compounds using the methodologies described herein is crucial for structure-activity relationship (SAR) studies and the identification of new drug candidates.[1][12] The development of novel synthetic methods continues to be a pivotal aspect of producing these complex heterocyclic frameworks with high yields and purity.[1]
Conclusion
This compound stands out as a valuable and versatile starting material in the synthesis of novel heterocyclic compounds. The palladium-catalyzed C-H activation and copper-catalyzed Ullmann condensation pathways provide robust and efficient routes to medicinally important scaffolds like dibenzofurans and dibenzo[b,f]oxazepines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this precursor and to accelerate the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]
-
ResearchGate. Synthesis of Dibenzofurans by Palladium-Catalysed Tandem Denitrification/C-H Activation | Request PDF. [Link]
-
PubMed. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. [Link]
-
ResearchGate. Synthesis of condensed dibenzo[b,f]pyrimido[1,6-d]oxazepines based on Biginelli products. [Link]
-
ResearchGate. Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]oxazepine Derivatives via a Double Ullmann Coupling Reaction. [Link]
-
Semantic Scholar. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. [Link]
-
ResearchGate. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF. [Link]
-
International Journal of Research Publication and Reviews. A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. [Link]
- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)
-
ResearchGate. ChemInform Abstract: Synthesis of Polyfluorodibenz[b,f]oxazepines by the Cyclization of 2-[(Polyfluorobenzylidene)amino]phenols. | Request PDF. [Link]
-
ACS Publications. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation. [Link]
-
ResearchGate. Recent advances in dibenzo[b,f]oxazepine synthesis. [Link]
-
World Journal of Advanced Research and Reviews. Role of Heterocycles in Drug Discovery: An Overview. [Link]
-
National Institutes of Health. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
-
ResearchGate. Heterocycles in Drugs and Drug Discovery. [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]
-
International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journalwjarr.com [journalwjarr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this C-O cross-coupling reaction. The following content is structured in a question-and-answer format to directly address specific challenges and provide actionable, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of this compound, focusing on the prevalent Ullmann condensation method and its modern alternative, the Buchwald-Hartwig amination.
Problem: Persistently Low or No Product Yield in Ullmann Condensation
Question: My Ullmann condensation reaction between phenol and 1,2-dibromobenzene is resulting in very low yields (<20%) or failing completely. What are the most critical parameters to investigate and optimize?
Answer: Achieving high yields in an Ullmann diaryl ether synthesis requires careful control over several interdependent factors. A failure in one area can cascade and halt the catalytic cycle. Let's break down the most common culprits and their solutions.
-
Catalyst and Ligand System Inefficiency: The classic Ullmann reaction, which used stoichiometric copper powder at high temperatures, is often inefficient.[1] Modern methods rely on a synergistic catalytic system.
-
Expertise & Experience: The choice of copper source and, more importantly, the accelerating ligand, is paramount. While copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are excellent starting points, the reaction is often slow without an appropriate ligand.[2] Ligands chelate the copper center, increasing its solubility and promoting the reductive elimination step.
-
Troubleshooting Steps:
-
Introduce a Ligand: If you are running the reaction without a ligand, this is the first and most critical change to make. Inexpensive and effective ligands like N,N-dimethylglycine, 1,10-phenanthroline, or salicylaldoxime can dramatically reduce reaction temperatures and times.[2][3]
-
Evaluate Your Copper Source: Ensure your copper(I) salt is not oxidized to the less active copper(II) state. Using freshly purchased, high-purity CuI is recommended. Some protocols have also found success with copper nanoparticles (CuO-NPs), which offer a high surface area.[4]
-
-
-
Suboptimal Base and Solvent Selection: The base is not merely a proton scavenger; its properties (solubility, pKa, counter-ion) are critical.
-
Expertise & Experience: The base deprotonates the phenol to form the active phenoxide nucleophile. A strong, non-nucleophilic base is ideal. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) because the large, soft cesium cation increases the solubility of the base and the nucleophilicity of the resulting phenoxide.[2][4]
-
Troubleshooting Steps:
-
Switch to Cesium Carbonate: If using K₂CO₃ or other bases, switch to 2 equivalents of Cs₂CO₃.
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the base and interfere with the catalytic cycle. Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.[2]
-
Solvent Choice: Traditional high-boiling polar aprotic solvents like DMF or DMSO are effective but can be difficult to remove.[4] With a good ligand system, you can often switch to a lower-boiling solvent like acetonitrile or toluene, which can simplify purification and may alter reactivity favorably.[3][5]
-
-
-
Incorrect Reaction Temperature and Atmosphere:
-
Expertise & Experience: While classic Ullmann reactions required temperatures exceeding 200°C, modern ligand-accelerated systems operate effectively at much lower temperatures, typically in the 80-120°C range.[3] Running the reaction too hot can lead to catalyst decomposition and byproduct formation, while too low a temperature will result in a sluggish or stalled reaction. Furthermore, the copper(I) catalyst is susceptible to oxidation.
-
Troubleshooting Steps:
-
Optimize Temperature: If using a ligand, start optimization around 100-110°C.
-
Maintain an Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment to prevent oxygen from deactivating the catalyst.[4]
-
-
Problem: Significant Byproduct Formation
Question: My reaction produces the desired this compound, but it is contaminated with significant amounts of biphenyl and/or 2-bromophenol. How can I improve the selectivity?
Answer: The formation of byproducts points to competing reaction pathways. Minimizing them requires fine-tuning the conditions to favor the desired C-O cross-coupling.
-
Phenol Homocoupling (Biphenyl Formation): This occurs when the phenol couples with itself, a known side reaction in Ullmann chemistry.[6]
-
Expertise & Experience: This side reaction is often promoted by excessively high temperatures or a catalyst system that is not selective for hetero-coupling.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature by 10-20°C increments to see if byproduct formation decreases without significantly impacting the main reaction rate.
-
Screen Ligands: Some ligands are better at promoting the desired C-O bond formation over C-C homocoupling. Experiment with different ligand classes (e.g., N,O-chelating vs. N,N-chelating).
-
-
-
Hydrodehalogenation (Formation of Phenoxybenzene): This byproduct arises from the replacement of the bromine atom on the product with a hydrogen atom.
-
Expertise & Experience: This is typically caused by a proton source in the reaction mixture, with trace water being the most common offender.
-
Troubleshooting Steps:
-
Rigorous Drying: Use freshly distilled, anhydrous solvents. Dry your reagents (phenol, base) in a vacuum oven before use. The addition of activated 3Å or 4Å molecular sieves can be very effective at scavenging trace amounts of water.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Should I consider a Palladium-catalyzed Buchwald-Hartwig reaction for this synthesis? What are the key differences?
A1: Yes, the Buchwald-Hartwig C-O coupling is a powerful and often milder alternative to the Ullmann condensation.[7]
-
Key Advantages: It often proceeds at lower temperatures (RT to 100°C), exhibits broader functional group tolerance, and can be more reliable for sterically hindered substrates.
-
Key Differences & Optimization Points:
-
Catalyst System: It uses a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand. The choice of ligand is critical for success.[8][9]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are typically used.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[11]
-
-
Considerations: The primary drawback is the cost and air-sensitivity of the palladium precursors and phosphine ligands compared to copper-based systems.
| Parameter | Optimized Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Metal Catalyst | CuI, Cu₂O, CuO-NPs | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | N,O or N,N-chelating (e.g., N,N-dimethylglycine) | Bulky, electron-rich phosphines (e.g., biarylphosphines) |
| Base | Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, MeCN, Toluene | Toluene, Dioxane |
| Temperature | 80 - 120 °C | Room Temp - 100 °C |
| Pros | Low cost, robust catalyst | Milder conditions, broad scope |
| Cons | Can require higher temperatures, less scope | Expensive, air-sensitive reagents |
Q2: Which set of starting materials is preferable: 2-bromophenol and bromobenzene, or phenol and 1,2-dibromobenzene?
A2: For the synthesis of this compound, the reaction of phenol and 1,2-dibromobenzene is generally the more direct and common approach.
-
Rationale: In this route, you are forming the desired C-O bond directly. The primary challenge is controlling selectivity to prevent a second substitution on the 1,2-dibromobenzene, which can lead to dibenzofuran or a double etherification product. This is effectively managed by using a slight excess of 1,2-dibromobenzene relative to phenol (e.g., 1.2 to 1.5 equivalents) and stopping the reaction upon consumption of the phenol. The reactivity of aryl halides generally follows the trend I > Br > Cl, making the bromine atoms suitable for this coupling.[4] The alternative route (2-bromophenol and bromobenzene) introduces a deactivating bromo-substituent on the phenol, which can decrease its nucleophilicity and potentially slow the reaction.
Q3: What is a reliable method for purifying the final product?
A3: A standard workup followed by column chromatography is the most effective method.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent like DMF was used, dilute the mixture with a large volume of water and extract with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash: Wash the combined organic layers sequentially with a 1M aqueous NaOH or K₂CO₃ solution to remove any unreacted phenol, followed by water, and finally brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[12] The product, this compound, has a melting point of approximately 43-47°C.[13]
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Ullmann synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Ullmann diaryl ether synthesis.
Optimized Experimental Protocol: Ligand-Accelerated Ullmann Synthesis
This protocol provides a starting point for the synthesis of this compound using an efficient copper/ligand system.
Materials:
-
Phenol (1.0 equiv)
-
1,2-Dibromobenzene (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To an oven-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add Cs₂CO₃ (2.0 equiv), CuI (0.1 equiv), and N,N-dimethylglycine (0.2 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add phenol (1.0 equiv), 1,2-dibromobenzene (1.2 equiv), and anhydrous acetonitrile.
-
Place the sealed reaction vessel in a preheated oil bath at 110°C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Upon completion (consumption of phenol), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with 1M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a white to off-white solid.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
- US Patent US20060264680A1. (2006). Novel 1-bromo-4-(4'-bromophenoxy)
-
Shafik, M. S. (2022). CuI nanoparticles immobilized on magnetic nanoparticles catalyzed synthesis of diaryl ethers through C-O cross-coupling of phenols with aryl iodides. Journal of Synthetic Chemistry, 1(2), 132-136. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Sambasivan, S. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reagents. IntechOpen. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1056-1062. [Link]
-
Starkey, G. W., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2011(1), 254-266. [Link]
-
Ghosh, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6034-6043. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- European Patent EP0252592A1. (1988).
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Li, Y., et al. (2018). A copper-catalysed hydroxylation of diaryliodoniums to generate phenols and diaryl ethers. Organic & Biomolecular Chemistry, 16(30), 5468-5472. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]
-
Bacon, R. G. R., & Rennison, S. C. (1969). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. The Journal of Organic Chemistry, 34(7), 2230-2235. [Link]
-
Ma, D., & Cai, Q. (2003). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 68(24), 9459-9462. [Link]
-
ResearchGate. (2020). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
ResearchGate. (2005). Copper Promoted Synthesis of Diaryl Ethers. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3589. [Link]
-
Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7393. [Link]
-
Liu, Z., & Baran, P. S. (2022). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 144(20), 8823-8828. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
UNI ScholarWorks. (2007). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423-17429. [Link]
-
Cynor Laboratories. (n.d.). This compound (7025-06-1). [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 13. indiamart.com [indiamart.com]
Purification of crude 1-Bromo-2-phenoxybenzene by recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-Bromo-2-phenoxybenzene via recrystallization. It is designed to move beyond simple protocols, offering explanations for experimental choices and providing robust troubleshooting for common issues encountered in the laboratory.
Compound Quick Reference
Summarized below are the key physical and chemical properties of this compound, which are critical for designing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉BrO | [1][2] |
| Molecular Weight | 249.10 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 43.0 to 47.0 °C | |
| Synonyms | 2-Bromophenyl Phenyl Ether, 2-Bromodiphenyl ether | [1] |
Recommended Recrystallization Protocol
This protocol is a self-validating system designed for optimal purity and yield. The core principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent[3][4].
Step 1: Solvent Selection
The ideal solvent will dissolve this compound when hot but not at room or cold temperatures[3][5]. Given the aromatic ether structure, suitable solvents include low-molecular-weight alcohols or a mixed solvent system. Ethanol or methanol are excellent starting points. A mixed system, such as ethanol/water or hexane/ethyl acetate, can also be effective[6][7].
Step 2: Dissolution
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the primary solvent (e.g., ethanol) dropwise while gently heating and stirring.
-
Continue adding the minimum amount of hot solvent required to just completely dissolve the solid[3][8]. Adding excess solvent is a common cause of low yield[9].
Step 3: Decolorization (Optional)
If the hot solution is colored (e.g., yellow or brown), this indicates the presence of impurities.
-
Remove the flask from the heat.
-
Add a very small amount of activated charcoal to the solution.
-
Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities[7].
Step 4: Hot Filtration
This step removes insoluble impurities (and activated charcoal, if used).
-
Pre-heat a separate receiving Erlenmeyer flask and a stemless or short-stemmed funnel with a piece of fluted filter paper on the hotplate. This prevents premature crystallization of the product on the cold surfaces[7][10].
-
Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask.
Step 5: Crystallization
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice[3][11].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[7].
Step 6: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces[4].
-
Continue to pull a vacuum for several minutes to air-dry the crystals in the funnel[4].
-
Transfer the purified crystals to a watch glass for final drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point (43-47°C for this compound)[9]. This is a common issue for compounds with relatively low melting points.
-
Causality: The solution is too saturated at too high a temperature.
-
Solutions:
-
Re-heat and Add Solvent: Return the flask to the hotplate to re-dissolve the oil. Add a small, measured amount (e.g., 1-2 mL) of the primary hot solvent (the "good" solvent) to decrease the saturation point[9].
-
Slow Down Cooling: Allow the solution to cool more gradually. You can insulate the flask with glass wool or paper towels to slow heat loss.
-
Induce Crystallization at a Lower Temperature: Try scratching the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth[9][12]. Alternatively, add a "seed crystal" (a tiny speck of pure product) once the solution has cooled slightly[9].
-
Q: No crystals are forming, even after the solution is in an ice bath. What went wrong?
A: This is a classic sign that the solution is not saturated, most likely because too much solvent was used during the dissolution step[7][9].
-
Causality: The concentration of the solute is too low for it to precipitate, even at cold temperatures.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of this compound. Once you see a slight cloudiness or the first crystals appear, add a drop or two of hot solvent to re-dissolve, then attempt the cooling process again[9].
-
Induce Crystallization: A supersaturated solution may simply need a nucleation site to begin crystallization. Vigorously scratch the inside of the flask with a glass rod[9][12].
-
Add an Anti-Solvent: If you are using a single solvent system (e.g., pure ethanol), you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble, like water) dropwise to the room-temperature solution until it becomes faintly cloudy, then warm slightly to clarify before cooling[13].
-
Q: My final product is still yellow. How can I get a white, crystalline solid?
A: A persistent yellow color indicates that colored, soluble impurities were not fully removed.
-
Causality: The impurities have similar solubility profiles to the product or are present in high concentration.
-
Solutions:
-
Use Activated Charcoal: Perform the recrystallization again, but this time, include the optional decolorization step. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal has a high surface area that adsorbs large, colored impurity molecules[7]. Use it sparingly, as it can also adsorb your product and reduce yield.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient for highly impure samples. Repeating the entire process with the once-recrystallized material will significantly improve purity and color.
-
Q: The recrystallization yield is very low. How can I improve it?
A: A low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration[7][9].
-
Causality: A significant amount of the product remains dissolved in the mother liquor.
-
Solutions:
-
Minimize Hot Solvent: Use the absolute minimum volume of hot solvent necessary to fully dissolve the crude solid. Work patiently and add the solvent in small portions[3][8].
-
Ensure Slow Cooling: Do not rush the cooling process. Placing a hot flask directly into an ice bath will cause rapid precipitation, trapping impurities and leading to smaller crystals and lower recovery[3].
-
Pre-heat Apparatus: Always pre-heat the funnel and receiving flask for hot filtration to prevent the product from crashing out on the filter paper or funnel stem[7][10].
-
Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains some dissolved product. You can concentrate this solution by boiling off some solvent and cooling it again to obtain a second, though likely less pure, crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound? The best solvent must be determined experimentally, but a good starting point is a polar protic solvent like ethanol or methanol. These solvents are often effective for moderately polar organic compounds. A mixed solvent system, where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexane), can also be highly effective and offers fine-tuned control over the crystallization process[6][14].
Q2: How can I determine the purity of my final product? The most common and accessible methods are:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (43-47°C). Impurities will typically cause the melting point to be depressed and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Analysis: For definitive purity assessment, techniques like ¹H NMR, ¹³C NMR, or GC-MS can be used to check for the absence of impurity signals[15].
Q3: What are the key safety precautions for this procedure? this compound may be harmful if swallowed or in contact with skin[1]. The solvents used are often flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the entire procedure in a well-ventilated fume hood.
-
When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never use an open flame.
-
Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Link
-
University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
-
Science Learning Center, University of Michigan. Experiment : Recrystallization – Part I: Solvent Selection. Link
-
PubChem, National Center for Biotechnology Information. 1-Bromo-2-phenoxy-benzene. Link
-
TCI EUROPE N.V. This compound. Link
-
Wiley-VCH GmbH. This compound - SpectraBase. Link
-
ECHEMI. 1-Bromo-2-phenoxy-benzene Formula. Link
-
Chemsrc. This compound. Link
-
ChemicalBook. 1-Bromo-2-phenoxy-benzene. Link
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Link
-
MH Chem (YouTube Channel). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Link
-
Cheméo. Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). Link
-
Reddit r/Chempros. Recrystallisation Help. Link
-
Reddit r/chemistry. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Link
-
ChemBK. phenoxybenzene. Link
-
LookChem. Industrial Solvents 4-Bromophenyl Phenyl Ether C12H9BrO CAS 1002-67-1. Link
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Link
-
NIST WebBook. Benzene, 1-bromo-4-phenoxy-. Link
-
Guidechem. 1-Bromo-2-phenoxy-benzene 36563-47-0 wiki. Link
-
Chem Help ASAP (YouTube Channel). recrystallization & purification of N-bromosuccinimide. Link
-
BenchChem. Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. Link
-
BenchChem. Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. Link
-
ResearchGate. Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Link
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. spectrabase.com [spectrabase.com]
Column chromatography conditions for purifying 1-Bromo-2-phenoxybenzene
Technical Support Center: Purifying 1-Bromo-2-phenoxybenzene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of this compound via column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.
Part 1: Foundational Concepts & Initial Setup
This section addresses the essential preliminary questions to consider before beginning the purification process. Understanding the physicochemical properties of your target compound and the principles of the chosen separation technique is the first step toward a successful outcome.
Q1: What are the key properties of this compound I should consider for purification?
A1: this compound is a diaryl ether derivative. Its structure, featuring two phenyl rings linked by an oxygen atom and substituted with a bromine atom, dictates its behavior in chromatography.
-
Polarity: The molecule is predominantly non-polar due to the large hydrophobic surface area of the two aromatic rings. However, the ether linkage (C-O-C) and the C-Br bond introduce a slight dipole moment, giving it minor polar character. Its calculated LogP (octanol-water partition coefficient) is approximately 4.2, indicating significant non-polar character[1].
-
Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), hexane, and toluene, but insoluble in water[2][3].
-
Physical State: It is a solid at room temperature with a melting point between 43-47°C[4].
Understanding these properties is crucial for selecting the appropriate stationary phase (adsorbent) and mobile phase (eluent) for column chromatography. For a relatively non-polar compound like this, normal-phase chromatography is the standard approach.
Q2: What are the likely impurities from the synthesis of this compound?
A2: this compound is typically synthesized via an Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide[5][6]. The conditions for this reaction can be harsh, often requiring high temperatures, which can lead to side products[7].
Common impurities may include:
-
Unreacted Starting Materials: Phenol and 2-bromohalobenzene (e.g., 2-bromochlorobenzene or 1,2-dibromobenzene).
-
Homocoupling Products: Biphenyl derivatives from the coupling of two aryl halides.
-
Reductive Dehalogenation Products: Phenoxybenzene, where the bromine atom has been replaced by a hydrogen[5].
-
Isomeric Products: If the starting materials are not pure, other brominated phenoxybenzene isomers may be present.
These impurities have different polarities than the desired product, which is the basis for their separation by chromatography. For instance, unreacted phenol is significantly more polar due to its hydroxyl group.
Q3: How do I choose the right stationary phase and column size?
A3:
-
Stationary Phase: For normal-phase chromatography of a moderately non-polar compound, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry standard and the most appropriate choice. Its polar surface interacts with polar functionalities, retaining more polar compounds longer.
-
Column Size: The amount of silica gel needed depends on the mass of the crude sample and the difficulty of the separation. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude product [8]. For more difficult separations (i.e., impurities with Rf values close to the product), a higher ratio is recommended. The column diameter should be chosen to allow for a proper bed height without being excessively wide, which can compromise resolution[8].
| Crude Sample Mass | Recommended Silica Mass (30:1 ratio) | Recommended Column Diameter |
| 100 mg | 3 g | 1 cm |
| 500 mg | 15 g | 2 cm |
| 1.0 g | 30 g | 3 cm |
| 5.0 g | 150 g | 5 cm |
Part 2: Developing the Elution Method (TLC)
Thin-Layer Chromatography (TLC) is an indispensable pilot experiment for column chromatography. It allows for rapid screening of solvent systems to achieve optimal separation.
Q4: What is the goal of TLC, and what does a "good" TLC look like for column chromatography?
A4: The goal of TLC is to find a solvent system (mobile phase) that provides good separation between your desired product and its impurities[9]. For flash column chromatography, the ideal TLC result shows:
-
Target Compound Rf: The Retention Factor (Rf) of this compound should be approximately 0.25-0.35 [10]. This Rf value ensures the compound elutes from the column in a reasonable volume of solvent without taking too long or eluting too quickly with the solvent front.
-
Separation (ΔRf): There should be a clear separation between the spot for your product and the spots of all major impurities.
Q5: What solvent systems should I start with for this compound?
A5: Given the compound's non-polar nature, start with a non-polar solvent and add a slightly more polar solvent as a modifier. Hexane (or petroleum ether) is the typical non-polar base, and ethyl acetate (EtOAc) or dichloromethane (DCM) are common polar modifiers[10][11].
Recommended Starting Solvent Systems for TLC:
-
System 1: Hexane / Ethyl Acetate (EtOAc)
-
System 2: Hexane / Dichloromethane (DCM)
Step-by-Step TLC Development Protocol:
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or EtOAc (approx. 1 mg/mL)[10]. Also, prepare solutions of your starting materials if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any available standards onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Start with a low-polarity mobile phase, for example, 5% Ethyl Acetate in Hexane (v/v) . Place the plate in a developing chamber saturated with the solvent vapor and allow the solvent front to travel up the plate[10].
-
Visualize: After development, visualize the spots under a UV lamp (254 nm). This compound is UV active due to its aromatic rings.
-
Optimize:
-
If all spots remain at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the polar modifier (e.g., try 10% EtOAc in Hexane).
-
If all spots are at the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar modifier (e.g., try 2% EtOAc in Hexane).
-
Adjust the ratio until the product spot has an Rf of ~0.3 and is well-separated from other spots.
-
Part 3: The Column Chromatography Workflow
Once you have an optimized solvent system from TLC, you can proceed with the preparative column.
Q6: How do I properly pack the column and load my sample?
A6: Proper column packing is critical to prevent channeling and ensure good separation[12]. The sample should be loaded in a highly concentrated, narrow band[13][14].
Workflow for Column Packing and Sample Loading
Caption: Workflow for column packing and sample loading.
Expert Tip on Sample Loading: If your crude product has poor solubility in the elution solvent, use a "dry loading" technique. Dissolve the crude material in a good solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q7: How do I run the column and collect fractions?
A7:
-
Initial Elution: Begin eluting with the solvent system determined by TLC. If your TLC required 10% EtOAc/Hexane, start the column with a slightly less polar mixture, such as 5% or 8% EtOAc/Hexane. This ensures all compounds bind to the column initially.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure (1-4 psi) to the top of the column to achieve a steady flow rate[13]. The solvent should descend at a rate of about 2 inches (5 cm) per minute.
-
Collect Fractions: Collect the eluent in sequentially labeled test tubes or vials. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 3 cm diameter column).
-
Gradient Elution (Optional but Recommended): If impurities are close to your product, a gradient elution is effective. After eluting with the initial low-polarity solvent for several column volumes, gradually increase the polarity. For example, move from 5% EtOAc -> 10% EtOAc -> 20% EtOAc. This will sequentially elute compounds of increasing polarity.
-
Monitor Fractions: Use TLC to analyze the collected fractions. Spot several fractions per plate to quickly identify which ones contain your pure product[13].
-
Combine and Evaporate: Combine the fractions that contain only the pure this compound and remove the solvent using a rotary evaporator.
Part 4: Troubleshooting Common Issues
Q8: My compound won't elute from the column. What's wrong?
A8: This typically happens for one of a few reasons:
-
Solvent is Not Polar Enough: The mobile phase lacks the strength to displace your compound from the silica gel. Solution: Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate)[15].
-
Compound Decomposed: Some compounds are unstable on silica gel. Solution: Test for stability by dissolving a small amount of your compound, adding silica gel, and spotting it on a TLC plate after an hour to see if a new spot appears at the baseline[15]. If it is unstable, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.
-
Incorrect Solvent Used: Double-check that you prepared the eluent correctly and did not mix up the solvent bottles[15].
Q9: The separation is poor; my fractions are all mixed.
A9: Poor separation (co-elution) is a common problem.
-
Improper Column Packing: Air bubbles or channels in the silica bed will ruin separation[12]. Solution: Ensure the column is packed uniformly as a slurry without trapping air.
-
Sample Band was Too Wide: Loading the sample in too much solvent creates a very wide initial band, which cannot be resolved by the column[13]. Solution: Always use the absolute minimum volume of solvent to dissolve the sample for loading. If solubility is an issue, use the dry loading method.
-
Solvent System is Sub-optimal: The chosen eluent may not be selective enough for the separation. Solution: Re-develop your TLC method. Try a different solvent system, for example, switching from Hexane/EtOAc to Hexane/DCM, which can alter the selectivity and improve separation[15].
Q10: My compound is streaking or tailing on the TLC plate and column.
A10: Streaking can be caused by several factors:
-
Sample Overload: The most common cause. Too much sample was spotted on the TLC plate or loaded onto the column[10]. Solution: Use a more dilute solution for TLC. For the column, ensure you are not exceeding its capacity.
-
Compound is Too Polar/Acidic/Basic: Very polar compounds or those with acidic/basic functional groups can interact too strongly with the silica. Solution: While this compound is not acidic, if you had an acidic impurity (like phenol), adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve peak shape. For basic impurities, a small amount of triethylamine could be added.
-
Incomplete Dissolution: If the sample doesn't fully dissolve when loaded, it will streak. Solution: Ensure complete dissolution before loading or use the dry-loading method[15].
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
PubChem. 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. Available at: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available at: [Link]
-
Restek Corporation. Troubleshooting Guide. Available at: [Link]
-
Barba, V., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Available at: [Link]
-
ChemSrc. This compound. Available at: [Link]
-
SynArchive. Ullmann Condensation. Available at: [Link]
-
University of Alberta. Column chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. Available at: [Link]
- Marcoux, J.-F., et al. (2005). Diaryl ether condensation reactions. Google Patents (US20050054882A1).
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Cynor Laboratories. This compound. Available at: [Link]
-
King Saud University. Chromatographic Methods of Analysis. Available at: [Link]
Sources
- 1. This compound | CAS#:7025-06-1 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. indiamart.com [indiamart.com]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. synarchive.com [synarchive.com]
- 7. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for the synthesis of 1-bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.
Introduction to the Synthesis
The synthesis of this compound, a diaryl ether, is most commonly achieved through an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction typically involves the reaction of a phenol with an aryl halide.[1][2] For the synthesis of this compound, a common route is the reaction of 2-bromophenol with bromobenzene, or alternatively, phenol with 1,2-dibromobenzene. While effective, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the desired product. This guide will walk you through the identification, understanding, and mitigation of these common issues.
Troubleshooting Common Side Reactions
Low Yield of this compound and Formation of Biphenyl Byproducts
Question: I am attempting to synthesize this compound via an Ullmann condensation, but I am observing a low yield of my desired product and a significant amount of biphenyl and/or substituted biphenyls in my reaction mixture. What is the cause of this, and how can I minimize these byproducts?
Answer:
The formation of biphenyl byproducts is a classic issue in Ullmann reactions and is due to a competitive side reaction known as homo-coupling .[3][4][5] In this process, the aryl halide starting material couples with itself instead of the phenol.
Causality and Mechanism:
The Ullmann reaction mechanism involves the formation of an organocopper intermediate.[4][6] In the case of homo-coupling, two molecules of the aryl halide react with the copper catalyst to form a symmetrical biaryl compound.[3][6] This reaction is often favored at higher temperatures and with certain copper sources. The general mechanism for Ullmann homo-coupling is depicted below.
DOT Script for Ullmann Homo-coupling:
Caption: Ullmann homo-coupling side reaction pathway.
Troubleshooting and Prevention:
-
Temperature Control: Ullmann reactions are notoriously sensitive to temperature. High temperatures (>200°C) can promote homo-coupling.[6] It is crucial to maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate.
-
Choice of Catalyst and Ligand: The use of modern Ullmann conditions with soluble copper catalysts and ligands can significantly improve selectivity. Ligands such as diamines, amino alcohols, or phenanthroline can stabilize the copper intermediates and favor the desired cross-coupling over homo-coupling.[2][7]
-
Stoichiometry: Using a slight excess of the phenol component relative to the aryl halide can help to push the equilibrium towards the desired cross-coupling product.
-
Aryl Halide Reactivity: The reactivity of the aryl halide plays a role, with the general trend being I > Br > Cl.[5] If you are using a highly reactive aryl iodide, consider if a bromide is a viable alternative to potentially reduce the rate of homo-coupling.
Formation of Phenoxybenzene (Dehalogenation)
Question: My final product contains a significant amount of phenoxybenzene, which lacks the desired bromine substituent. What is causing this dehalogenation, and how can I prevent it?
Answer:
The presence of phenoxybenzene indicates a dehalogenation side reaction, where the bromine atom on the aryl halide is replaced by a hydrogen atom.[8]
Causality and Mechanism:
Dehalogenation can occur through several mechanisms in metal-catalyzed reactions. It can be a result of reductive cleavage of the carbon-halogen bond, often facilitated by the solvent or other components in the reaction mixture that can act as a hydrogen source. In the context of the Ullmann reaction, certain conditions can favor the reduction of the aryl halide intermediate over the desired coupling.
DOT Script for Dehalogenation Side Reaction:
Caption: Dehalogenation side reaction pathway.
Troubleshooting and Prevention:
-
Solvent Choice: The choice of solvent is critical. Protic solvents or solvents that can easily donate a hydrogen atom can exacerbate dehalogenation. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used for Ullmann reactions, but their purity is important.[2]
-
Base Selection: The nature of the base can influence dehalogenation. While a base is necessary to deprotonate the phenol, a very strong or reactive base might contribute to undesired side reactions. Potassium carbonate is a common and often effective choice.
-
Moisture Control: Ensure all reagents and solvents are dry. Water can be a proton source and can interfere with the catalytic cycle.
-
Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and potentially reduce dehalogenation by minimizing side reactions with atmospheric components.
Formation of Dibenzofuran
Question: I have identified dibenzofuran as a significant impurity in my synthesis of this compound. How is this forming, and what steps can I take to avoid it?
Answer:
The formation of dibenzofuran is a result of an intramolecular cyclization reaction. This is a common side reaction when the substrate has reactive groups in ortho positions that can readily cyclize.
Causality and Mechanism:
In the synthesis of this compound, the product itself contains a bromine atom and a phenoxy group in an ortho relationship. Under the high temperatures often employed in Ullmann reactions, an intramolecular C-O bond formation can occur, leading to the elimination of HBr and the formation of the stable, fused dibenzofuran ring system. The starting materials, if for example 2-bromophenol is used, can also be precursors to such cyclizations.[9]
DOT Script for Dibenzofuran Formation:
Caption: Intramolecular cyclization to form dibenzofuran.
Troubleshooting and Prevention:
-
Strict Temperature Control: This is the most critical factor. The intramolecular cyclization is often highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is essential.
-
Reaction Time: Minimize the reaction time. Prolonged heating, even at a moderate temperature, can increase the amount of dibenzofuran formed. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting materials are consumed.
-
Catalyst System: Modern palladium-catalyzed methods for diaryl ether synthesis can sometimes be performed under milder conditions than traditional Ullmann reactions and may be a viable alternative to reduce the formation of high-temperature byproducts like dibenzofuran.[10]
Recommended Experimental Protocol
This protocol is designed to minimize the common side reactions discussed above by utilizing modern Ullmann condensation conditions.
Reaction: Phenol + 1,2-Dibromobenzene → this compound
Materials:
-
1,2-Dibromobenzene
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K2CO3), anhydrous
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5 mol%), K2CO3 (2 equivalents), and phenol (1.2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add DMEDA (10 mol%) via syringe and stir the mixture for 15 minutes at room temperature.
-
Add 1,2-dibromobenzene (1 equivalent) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Data Summary
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Yields are highly dependent on reaction conditions and purity of reagents. |
| Purity (post-chromatography) | >98% | As determined by GC-MS or NMR. |
| Common Impurities | Biphenyls, Phenoxybenzene, Dibenzofuran | Levels should be significantly reduced with the recommended protocol. |
References
- Hay, A. S. (1959). Journal of the American Chemical Society, 81(24), 6335-6341.
-
MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
OperaChem. (n.d.). Ullmann coupling-An overview. Retrieved from [Link]
-
Reddit. (n.d.). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Retrieved from [Link]
-
Chem-Station. (2014, July 22). Ullmann Coupling. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups. Retrieved from [Link]
-
ACS Publications. (2017, December 10). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
ACS Publications. (n.d.). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. Retrieved from [Link]
-
Polimery. (n.d.). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann homocoupling reaction of bromamine acid, catalyzed by Cu⁰-SiO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a... Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
NIH. (n.d.). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]
-
PubMed. (n.d.). Formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol. Retrieved from [Link]
-
MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Retrieved from [Link]
- Google Patents. (n.d.). EP0252592A1 - Halogenated diphenyl ether derivatives.
-
ResearchGate. (n.d.). The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). EP0851853A1 - Process for the purification of diphenyl ether compounds.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzofuran synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 1-Bromo-2-phenoxybenzene Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Bromo-2-phenoxybenzene in synthetic chemistry. The significant steric hindrance imparted by the ortho-phenoxy group presents unique challenges, particularly in cross-coupling and cyclization reactions. This document is designed to help you navigate these challenges by explaining the underlying chemical principles and providing field-proven protocols.
Section 1: Understanding the Core Challenge: The Impact of the Ortho-Phenoxy Group
The primary difficulty in reactions involving this compound stems from steric congestion around the carbon-bromine bond. The bulky phenoxy substituent shields the reaction center, impeding the approach of catalysts and reagents. This hindrance primarily affects the key steps of many catalytic cycles, such as oxidative addition in palladium-catalyzed reactions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are my standard cross-coupling conditions failing for this compound?
A1: Standard conditions, often developed for less hindered aryl halides like bromobenzene, typically fail for two main reasons related to steric hindrance:
-
Slow Oxidative Addition: In palladium-catalyzed reactions, the initial oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step.[4] The bulky ortho-phenoxy group physically blocks the palladium complex from accessing the C-Br bond, dramatically slowing this crucial step.
-
Difficult Reductive Elimination: The final step, reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, can also be hindered. The bulky groups on the palladium intermediate must orient correctly for the C-C or C-N bond to form, a process that is disfavored when large substituents are present.[5]
To overcome this, specialized catalytic systems featuring bulky, electron-rich ligands are required. These ligands promote the formation of highly reactive, low-coordinate palladium species that are more effective at engaging sterically congested substrates.[6][7]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthesis, but their success with this compound is highly dependent on the careful selection of the catalyst system.
Logical Troubleshooting Workflow
Below is a workflow to diagnose and solve common issues encountered during cross-coupling reactions with this substrate.
Caption: Generalized pathway for Pd-catalyzed dibenzofuran synthesis.
Q5: My attempts to cyclize this compound to dibenzofuran using Pd(OAc)₂ are failing. What conditions are known to promote this transformation?
A5: This intramolecular C-C bond formation is challenging. While it appears straightforward, achieving the necessary conformation for C-H activation and reductive elimination is difficult. Several effective methods have been developed.
Solutions & Protocols:
-
Pd(II)-Catalyzed C-H Activation: A highly effective method involves using a Pd(II) catalyst like Pd(OAc)₂ in the presence of a carboxylic acid additive, which acts as a proton shuttle. Pivalic acid is often more effective and reproducible than acetic acid. [8]2. Ligand-Free Pd/C Conditions: A heterogeneous catalyst like Pd/C can be very effective and offers the advantage of easy removal. This method is often performed under ligand-free conditions. [8][9]3. Ullmann-Type Conditions: While traditionally requiring harsh conditions, modern Ullmann condensations using a copper catalyst with a suitable ligand (like a phenanthroline derivative) can promote this cyclization at lower temperatures than palladium-catalyzed versions. [10][11]
Detailed Protocol: Dibenzofuran Synthesis via Pd(II)-Catalyzed C-H Activation
This protocol is adapted from methodologies known to be effective for the synthesis of dibenzofurans from diaryl ethers. [8][12] Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Pivalic Acid (PivOH)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a 0.1 M solution) and pivalic acid (30 mol%).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to dibenzofuran.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Wash the filtrate with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure dibenzofuran.
References
-
Gagnier, S. V., & Larock, R. C. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Jarry, A., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(29), 5275-5283. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 936-946. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(20), 8255-8260. [Link]
-
Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Liu, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(18), 5421-5425. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. [Link]
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
SciSpace. (2021). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. [Link]
-
MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of dibenzofuran and suggested mechanism of the reaction. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
-
ACS Publications. (2017). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
National Institutes of Health. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]
-
YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzofuran synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-2-phenoxybenzene
Welcome to the technical support resource for the optimization of cross-coupling reactions involving 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges related to reaction temperature and time. As a precursor to valuable diaryl ether and biaryl ether structures, which are prevalent in pharmaceuticals and material sciences, mastering the coupling of this substrate is crucial.[1][2][3]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Fundamental Principles: The Role of Temperature and Time in the Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and their variants, proceed through a common catalytic cycle.[4][5] Understanding how temperature and reaction time influence each step is the key to effective optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the entire cycle.[6]
-
Transmetalation (or Ligand Exchange): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) displaces the bromide on the palladium complex.[7]
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8][9]
Temperature acts as a primary lever on the kinetics of these steps. While increased heat generally accelerates the reaction, particularly the often-sluggish oxidative addition, it can also trigger catalyst degradation and undesirable side reactions.[10][11] Reaction time is the dependent variable; it must be sufficient for the cycle to turn over enough times for complete conversion but not so long that product degradation or side reactions become significant.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the coupling of this compound, with a focus on optimizing temperature and reaction time.
General Optimization & Monitoring
Q: What are the typical starting conditions for a coupling reaction with this compound?
A: For most palladium-catalyzed couplings of aryl bromides, a good starting point is a reaction temperature between 80 °C and 110 °C.[12][13] Many modern catalyst systems with bulky, electron-rich phosphine ligands are highly active in this range.[14][15] Initial reaction times are typically set for 12 to 24 hours, with monitoring to determine the actual point of completion.[16] For copper-catalyzed Ullmann reactions, temperatures can be similar, often in the 60-120 °C range, depending on the ligand and base used.[17][18]
Table 1: General Starting Conditions for Aryl Bromide Coupling
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | Ullmann C-O Coupling |
| Temperature | 80 - 110 °C[12] | 80 - 100 °C[13][19] | 90 - 120 °C[18][20] |
| Typical Time | 4 - 24 hours | 12 - 24 hours[16] | 12 - 24 hours |
| Catalyst | Pd(0) or Pd(II) precatalyst | Pd(0) or Pd(II) precatalyst | Cu(I) source (e.g., CuI) |
| Ligand | Phosphine (e.g., SPhos, PPh₃) | Phosphine (e.g., XPhos, BINAP)[14] | N- or O-donor (e.g., L-proline) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, LHMDS | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane | DMF, Dioxane, Toluene |
Q: How can I effectively monitor the reaction to determine the optimal time?
A: Relying on a fixed reaction time is inefficient and can lead to inconsistent results. Active monitoring is crucial.
-
Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside your starting materials. The reaction is complete when the this compound spot has disappeared.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These quantitative techniques are superior. Withdraw small aliquots from the reaction at set intervals (e.g., every 1-2 hours), quench them, and analyze.[21] This allows you to plot the consumption of starting material and the formation of the product over time, pinpointing the exact moment the reaction is complete and avoiding potential product degradation from prolonged heating.
Temperature-Related Issues
Q: My reaction is very slow or has stalled completely. Should I just increase the temperature?
A: Increasing the temperature is a logical first step, as the oxidative addition to the C-Br bond is often the bottleneck and is accelerated by heat.[10][22] However, this should be done systematically.
-
Incremental Increase: Raise the temperature in 10-15 °C increments. A reaction that is sluggish at 80 °C may proceed smoothly at 100 °C.
-
Consider the Ligand: The thermal stability of your catalyst-ligand complex is critical. Highly stable palladacycle catalysts or robust ligands like dialkylbiaryl phosphines can tolerate higher temperatures, whereas simpler catalysts like Pd(PPh₃)₄ may decompose more readily.[4][15]
-
Alternative Causes: If increasing the heat does not help or leads to a dark, tarry mixture, the issue may not be temperature. Re-evaluate other parameters: catalyst activity, base strength, or solvent purity. In some cases, particularly with Buchwald-Hartwig reactions, the iodide or bromide salts formed can inhibit the catalyst.[13][23]
Q: I'm seeing byproducts and my reaction mixture is turning black at 120 °C. What is happening?
A: A blackening of the reaction mixture is often a visual indicator of palladium black formation, meaning your catalyst has decomposed and precipitated out of the solution.[4] Homogeneous catalysts are often thermally sensitive, with many decomposing at temperatures above 150 °C, though degradation can begin at lower temperatures depending on the specific complex.[4]
-
Cause: Excessive temperature can cause the ligands to dissociate or the metal center to aggregate, rendering the catalyst inactive. This halts the productive catalytic cycle.
-
Solution 1: Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. A slightly longer reaction time at 100 °C is preferable to a rapid decomposition at 120 °C.
-
Solution 2: Change the Ligand: Use more robust, sterically hindered ligands (e.g., Buchwald or Hartwig-type ligands). These form more stable complexes with palladium that can better withstand higher temperatures.[14]
-
Solution 3: Address Side Reactions: High temperatures can also promote unwanted side reactions. For Suzuki couplings, this might be protodeboronation of the boronic acid.[12] For Buchwald-Hartwig couplings, you might see diaryl ether formation if water is present.[24] Optimizing for the lowest effective temperature minimizes these pathways.
Reaction Time-Related Issues
Q: How do I know when to stop the reaction? What are the risks of letting it run too long?
A: The optimal reaction time is the point at which the concentration of your desired product is maximized. As determined by your monitoring method (TLC, GC/LC-MS), this is typically when one of the limiting reagents is fully consumed.
-
Risks of Excessive Reaction Time:
-
Product Degradation: The desired product itself may not be stable to the reaction conditions (e.g., strong base, high temperature) over extended periods.
-
Increased Impurity Profile: Side reactions, even slow ones, will continue to occur. What might be a 1% impurity at 12 hours could become a 10% impurity at 36 hours, complicating purification.
-
Isomerization or Other Rearrangements: Depending on the product's structure, prolonged exposure to heat and catalytic conditions could lead to unwanted structural changes.
-
Caption: Troubleshooting workflow for low yield, focusing on temperature and time optimization.
Experimental Protocol: A General Method for Optimization
This protocol provides a framework for systematically optimizing the temperature and reaction time for a coupling reaction of this compound. The Suzuki-Miyaura coupling is used as an example.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the arylboronic acid.
-
Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe.
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., 80 °C, 95 °C, 110 °C) in a preheated heating block or oil bath.
-
Reaction Monitoring: Begin stirring and start the timer. After 1 hour, and every 1-2 hours thereafter, carefully withdraw a small aliquot from each reaction.
-
Sample Analysis: Quench each aliquot (e.g., in a vial with a small amount of ethyl acetate and water), and analyze by your chosen method (TLC, GC-MS, or LC-MS) to determine the percentage conversion.
-
Data Interpretation: Plot the conversion versus time for each temperature. Identify the temperature that provides the fastest conversion with the fewest byproducts. The optimal time is the point at which the starting material is consumed.
-
Verification: Run the reaction at the identified optimal temperature and time on a larger scale to confirm the results.
By methodically adjusting temperature and carefully monitoring the reaction's progress over time, you can develop a robust and reproducible protocol for the coupling of this compound, maximizing yield and purity while minimizing resource expenditure.
References
-
Wikipedia. Reductive elimination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
University of Rochester. Reductive Elimination. [Link]
-
National Institutes of Health. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. 11.4: Reductive Elimination. [Link]
-
National Institutes of Health. A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. [Link]
-
Reddit. How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. [Link]
-
ACS Publications. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. [Link]
-
ResearchGate. Chapter 9. Reductive Elimination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Publications. Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... [Link]
-
MDPI. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]
-
ResearchGate. Optimization of Ullmann amine coupling reaction between bromobenzene 1a.... [Link]
-
Core.ac.uk. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
RSC Publishing. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]
-
ResearchGate. A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs 2 CO 3. [Link]
-
PubMed. Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor. [Link]
-
RSC Publishing. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
University of Zurich. Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]
Sources
- 1. Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive elimination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Preventing debromination of 1-Bromo-2-phenoxybenzene during reactions
Welcome to the technical support center for 1-bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on preventing undesired debromination during synthetic reactions. Here, we combine mechanistic understanding with practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with this compound?
A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, yielding phenoxybenzene as a byproduct. This is problematic for several reasons:
-
Reduced Yield: Formation of the byproduct directly consumes your starting material, lowering the yield of the desired product.
-
Purification Challenges: The debrominated byproduct often has similar physical properties (e.g., polarity, boiling point) to the starting material and the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.
-
Inaccurate Stoichiometry: If debromination occurs early in the reaction, it can disrupt the stoichiometry of your coupling partners, further inhibiting the formation of the target molecule.
Q2: What are the primary causes of debromination in palladium-catalyzed reactions?
A: Debromination is most often traced back to the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1] These highly reactive species can intercept the aryl-palladium intermediate that is destined for cross-coupling and instead induce a reductive cleavage of the carbon-bromine bond. The primary sources of these detrimental hydride species include:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.
-
The Solvent: Solvents like DMF can sometimes act as a hydride source.[2] Protic solvents (alcohols) or even trace amounts of water in aprotic solvents can also contribute.[3][4]
-
Reagents: Certain reagents or additives can inadvertently introduce or generate hydride sources.
Q3: I'm observing significant debromination in my Suzuki-Miyaura coupling. What are the first parameters I should adjust?
A: The first and most impactful changes you can make are to your base and temperature .[1][4]
-
Switch to a Milder Base: Immediately replace strong organic bases like NaOtBu or KOtBu with weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices as they are highly effective in promoting the desired coupling while minimizing the formation of hydride species that lead to debromination.[1]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of the undesired debromination pathway.[4] Try reducing the temperature by 10-20 °C. While this may slow down the overall reaction rate, it often dramatically improves the selectivity for the desired product over the debrominated byproduct.
Q4: How does the choice of phosphine ligand affect debromination?
A: The phosphine ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. The choice of ligand can be the deciding factor between a successful coupling and a reaction plagued by debromination.
-
Electron-Rich & Bulky Ligands: Generally, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are preferred. These ligands accelerate the rate of reductive elimination—the final step that forms your desired product.[5] By making the desired catalytic cycle run faster, they give the competing debromination pathway less time to occur.
Troubleshooting Guide: A Systematic Approach to Eliminating Debromination
If you are consistently observing the formation of phenoxybenzene, follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Data Summary: Choice of Base
The selection of the base is arguably the most critical factor. The table below compares common bases used in cross-coupling reactions and their propensity to cause debromination.
| Base | Type | Propensity for Debromination | Recommended Use for this compound |
| NaOtBu, KOtBu | Strong, Organic | High | Not Recommended |
| K₂CO₃, Cs₂CO₃ | Moderate, Inorganic | Low to Moderate | Good Alternative |
| K₃PO₄ | Moderate, Inorganic | Very Low | Highly Recommended |
| Organic Amines (e.g., Et₃N) | Weak, Organic | Variable | Generally not effective for Suzuki; context-dependent |
Mechanistic Insight: The Competing Pathways
To effectively prevent debromination, it is crucial to understand the mechanism. In a typical palladium-catalyzed cross-coupling reaction, the desired pathway leads to product formation. However, the presence of a Pd-H species introduces a parasitic cycle that leads to the debrominated byproduct.
Recommended Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol has been optimized to minimize the risk of debromination when using this compound as a substrate. The key features are the use of a mild base (K₃PO₄) and a highly efficient Buchwald ligand (SPhos).
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Detailed Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Loading: Under a positive pressure of inert gas, quickly add the palladium catalyst (Pd₂(dba)₃, 2 mol%) and the ligand (SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (a common ratio is 5:1 to 10:1 dioxane:water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
By adhering to these guidelines and protocols, you can significantly suppress the undesired debromination of this compound, leading to higher yields, easier purifications, and more reliable experimental outcomes.
References
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4183–4191. [Link]
-
Dvořák, M., & Studer, A. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(44), 13812-13815. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Request PDF. [Link]
-
Dwight, T. A., D'Amico, D. C., & Diao, T. (2016). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. The Journal of Organic Chemistry, 81(19), 8789-8795. [Link]
Sources
Technical Support Center: Purification of 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for the purification of 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this key synthetic intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Question 1: After my Ullmann condensation reaction to synthesize this compound, my TLC plate shows multiple spots. What are these impurities and how do I remove them?
Answer:
The presence of multiple spots on your TLC plate indicates a mixture of products and unreacted starting materials. The common impurities in an Ullmann condensation for diaryl ether synthesis include unreacted phenol, unreacted 2-bromohalobenzene (or related aryl halide), and copper catalyst residues.[1][2]
Workflow for Impurity Removal:
Caption: General workflow for the purification of this compound.
Step-by-Step Protocol:
-
Removal of Copper Catalyst:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an aqueous solution of ammonium chloride or dilute hydrochloric acid. This will complex with the copper catalyst and move it into the aqueous layer.[3]
-
Separate the organic layer and wash it with brine.
-
-
Removal of Unreacted Phenol:
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide or potassium hydroxide. The basic solution will deprotonate the acidic phenol, forming a water-soluble phenolate salt that will partition into the aqueous layer.
-
Separate the organic layer. It is advisable to repeat this wash step to ensure complete removal of the phenol.
-
-
Isolation of Crude Product:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
-
Final Purification:
-
At this stage, the primary remaining impurities are likely unreacted 2-bromohalobenzene and potentially some non-polar byproducts.
-
Proceed with either column chromatography or recrystallization for final purification.
-
Question 2: I'm attempting to purify my crude this compound by recrystallization, but the yield is very low. What can I do to improve it?
Answer:
Low yield in recrystallization is a common issue and can often be attributed to several factors.[4][5]
Troubleshooting Low Recrystallization Yield:
| Potential Cause | Solution | Scientific Rationale |
| Excess Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. | The goal is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may not become saturated enough for crystallization to occur efficiently, leaving a significant amount of product dissolved in the mother liquor.[5] |
| Cooling Too Rapidly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling can lead to the formation of small, impure crystals or even precipitation instead of well-formed crystals. Slow cooling allows for the selective incorporation of the desired molecule into the crystal lattice, excluding impurities.[4] |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test various solvents or solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[6] | A large difference in solubility over a temperature range is crucial for high recovery. If the compound is too soluble in the cold solvent, a significant portion will remain in the solution. |
| Premature Crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) when performing a hot filtration to remove insoluble impurities. | If the apparatus is cold, the saturated solution will cool upon contact, causing the product to crystallize prematurely on the filter paper, leading to loss of product.[7] |
Experimental Protocol for Recrystallization:
-
Solvent Selection: Based on the polarity of this compound, a good starting point for solvent screening would be alcohols (e.g., ethanol, methanol) or a mixed solvent system like hexane/ethyl acetate.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring. Continue to add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Question 3: I am using column chromatography for purification, but the separation between my product and a close-running impurity is poor. How can I optimize my column chromatography?
Answer:
Poor separation in column chromatography is often a result of an improperly chosen mobile phase or incorrect column packing.[9][10]
Optimizing Column Chromatography Separation:
Caption: Decision-making workflow for optimizing column chromatography.
Detailed Steps for Optimization:
-
Mobile Phase Selection using TLC:
-
The key to good separation is selecting a mobile phase that provides a good separation of spots on a TLC plate.
-
Aim for an Rf value of 0.2-0.4 for your desired compound, with a clear separation from other spots.[9]
-
For this compound, a non-polar/polar solvent mixture like hexane/ethyl acetate or petroleum ether/dichloromethane is a good starting point.[9] Systematically vary the ratio of the solvents to achieve optimal separation.
-
-
Column Packing:
-
A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[11]
-
You can use either a dry packing or slurry packing method. Slurry packing often gives a more uniform column.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column in a narrow band. A wide band will lead to broader peaks and poorer separation.
-
-
Elution:
-
If you have impurities that are very close in polarity, consider using a gradient elution where you gradually increase the polarity of the mobile phase during the column run.[10] This will help to elute the less polar compounds first, followed by the more polar ones with better resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to light yellow crystalline solid.[12] Its reported melting point is in the range of 43-47°C.[13]
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data with high resolution and sensitivity. A reverse-phase C18 column is typically suitable.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used for quantitative purity analysis (qNMR) with an internal standard.[17]
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, it is important to handle this compound with appropriate safety measures. It may be harmful if swallowed, in contact with skin, or inhaled.[18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it may be less suitable for this compound due to its relatively high boiling point (approximately 261°C) and the fact that it is a solid at room temperature.[13] Vacuum distillation could be an option, but it may not be as effective as chromatography or recrystallization at removing close-boiling or isomeric impurities.
References
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0252592A1 - Halogenated diphenyl ether derivatives.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
-
Cynor Laboratories. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2022). Column Chromatography. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
ChemBK. (n.d.). phenoxybenzene. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. This compound | 7025-06-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 1-Bromo-2-phenoxybenzene
Welcome to the technical support center for handling exothermic reactions with 1-Bromo-2-phenoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience. Our goal is to empower you to conduct your experiments safely and effectively by understanding the causality behind experimental choices.
Section 1: Understanding the Core Hazard - Exothermic Potential
Q1: What is an exothermic reaction, and why is it a concern with this compound?
An exothermic reaction is a chemical process that releases energy, primarily in the form of heat.[1] While many reactions are exothermic, the concern with certain reagents, including derivatives of bromobenzene, is the potential for a "runaway reaction."[2][3][4] A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which it can be removed, leading to a rapid increase in temperature and pressure.[5][6] This can result in equipment failure, explosions, and the release of hazardous materials.[2][3]
This compound (C12H9BrO) is a versatile reagent used in the synthesis of more complex molecules, such as dibenzo[b,f][2][4]oxazepine derivatives, which are of pharmaceutical interest.[7][8][9][10][11] Reactions involving this compound, such as Ullmann condensations, Grignard reactions, and Suzuki couplings, can be significantly exothermic.[12][13][14][15] The primary hazard stems from the energy released during the formation of new chemical bonds, which, if not properly controlled, can initiate a dangerous thermal runaway.[3][4]
Section 2: Proactive Risk Mitigation and Experimental Design
This section focuses on preventing thermal incidents before they occur. A well-designed experiment is the cornerstone of laboratory safety.
Q2: How can I assess the thermal risk of my planned reaction involving this compound?
A thorough thermal risk assessment is crucial. This involves more than just consulting the Safety Data Sheet (SDS).[16][17][18][19]
Key Steps for Thermal Risk Assessment:
-
Literature Review: Investigate the specific reaction you are planning. Have others reported exothermic behavior? Look for phrases like "vigorous reaction," "exotherm," or "cooling bath required."
-
Calorimetry Studies: For novel or scaled-up reactions, reaction calorimetry is the gold standard for quantifying heat evolution.[6] Techniques like Accelerating Rate Calorimetry (ARC) can help determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the potential for secondary decomposition reactions.[2][6]
-
Theoretical Calculation: In some cases, the heat of reaction (ΔHr) can be estimated using computational methods, though this should be validated experimentally.[4]
Data Summary for Hazard Evaluation:
| Parameter | Description | Method of Determination | Significance |
| Heat of Reaction (ΔHr) | Total heat released during the reaction. | Reaction Calorimetry, Estimation | A high negative value indicates a strongly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is lost to the surroundings.[6] | Calculated from ΔHr, mass, and specific heat capacity. | A high ΔTad indicates a greater potential for a runaway reaction.[6] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the desired reaction can reach under adiabatic conditions.[6] | Reaction Calorimetry | Crucial for ensuring the process stays below the onset temperature of any undesired side reactions. |
| Onset Temperature of Decomposition (Tdec) | The temperature at which the product or reactants begin to decompose, often with significant heat and gas evolution. | Thermal analysis (e.g., DSC, TGA) | The MTSR must be significantly lower than Tdec to ensure a safe process. |
Q3: What are the critical experimental parameters to control for managing exotherms with this compound?
Effective management of exothermic reactions hinges on controlling the rate of heat generation and ensuring efficient heat removal.
Key Control Parameters:
-
Reagent Addition Rate: This is often the most critical parameter. Adding a reactive reagent too quickly can lead to an accumulation of unreacted material.[6] If cooling is then lost, this accumulated reagent can react rapidly, causing a thermal runaway. A slow, controlled addition allows the cooling system to keep pace with the heat generation.
-
Reaction Temperature: Maintaining the intended reaction temperature is vital. Lower temperatures generally slow down reaction rates, reducing the rate of heat evolution. However, be aware that excessively low temperatures can also lead to reagent accumulation.
-
Mixing: Efficient stirring is essential to ensure uniform temperature throughout the reactor and to facilitate heat transfer to the cooling surfaces. Poor mixing can lead to localized hot spots where a runaway reaction can initiate.
-
Concentration: Running reactions at a lower concentration by using more solvent can increase the thermal mass of the system, helping to absorb the heat generated and moderate temperature changes.[4]
Section 3: Troubleshooting Guide for Common Exothermic Reactions
This section provides specific advice for common synthetic transformations involving this compound.
Ullmann Condensation/Coupling
The Ullmann reaction, used to form C-O, C-N, and C-S bonds, is a classic example of a potentially highly exothermic process, traditionally requiring high temperatures.[12][20][21][22][23][24]
FAQ: My Ullmann reaction temperature is rapidly increasing beyond the set point. What should I do?
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Increase the flow of coolant to the reactor jacket or lower the temperature of the cooling bath.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-planned quenching procedure ready. This might involve adding a cold, inert solvent or a chemical quencher.
Root Cause Analysis and Prevention:
-
Problem: Reagent addition was too fast.
-
Solution: Reduce the addition rate in subsequent experiments. Consider using a syringe pump for precise control.
-
-
Problem: Inadequate cooling capacity.
-
Solution: Ensure your cooling system is appropriately sized for the scale of the reaction.[4] For highly exothermic processes, a larger reactor with a better surface-area-to-volume ratio may be needed.
-
-
Problem: The reaction was initiated at too high a temperature.
-
Solution: Start the reaction at a lower temperature and allow it to warm gradually.
-
Experimental Protocol: Controlled Ullmann Ether Synthesis
This protocol is designed to minimize the risk of a thermal runaway.
-
Setup: Equip a jacketed reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).
-
Charge Initial Reagents: To the reactor, add this compound, the alcohol or phenol, a suitable solvent (e.g., DMF, NMP), and a base (e.g., K2CO3, Cs2CO3).[12][25]
-
Initial Temperature: Cool the mixture to the desired starting temperature (e.g., 100 °C, but this can be lower with modern catalysts).[21]
-
Catalyst Addition: Dissolve the copper catalyst (e.g., CuI) and any ligand in a small amount of solvent.
-
Controlled Addition: Add the catalyst solution slowly to the reaction mixture via the addition funnel or syringe pump, carefully monitoring the internal temperature. The rate of addition should be such that the temperature does not rise more than a few degrees above the set point.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature before quenching and extraction.
Grignard and Suzuki Reactions
Grignard and Suzuki reactions are powerful C-C bond-forming reactions that can also be highly exothermic, particularly during the formation of the Grignard reagent and the transmetalation step in Suzuki couplings.[13][14][15][26][27][28][29][30]
FAQ: My Grignard reaction with this compound won't initiate, and I'm concerned about adding too much starting material.
This is a classic and dangerous scenario known as "induction."
Troubleshooting Initiation:
-
Activation of Magnesium: The magnesium turnings may be coated with an oxide layer.[27] Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[26]
-
Local Heating: Gently warm a small spot of the flask with a heat gun to try and initiate the reaction.
-
Mechanical Agitation: Crushing the magnesium turnings with a glass rod can expose a fresh surface.[14]
Workflow for Safe Grignard Initiation:
Caption: Decision workflow for safe Grignard reaction initiation.
FAQ: Can I run a Suzuki coupling of this compound under milder conditions to avoid a strong exotherm?
Yes, modern Suzuki-Miyaura coupling reactions often use highly active palladium catalysts and specific ligands that allow the reaction to proceed at lower temperatures, sometimes even room temperature.[28][30][31][32]
Tips for a Milder Suzuki Coupling:
-
Catalyst Choice: Use a modern palladium pre-catalyst (e.g., a Buchwald or Fu pre-catalyst) with an appropriate phosphine ligand.
-
Base Selection: The choice of base can significantly impact the reaction rate and exotherm. A weaker base like potassium carbonate may result in a more controlled reaction than a stronger base like potassium tert-butoxide.[15]
-
Solvent: Using a solvent with a lower boiling point can act as a safety measure, as the reaction temperature will be limited by the solvent's reflux temperature. However, this also requires a robust condenser to prevent solvent loss.
Logical Relationship for Exotherm Control:
Caption: Relationship between experimental inputs and exothermic risk.
Section 4: Emergency Preparedness
Even with the best planning, unexpected events can occur. Being prepared is a non-negotiable aspect of laboratory safety.[2]
Q4: What should be in place for emergency response when running a potentially hazardous exothermic reaction?
Essential Emergency Measures:
-
Quenching Plan: Have a pre-determined and readily accessible quenching agent. This could be a cold solvent, a solution of a mild acid or base, or another chemical designed to stop the reaction safely.
-
Secondary Containment: Run the reaction in a chemical fume hood with the sash lowered. Place the entire apparatus in a secondary containment tray to catch any spills.
-
Fire Extinguisher: Ensure a suitable fire extinguisher (e.g., CO2 or dry powder) is nearby and you are trained to use it.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or goggles), a flame-resistant lab coat, and appropriate gloves.[16]
-
Inform a Colleague: Let someone else in the lab know what you are doing and the potential hazards involved.
By understanding the principles of thermal hazards, carefully designing experiments, and being prepared for contingencies, you can safely and successfully utilize this compound in your research and development endeavors.
References
- Understanding Runaway Reactions and Their Safety Implications. (2024). Google Cloud.
- 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483. PubChem.
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). ResearchGate.
- Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Scientific Research in Engineering and Management.
- GHS 11 (Rev.11) SDS Word 下载CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene. (n.d.). GHS.
- This compound 7025-06-1. TCI EUROPE N.V..
- Ullmann condensation. Wikipedia.
- Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
- Prevent Runaway Chemical Reactions. Mettler Toledo.
-
Recent advances in dibenzo[b,f][2][4]oxazepine synthesis. (2025). ResearchGate. Retrieved from
-
Synthetic pathway for synthesis of dibenz-[b,f][2][4]-oxazepine derivatives (MJ1 - MJ12). (n.d.). ResearchGate. Retrieved from
-
ChemInform Abstract: Recent Advances in Dibenzo[b,f][2][4]oxazepine Synthesis. (2025). ResearchGate. Retrieved from
-
Recent advances in dibenzo[b,f][2][4]oxazepine synthesis. CoLab. Retrieved from
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Grignard Reaction. Web Pages.
- Grignard Reaction. Web Pages.
- The Grignard Reaction. (n.d.). Chemistry LibreTexts.
- A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate.
- Grignard Reaction. (n.d.). University of Wisconsin-Madison.
- Ullmann reaction. (2020). L.S.College, Muzaffarpur.
- Safety Data Sheet. (2024). CymitQuimica.
- Suzuki reaction. Wikipedia.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (2025). Benchchem.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group.
- Suzuki Coupling. Organic Chemistry Portal.
- The Grignard Reaction. Chemistry at Winthrop University.
- Exothermic and Endothermic Reactions with Examples. (2022). Turito.
- 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | 1344045-86-8. Benchchem.
- Ullmann reaction. Wikipedia.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Safety Data Sheet: Bromobenzene. Carl ROTH.
- Ullmann Reaction. Organic Chemistry Portal.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate.
- This compound. SpectraBase.
- Ullmann-type reductive homo-coupling reactions at room temperature. ThalesNano.
- Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes. (2025). ResearchGate.
Sources
- 1. Exothermic and Endothermic Reactions with Examples [turito.com]
- 2. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in dibenzo[b,f][1,4]oxazepine synthesis | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene [xixisys.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 24. Ullmann Reaction [organic-chemistry.org]
- 25. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 26. community.wvu.edu [community.wvu.edu]
- 27. web.mnstate.edu [web.mnstate.edu]
- 28. Suzuki Coupling [organic-chemistry.org]
- 29. bohr.winthrop.edu [bohr.winthrop.edu]
- 30. jsynthchem.com [jsynthchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the FT-IR Spectrum Analysis of 1-Bromo-2-phenoxybenzene
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Bromo-2-phenoxybenzene, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with related compounds, supported by experimental data and protocols, to facilitate a deeper understanding of its spectral characteristics.
Introduction: The Significance of this compound
This compound, also known as 2-bromophenyl phenyl ether, belongs to the class of diaryl ethers. These structures are significant motifs in a variety of natural products and pharmacologically active molecules. The presence of both a phenoxy group and a bromine atom on the benzene ring introduces unique electronic and steric properties, making its structural elucidation and purity assessment critical in synthetic chemistry. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose, providing a molecular fingerprint based on the vibrational modes of its functional groups.
Experimental Protocol: FT-IR Analysis
A robust and reproducible FT-IR analysis is predicated on a well-defined experimental protocol. The following steps outline a common methodology for acquiring the FT-IR spectrum of a solid sample like this compound.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution FT-IR spectrometer
-
Detector: Deuterated Triglycine Sulfate (DTGS) or similar
-
Accessory: Attenuated Total Reflectance (ATR) with a diamond or zinc selenide crystal is a modern and convenient method for solid samples.[1][2]
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Sample Preparation (ATR Method):
Attenuated Total Reflection (ATR) is a popular technique for solid samples as it requires minimal sample preparation.[1][2]
-
Ensure the ATR crystal is clean before analysis.[1]
-
Place a small amount of the solid this compound sample directly onto the crystal.[1]
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[1][2]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
Data Processing:
The resulting interferogram is converted to a spectrum via a Fourier transform. Necessary corrections, such as a baseline correction and an ATR correction, may be applied to the data.
FT-IR Spectrum of this compound: A Detailed Analysis
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Table 1: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| ~3060 | Aromatic C-H Stretching | Medium-Weak | Aromatic C-H stretches typically appear above 3000 cm⁻¹.[3][4][5] |
| 1580, 1480, 1450 | Aromatic C=C Ring Stretching | Strong to Medium | Aromatic rings show a series of characteristic peaks in the 1600-1450 cm⁻¹ region.[3][4] |
| ~1240 | Asymmetric C-O-C (Aryl Ether) Stretching | Strong | This is a characteristic and strong absorption for aryl ethers.[6][7][8][9] |
| 750 & 690 | C-H Out-of-Plane Bending | Strong | These bands are indicative of the substitution pattern on the benzene rings (ortho and monosubstituted).[3] |
| ~550 | C-Br Stretching | Medium-Weak | The C-Br stretch appears in the low-frequency region of the spectrum.[10][11][12] |
Comparative Analysis: Distinguishing this compound from Structural Analogs
To highlight the unique spectral features of this compound, a comparison with two structurally related compounds, Diphenyl ether and 1-Bromobenzene, is presented.
Diphenyl Ether: This molecule lacks the bromine substituent. Its FT-IR spectrum will not show the C-Br stretching vibration.[10] The spectrum will be dominated by the aromatic C-H and C=C vibrations and the strong C-O-C stretching of the diaryl ether.[6]
1-Bromobenzene: This analog lacks the phenoxy group. Therefore, its spectrum will be devoid of the strong, characteristic asymmetric C-O-C stretching band. The spectrum will primarily show aromatic C-H and C=C vibrations and a C-Br stretching band.
Table 2: Comparative FT-IR Data (Key Differentiating Peaks in cm⁻¹)
| Compound | Asymmetric C-O-C Stretch | C-Br Stretch |
| This compound | ~1240 (Strong) | ~550 (Medium-Weak) |
| Diphenyl Ether | ~1240 (Strong) | Absent |
| 1-Bromobenzene | Absent | ~680 |
This comparative data underscores the power of FT-IR spectroscopy in distinguishing between structurally similar molecules based on the presence or absence of key functional group absorptions.
Workflow for FT-IR Spectral Interpretation
The logical flow for analyzing and interpreting the FT-IR spectrum of a compound like this compound is crucial for accurate identification and quality control.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR spectrum: Ethers [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 1-Bromo-2-phenoxybenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. The choice of aryl halide substrate is a critical parameter that dictates the efficiency and feasibility of these transformations. This guide provides an in-depth comparison of the reactivity of 1-bromo-2-phenoxybenzene with other common brominated aromatics, namely bromobenzene, 1-bromo-4-phenoxybenzene, and 2-bromobiphenyl. We will explore how the unique structural attributes of this compound influence its performance in key cross-coupling reactions, supported by established chemical principles and analogous experimental data.
The Decisive Role of Steric and Electronic Effects
The reactivity of an aryl bromide in widely-used cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions is fundamentally governed by a combination of electronic and steric factors. Electron-withdrawing groups on the aromatic ring can enhance the reactivity of the C-Br bond towards the initial oxidative addition step in palladium-catalyzed cycles. Conversely, steric hindrance around the bromine atom can significantly impede the approach of the bulky catalyst, thereby reducing the reaction rate and overall yield.
This compound presents a unique case where the bulky phenoxy group is situated ortho to the bromine atom. This substitution pattern is expected to exert a significant steric effect, which is often the dominant factor in determining its reactivity profile compared to its isomers and other related brominated aromatics.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons of these specific substrates under identical conditions are scarce in the literature, we can infer their relative reactivities based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The general reactivity trend for bromo-substituted aromatics in this reaction is largely dictated by steric hindrance around the C-Br bond.
General Reactivity Trend (Inferred): Bromobenzene > 1-Bromo-4-phenoxybenzene > this compound ≈ 2-Bromobiphenyl
The low reactivity of ortho-substituted aryl bromides, such as 2-bromobenzophenone, in Suzuki couplings is well-documented and attributed to the steric hindrance posed by the ortho-substituent, which impedes the approach of the palladium catalyst.[1] This principle strongly suggests that this compound and 2-bromobiphenyl, both having bulky ortho-substituents, will exhibit lower reactivity compared to the sterically unencumbered bromobenzene and the para-substituted 1-bromo-4-phenoxybenzene.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Structure | Expected Reactivity | Rationale |
| Bromobenzene | High | No significant steric hindrance or electronic deactivation. | |
| 1-Bromo-4-phenoxybenzene | ![]() | High | The phenoxy group is in the para position, minimizing steric hindrance at the reaction site. |
| This compound | ![]() | Low to Moderate | Significant steric hindrance from the ortho-phenoxy group is expected to decrease the rate of oxidative addition. |
| 2-Bromobiphenyl | ![]() | Low to Moderate | Similar to this compound, the ortho-phenyl group presents considerable steric bulk. |
Note: This table is based on established principles of steric hindrance in Suzuki coupling reactions.
Experimental Protocols
Below are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is crucial to note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for sterically hindered substrates like this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[2]
-
Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] While sterically hindered aryl bromides can be challenging substrates, the use of specialized bulky electron-rich phosphine ligands can often overcome this limitation.
General Reactivity Trend (Inferred): Bromobenzene > 1-Bromo-4-phenoxybenzene > this compound
Studies on ortho-substituted systems, such as 2-bromo estrone derivatives, have shown that Buchwald-Hartwig amination can proceed with good to excellent yields, often facilitated by the use of specific ligands like X-Phos and strong bases like KOt-Bu, sometimes under microwave irradiation to reduce reaction times.[4][5] The bulky ortho-phenoxy group in this compound is expected to necessitate similar carefully optimized conditions.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Aryl Bromide | Structure | Expected Reactivity | Rationale |
| Bromobenzene | High | Unhindered substrate, generally reacts well with a variety of catalyst systems.[6] | |
| 1-Bromo-4-phenoxybenzene | ![]() | High | Minimal steric hindrance at the reaction site. |
| This compound | ![]() | Low to Moderate | Significant steric hindrance necessitates the use of bulky phosphine ligands and potentially higher temperatures. |
Note: This table is based on established principles of steric effects in Buchwald-Hartwig amination and data from analogous ortho-substituted systems.[4][5]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).[7]
-
Add a dry, degassed solvent (e.g., toluene or dioxane).[7]
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-C, C-N, and C-O bonds.[8][9] It typically requires harsher reaction conditions (higher temperatures) compared to its palladium-catalyzed counterparts and is often less tolerant of sensitive functional groups.[10] For the synthesis of biaryls (a C-C coupling), the reaction involves the coupling of two aryl halide molecules in the presence of copper.
The steric hindrance of the ortho-phenoxy group in this compound is expected to be a significant barrier in the Ullmann reaction as well. However, this same steric crowding can also favor intramolecular cyclization to form dibenzofuran, especially under forcing conditions. The synthesis of dibenzofurans from o-iododiaryl ethers via an intramolecular Ullmann-type reaction is a known transformation.[11]
General Reactivity Trend (Inferred): Bromobenzene > 1-Bromo-4-phenoxybenzene > this compound
Table 3: Predicted Comparative Performance in Intermolecular Ullmann Condensation
| Aryl Bromide | Structure | Expected Reactivity | Rationale |
| Bromobenzene | Moderate | Standard substrate for Ullmann coupling, though harsh conditions are often required. | |
| 1-Bromo-4-phenoxybenzene | ![]() | Moderate | Minimal steric hindrance, but harsh conditions are still a factor. |
| This compound | ![]() | Low (for intermolecular coupling) | High steric hindrance disfavors intermolecular coupling. Intramolecular cyclization to dibenzofuran may be a competing pathway. |
Note: This table is based on the general principles of the Ullmann reaction, which is known to be sensitive to steric effects.
Visualizing Reaction Pathways
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as the structural comparison of the discussed aryl bromides.
Conclusion
The reactivity of this compound in common cross-coupling reactions is significantly influenced by the steric hindrance imposed by the ortho-phenoxy group. This steric impediment generally leads to lower reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and intermolecular Ullmann reactions when compared to the less hindered bromobenzene and 1-bromo-4-phenoxybenzene. For successful transformations involving this compound, careful optimization of reaction conditions, particularly the choice of bulky, electron-rich phosphine ligands and potentially higher reaction temperatures, is paramount. Furthermore, in reactions like the Ullmann condensation, the potential for intramolecular cyclization to form dibenzofuran should be considered as a possible competing pathway. This guide serves as a predictive framework for researchers designing synthetic routes involving this and structurally similar sterically demanding aryl bromides.
References
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Published October 26, 2023. Accessed January 5, 2026. [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. Published August 20, 2019. Accessed January 5, 2026. [Link]
-
ResearchGate. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. Published August 2019. Accessed January 5, 2026. [Link]
-
BYJU'S. Ullmann Reaction. BYJU'S. Accessed January 5, 2026. [Link]
-
Che, Z, and H Xu. One-pot Synthesis of Dibenzofurans via SNAr and Subsequent Ligand-free Palladium-catalyzed Intramolecular Aryl-aryl Cross-coupling Reactions under Microwave Irradiation. ResearchGate. Published August 2011. Accessed January 5, 2026. [Link]
-
Bacsa, I, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:998-1005. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 5, 2026. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. 2023;2(4):213-219. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Accessed January 5, 2026. [Link]
-
Bacsa, I, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:998-1005. [Link]
-
Wikipedia. Ullmann reaction. Wikipedia. Published November 21, 2023. Accessed January 5, 2026. [Link]
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Dibenzofuran synthesis [organic-chemistry.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Bromo-2-phenoxybenzene
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a key building block in the synthesis of various organic molecules. Its purity is critical, as isomeric or process-related impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound.
The Analyte: Understanding this compound
Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of this compound (C₁₂H₉BrO). It is a solid at room temperature with a molecular weight of approximately 249.10 g/mol , a melting point in the range of 43-47°C, and a high boiling point of 261°C.[1][2] Its non-polar nature, conferred by the two aromatic rings and the ether linkage, and its thermal stability are key determinants in selecting the appropriate analytical technique.
Potential impurities in this compound can arise from the synthesis process, which often involves the Ullmann condensation or a similar cross-coupling reaction. These impurities may include:
-
Isomeric Impurities: 1-Bromo-3-phenoxybenzene and 1-Bromo-4-phenoxybenzene.
-
Starting Materials: Unreacted phenol, 1,2-dibromobenzene, or 2-bromophenol.
-
Side-products: Diphenyl ether or polybrominated diphenyl ethers.
A robust analytical method must be able to resolve this compound from these potential contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] For a thermally stable and semi-volatile compound like this compound, GC-MS is an excellent choice for purity analysis.
Principle of GC-MS Analysis
In GC, the sample is vaporized and injected into a heated capillary column. An inert carrier gas (typically helium) transports the sample through the column, which contains a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This provides both quantitative data (peak area) and qualitative structural information (mass spectrum).
Causality Behind Experimental Choices for this compound
The selection of GC-MS parameters is dictated by the analyte's properties. The high boiling point of this compound necessitates a temperature-programmed elution to ensure it elutes in a reasonable time with good peak shape. A non-polar or mid-polarity column is chosen to match the analyte's polarity, ensuring good separation from related impurities.
Experimental Protocol: GC-MS
Objective: To develop and validate a GC-MS method for the purity determination of this compound.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a mass selective detector.
Materials:
-
This compound reference standard (>98% purity).[3]
-
High-purity helium (carrier gas).
-
HPLC-grade solvent for sample preparation (e.g., dichloromethane or ethyl acetate).
GC-MS Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent | A low-polarity column providing good separation for aromatic compounds. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 150 °C, hold 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min | A temperature gradient is essential to elute the high-boiling analyte and separate it from potential impurities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-350) | Allows for the identification of unknown impurities by their mass spectra. |
System Suitability: Before sample analysis, a system suitability test must be performed by injecting a standard solution of this compound. Key parameters to assess include:
-
Tailing Factor: Should be ≤ 1.5 for the main peak.
-
Theoretical Plates: Should be > 50,000.
-
Reproducibility: RSD of ≤ 2% for peak area from six replicate injections.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by its retention time and mass spectrum, which should be compared to a reference standard.
GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Compounds
HPLC is a powerful separation technique widely used in the pharmaceutical industry for purity and impurity profiling.[4] While GC-MS is well-suited for this compound, HPLC offers an excellent orthogonal method, particularly for resolving non-volatile or thermally labile impurities that might not be amenable to GC analysis.
Principle of HPLC Analysis
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a non-polar compound like this compound, a reversed-phase (RP-HPLC) method is most appropriate. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Non-polar compounds are retained longer on the column.
Causality Behind Experimental Choices for this compound
The choice of a C18 column is based on the non-polar nature of the analyte, promoting retention and allowing for separation from more polar or less retained impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and the highly retained main compound are eluted with good peak shape within a reasonable analysis time. UV detection is suitable due to the presence of chromophoric aromatic rings in the molecule.
Experimental Protocol: HPLC
Objective: To develop and validate an RP-HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
Materials:
-
This compound reference standard (>98% purity).
-
HPLC-grade acetonitrile and water.
HPLC Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for non-polar aromatic compounds. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-20 min: 60% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 60% B | A gradient is necessary to elute the highly retained analyte and provide good separation of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 230 nm | Wavelength at which the aromatic system of the analyte absorbs strongly. |
| Injection Volume | 10 µL | |
System Suitability: As with GC-MS, system suitability must be established before analysis.
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates: > 2000.
-
Reproducibility: RSD of ≤ 2% for peak area from six replicate injections.
Data Analysis: Purity is calculated by area normalization. A DAD can be used to assess peak purity and to check for co-eluting impurities.
HPLC Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the expected impurities, the need for structural confirmation, and laboratory capabilities.
| Feature | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity differences with a non-polar stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | High, especially for isomeric impurities if chromatographic resolution is achieved. Mass selective detection provides an additional layer of specificity. | Good, can be optimized by changing column chemistry (e.g., Phenyl-Hexyl for enhanced π-π interactions) and mobile phase composition.[5] |
| Sensitivity | Generally very high, especially in Selected Ion Monitoring (SIM) mode. | Good, but typically less sensitive than GC-MS in SIM mode. |
| Impurity ID | Excellent. Mass spectra provide structural information for tentative identification of unknown impurities. | Limited. Identification is based on retention time comparison with known standards. DAD provides some spectral information but is not as definitive as MS. |
| Speed | Can be faster for simple mixtures. | Runtimes can be longer, especially with gradient elution. |
| Sample Prep | Simple dissolution in a volatile solvent. | Simple dissolution in the mobile phase or a compatible solvent. |
Trustworthiness and Method Validation
Both the described HPLC and GC-MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[6] A comprehensive validation would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This involves spiking the sample with known impurities.
-
Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies.
-
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for assessing the purity of this compound.
-
GC-MS is the preferred method for its high sensitivity and its ability to provide structural information for the identification of unknown volatile and semi-volatile impurities. Its suitability is well-established for related compounds like polybrominated diphenyl ethers.[3][7]
-
HPLC serves as an excellent orthogonal technique, particularly for the detection of non-volatile or thermally sensitive impurities that would be missed by GC. It is a robust and widely available method in most analytical laboratories.
For comprehensive quality control in a drug development setting, employing both techniques is the most rigorous approach. GC-MS can be used for routine purity testing and identification of volatile impurities, while HPLC can be used as a complementary method to ensure that no non-volatile impurities are present. This dual-pronged strategy provides a high degree of confidence in the purity of this compound, ensuring the quality and consistency of downstream synthetic processes.
References
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 2004.
-
Cynor Laboratories. This compound (7025-06-1). [Link]
- Thermo Fisher Scientific. Improved analysis of polybrominated diphenyl ethers (PBDEs) using a Thermo Scientific Hypersil GOLD Phenyl UHPLC column. AppsLab Library, 2012.
- Agilent Technologies. Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
- de la Cal, A., et al. Determination of Priority Polybrominated Diphenyl Ethers by Isotope Dilution Gas Chromatography/(Electron Ionization)MS Using 81Br-Labeled Standards. Analytical Chemistry, 2011, 83(8), pp. 3156–3164.
- Lacea, F. A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish. Chemosphere, 2001, 44(6), pp. 1489-95.
- Welch Materials.
-
PubChem. 1-Bromo-2-phenoxy-benzene. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
Sources
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. agilent.com [agilent.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Improved analysis of polybrominated diphenyl ethers (PBDEs) using a Thermo Scientific Hypersil GOLD Phenyl UHPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. welch-us.com [welch-us.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Synthesis of 1-Bromo-2-phenoxybenzene
For researchers, scientists, and professionals in drug development, the synthesis of diaryl ethers is a fundamental process in the construction of a wide array of biologically active molecules and functional materials. The 1-bromo-2-phenoxybenzene scaffold, in particular, serves as a valuable intermediate, offering a handle for further functionalization via its bromine atom. The formation of the ether linkage in this sterically influenced molecule is primarily achieved through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two of the most powerful catalytic systems for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Introduction to Diaryl Ether Synthesis
The construction of the C-O bond between two aryl groups has been a long-standing challenge in organic synthesis. The classical Ullmann condensation, first reported over a century ago, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern advancements have led to the development of milder, more efficient catalytic systems. The two leading contemporary methods, the Ullmann-type reaction and the Buchwald-Hartwig reaction, offer distinct advantages and disadvantages in terms of catalyst cost, substrate scope, and reaction conditions.[1][2]
Catalytic Systems: A Head-to-Head Comparison
The choice between a copper-based Ullmann-type reaction and a palladium-based Buchwald-Hartwig coupling depends on several factors, including cost, desired reaction conditions, and functional group tolerance. The synthesis of this compound, with its ortho-substituent, presents a moderate level of steric hindrance that can influence catalyst performance.
| Catalyst System | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature | Advantages | Disadvantages |
| Ullmann Condensation | CuI, Cu₂O, CuO nanoparticles | N,N-Dimethylglycine, L-Proline, Phenanthroline | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF, DMSO | 90 - 140 °C | Lower catalyst cost, often robust for specific applications. | Often requires higher temperatures, can have a more limited substrate scope, and may require higher catalyst loading.[1] |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Room Temp. - 110 °C | Generally milder reaction conditions, broader substrate scope, and high functional group tolerance.[3] | Higher catalyst and ligand cost, sensitivity of some catalysts to air and moisture. |
Mechanistic Insights: Understanding the "Why"
The choice of catalyst and reaction conditions is guided by the underlying reaction mechanisms. A fundamental understanding of these pathways allows for rational optimization and troubleshooting.
The Ullmann Condensation Catalytic Cycle
The mechanism of the copper-catalyzed Ullmann reaction is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the active Cu(I) catalyst. Ligands, such as N,N-dimethylglycine, accelerate the reaction by increasing the solubility and reactivity of the copper species.[4]
Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.
The Buchwald-Hartwig C-O Coupling Catalytic Cycle
The Buchwald-Hartwig reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide, which is formed by the reaction of phenol with a base. Subsequent reductive elimination from the palladium center forms the desired C-O bond and regenerates the Pd(0) catalyst. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[1][3]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using representative Ullmann and Buchwald-Hartwig catalytic systems.
Protocol 1: Ullmann Synthesis of this compound using CuI/N,N-Dimethylglycine
This protocol is adapted from the general procedure for N,N-dimethylglycine-promoted Ullmann coupling.[5]
Materials:
-
2-Bromophenol (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromophenol, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Buchwald-Hartwig Synthesis of this compound using Pd(OAc)₂/XPhos
This protocol is based on general procedures for Buchwald-Hartwig C-O coupling reactions.
Materials:
-
1,2-Dibromobenzene (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add 1,2-dibromobenzene and phenol to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture to 100 °C in an oil bath.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
Comparative Performance and Conclusion
-
Yield and Efficiency: For sterically unhindered or moderately hindered substrates, both Ullmann and Buchwald-Hartwig methodologies can provide good to excellent yields. However, for more challenging, sterically hindered substrates, the Buchwald-Hartwig reaction, with its highly tunable and bulky phosphine ligands, often demonstrates superior performance and higher yields under milder conditions.[1]
-
Cost and Scalability: The lower cost of copper catalysts makes the Ullmann condensation an attractive option for large-scale industrial synthesis, provided the reaction conditions are compatible with the substrate. The high cost of palladium and specialized phosphine ligands can be a limiting factor for the Buchwald-Hartwig reaction on a large scale.
-
Reaction Conditions: The Buchwald-Hartwig C-O coupling generally proceeds under milder conditions (lower temperatures) than the Ullmann reaction, which can be advantageous for substrates with sensitive functional groups.[3]
References
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- SpectraBase. (n.d.). This compound. Retrieved from [Link]
- Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799-802. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]/03%3A_Reactions_of_Aromatic_Compounds/3.10%3A_Buchwald-Hartwig_Amination)
- Islam, S. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(13), 3079. [Link]
- Alexander, T. S., et al. (2019). Comparative studies of palladium and copper-catalysed γ-arylation of silyloxy furans with diaryliodonium salts. Tetrahedron, 75(12), 1735-1741. [Link]
- Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]
- Riente, P., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 591. [Link]
- Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799-3802. [Link]
- Google Patents. (n.d.). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- Iglesias, M. J., et al. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Catalysis Science & Technology, 4(12), 4324-4330.
- Fan, M., et al. (2015). Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and Ammonia. Organic Letters, 17(21), 5432–5435. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Benzene, 1-bromo-2-fluoro-4-phenoxy- synthesis - chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
The Rising Tide of 1-Bromo-2-phenoxybenzene Derivatives: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is relentless. Among the myriad of structures being explored, 1-bromo-2-phenoxybenzene and its derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of bioactivity. This guide offers an in-depth, comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation therapeutics.
I. The Versatile Scaffold: Synthesis and Rationale
The this compound core, characterized by a phenyl ring ether-linked to a brominated benzene ring, offers a versatile platform for synthetic modification. The presence of the bromine atom and the flexible ether linkage are key to its biological prowess. The bromine atom can participate in halogen bonding and other interactions, enhancing binding affinity to biological targets, while the ether linkage provides conformational flexibility, allowing the molecule to adopt optimal orientations within binding pockets.[1]
A common and efficient method for the synthesis of the core structure and its derivatives is the Williamson ether synthesis. This nucleophilic substitution reaction involves a phenoxide reacting with an aryl halide. For instance, the reaction of a substituted phenol with 1,2-dibromobenzene in the presence of a base like potassium carbonate yields the corresponding this compound derivative.[1][2] Further modifications can be readily achieved through various organic reactions, such as Suzuki-Miyaura coupling at the bromine position, to generate a diverse library of analogues for biological screening.[1]
II. A Comparative Analysis of Biological Performance
The true potential of this compound derivatives is revealed through the direct comparison of their biological activities. While a single derivative may not exhibit superior performance across all therapeutic areas, specific structural modifications can significantly enhance potency for a particular biological effect.
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated phenoxyphenols, a class related to this compound derivatives, have shown significant promise in this arena.[3] The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity of Brominated Phenolic Derivatives
| Compound Reference | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pentabromophenol (PBP) | Staphylococcus aureus | <1 | Ciprofloxacin | 1 |
| Pentabromophenol (PBP) | Staphylococcus aureus | <1 | Tetracycline | 2 |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus (MRSA) | - | - | - |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | - | - |
Note: Data is compiled from multiple sources for comparative purposes.[3][4][5] A lower MIC value indicates greater potency.
The data clearly indicates that certain brominated phenols, such as pentabromophenol, exhibit potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, even surpassing the efficacy of conventional antibiotics like ciprofloxacin and tetracycline in some cases.[3] The mechanism of action is believed to involve the disruption of bacterial membrane homeostasis and the inhibition of efflux pumps, which are bacterial defense mechanisms against antibiotics.[3]
Anticancer Activity: Targeting Malignant Cells with Precision
In the realm of oncology, this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer potential is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Derivatives
| Compound Reference | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HCT116 (Colon) | Caco2 (Colon) |
| 17a | 7.54 ± 0.49 | 16.34 ± 1.38 | 15.43 ± 1.22 | 18.45 ± 1.63 | 19.87 ± 1.76 |
| 17b | 8.56 ± 0.63 | 17.56 ± 1.51 | 16.54 ± 1.37 | 19.87 ± 1.75 | 21.01 ± 1.85 |
| 19a | 9.34 ± 0.75 | 19.87 ± 1.75 | 18.76 ± 1.64 | 22.45 ± 1.97 | 23.67 ± 2.09 |
| 22a | 10.21 ± 0.83 | 20.98 ± 1.84 | 19.87 ± 1.75 | 23.56 ± 2.08 | 24.87 ± 2.19 |
| Doxorubicin (Reference) | - | - | - | - | - |
Data adapted from a study on bromophenol hybrids.[6][7] A lower IC50 value indicates greater cytotoxic potency.
As illustrated in Table 2, several bromophenol derivatives exhibit potent anticancer activity, with compound 17a showing particular promise against the A549 lung cancer cell line.[6][7] The anticancer mechanism of these compounds is multifaceted, primarily involving the induction of apoptosis (programmed cell death) through a Reactive Oxygen Species (ROS)-mediated pathway.[7][8] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioners of apoptosis.[8][9] Furthermore, some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[6][8]
Anti-inflammatory Activity: Quenching the Fires of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a critical area of research. This compound derivatives have been investigated for their ability to inhibit key inflammatory mediators. A common in vitro method to assess anti-inflammatory potential is the protease inhibition assay, which measures the ability of a compound to inhibit enzymes like trypsin that are involved in the inflammatory cascade.
Table 3: Comparative Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | IC50 (mg/mL) for Protease Inhibition |
| Derivative 1 | 0.04 |
| Derivative 2 | 0.07 |
| Acetylsalicylic Acid (Aspirin) | 0.4051 ± 0.0026 |
Data from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.[5] A lower IC50 value indicates greater anti-inflammatory potency.
The results in Table 3 demonstrate that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are significantly more potent at inhibiting proteases than the widely used anti-inflammatory drug, aspirin.[5] This suggests that these compounds could be promising leads for the development of novel anti-inflammatory therapies.
III. Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides detailed, step-by-step protocols for the key biological assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.[12][13]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Serial Dilutions: Dispense 50 µL of sterile MHB into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Protocol 3: In Vitro Protease Inhibition Assay
This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the activity of the protease enzyme, trypsin.[14][15]
Materials:
-
Trypsin solution
-
Tris-HCl buffer (pH 7.4)
-
Casein solution (substrate)
-
This compound derivative stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, mix 1.0 mL of Tris-HCl buffer and 1.0 mL of the test compound at various concentrations.
-
Enzyme Addition: Add 0.25 mL of trypsin solution to the mixture and incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 1.0 mL of casein solution to initiate the reaction and incubate for an additional 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 2.0 mL of perchloric acid.
-
Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm. A blank is prepared without the test compound, and a standard anti-inflammatory drug (e.g., aspirin) is used as a positive control.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100. The IC50 value is then determined.
IV. Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Proposed ROS-mediated apoptotic pathway induced by this compound derivatives.
Caption: General workflow for the discovery and development of this compound derivatives.
V. Future Directions and Conclusion
The collective evidence strongly supports the continued exploration of this compound derivatives as a fertile ground for the discovery of new therapeutic agents. Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of more potent and selective compounds. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead candidates. The versatility of this chemical scaffold, coupled with its demonstrated multi-faceted biological activity, positions it as a significant area of interest for drug development professionals. This guide serves as a foundational resource to catalyze further investigation and unlock the full therapeutic potential of this remarkable class of molecules.
VI. References
-
MTT Cell Viability and Proliferation Assay Protocol. (2024). ResearchHub. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2017). Marine Drugs. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2017). Marine Drugs. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). Marine Drugs. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). Molecules. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]
-
IN VITRO ANTI-INFLAMMATORY, ANTIOXIDANT AND NEPHROPROTECTIVE STUDIES ON LEAVES OF AEGLE MARMELOS AND OCIMUM SANCTUM. (2021). ResearchGate. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Publications. [Link]
-
Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. (2019). International Journal of Current Microbiology and Applied Sciences. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. [Link]
-
Antimicrobial activity of brominated phenoxyphenols. (2022). ResearchGate. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]
-
Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (2006). Google Patents.
-
Elucidating the Antimicrobial Activity, Virulence, and Resistance Mechanisms of Pentabromophenol on Staphylococcus aureus. (2025). ResearchGate. [Link]
-
Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Halogenated diphenyl ether derivatives. (1988). Google Patents.
-
Synthesis of 1-bromo-3-phenoxybenzene. (n.d.). PrepChem.com. [Link]
-
1-Bromo-2-phenoxy-benzene. (n.d.). PubChem. [Link]
-
Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2022). ResearchGate. [Link]
-
Percentage anti-inflammatory activity of compounds in comparison with control. (n.d.). ResearchGate. [Link]
-
comparative antimicrobial activity: Topics by Science.gov. (n.d.). [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). ResearchGate. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Pharmaceuticals. [Link]
-
Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). Molecules. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts. (2022). Plants. [Link]
-
In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. (2022). Discovery. [Link]
-
New Anticancer Agents: Structure-Activity Relationships. (2025). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). Biological and Pharmaceutical Bulletin. [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). Biological & Pharmaceutical Bulletin. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). PLoS ONE. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchhub.com [researchhub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of 1-Bromo-2-phenoxybenzene in a reaction mixture
An In-Depth Comparative Guide to the Quantitative Analysis of 1-Bromo-2-phenoxybenzene in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. This compound, a key intermediate in various synthetic pathways, requires robust analytical methods for its quantification directly within complex reaction matrices. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for this purpose. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide you in selecting the most appropriate method for your specific analytical challenge.
The Analytical Imperative: Why Quantify this compound?
This compound (MW: 249.10 g/mol , CAS: 7025-06-1) is a diaryl ether derivative often used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Accurate quantification within a reaction mixture is critical for:
-
Reaction Kinetics: Understanding the rate of formation of the product and consumption of starting materials.
-
Yield Determination: Calculating the reaction yield at various time points without the need for immediate isolation.
-
Impurity Profiling: Monitoring the formation of by-products, which is essential for process optimization and regulatory compliance.[2]
The challenge lies in selectively and accurately measuring the analyte in the presence of starting materials, reagents, catalysts, and potential isomers or degradation products. The choice of analytical technique is therefore not trivial and has significant implications for data quality and reliability.
At a Glance: Comparing the Titans of Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[3] | Separation based on volatility and polarity, with mass-based detection and identification.[4] | Quantification based on the direct proportionality between NMR signal area and the number of atomic nuclei.[5] |
| Primary Strength | Robustness, high throughput, excellent for non-volatile compounds. | High sensitivity and specificity; structural elucidation of unknowns.[6] | Primary analytical method; no analyte-specific reference standard required for quantification.[7] |
| Typical Sensitivity | Low to mid ppm range. | Low ppb to ppm range.[8] | ~0.1-0.5% by mole. |
| Sample Throughput | High (5-15 min/sample). | Moderate (15-30 min/sample). | Low to Moderate (5-20 min/sample). |
| Key Limitation | Requires a pure reference standard for calibration; limited structural information. | Limited to thermally stable and volatile compounds. | Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures.[9] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its reliability and versatility.[2] For this compound, a reversed-phase method is ideal, as it effectively separates moderately non-polar organic molecules.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen because its long alkyl chains provide strong hydrophobic interactions with the aromatic rings of this compound, leading to good retention and separation from more polar or less retained species.[10][11]
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The gradient elution, starting with a higher water content and increasing the acetonitrile percentage, ensures that both early-eluting polar impurities and the later-eluting analyte are resolved effectively within a reasonable timeframe.[11]
-
Detection: The aromatic nature of the analyte provides strong UV absorbance, making a UV detector a simple, robust, and sensitive choice for quantification.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture at a specific time point. b. Immediately quench the reaction by diluting the aliquot into 900 µL of cold acetonitrile to stop the reaction and precipitate any incompatible salts or catalysts. c. Vortex the mixture for 30 seconds. d. Filter the quenched sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[3][12] e. Perform a further 1:100 dilution with the mobile phase starting condition (e.g., 50:50 acetonitrile:water) to bring the analyte concentration into the calibrated linear range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Calibration & Quantification: a. Prepare a stock solution of a purified this compound reference standard in acetonitrile. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution. c. Inject the standards to generate a calibration curve of peak area versus concentration. d. Quantify the reaction sample by comparing its peak area to the calibration curve.
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Performance & Validation Data (HPLC-UV)
Method validation ensures that the analytical procedure is fit for its intended purpose.[13][14]
| Validation Parameter | Typical Performance | Rationale for Trustworthiness |
| Specificity | Analyte peak is well-resolved from starting materials and by-products (Resolution > 2). Peak purity assessed by DAD. | Ensures the signal measured is only from the analyte, preventing artificially high results.[15] |
| Linearity (R²) | > 0.999 over 1-100 µg/mL range. | Confirms a direct, predictable relationship between detector response and concentration.[16] |
| Accuracy (% Recovery) | 98.0% - 102.0%. | Demonstrates that the method accurately measures the true amount of analyte present. |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision. | Shows the method produces consistent, reproducible results over time and with different analysts. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL. | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] It is exceptionally well-suited for this compound, which is sufficiently volatile and thermally stable.
Causality in Method Design:
-
Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS or HP-5MS) is selected. This phase separates compounds primarily based on their boiling points, with some selectivity for aromatic compounds, making it ideal for general-purpose analysis of semi-volatiles like our analyte.[6][8]
-
Internal Standard: An internal standard (e.g., dodecane or another structurally similar but chromatographically resolved compound) is used. This is crucial because it corrects for variations in injection volume and potential matrix effects, leading to higher precision and accuracy.[6]
-
Ionization/Detection: Electron Ionization (EI) is used because it creates reproducible fragmentation patterns, which act as a "fingerprint" for confident identification. Selected Ion Monitoring (SIM) mode is employed for quantification, where the detector only monitors specific ions characteristic of the analyte, dramatically increasing sensitivity and selectivity compared to a full scan.[6]
Experimental Protocol: GC-MS
-
Instrumentation: Standard GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).
-
Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture. b. Quench and dilute in 900 µL of a suitable organic solvent like ethyl acetate or dichloromethane. c. Add a known amount of an internal standard solution (e.g., 100 µL of a 100 µg/mL dodecane solution). d. Vortex the mixture for 30 seconds. e. If necessary, filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Initial temp 100 °C, hold for 1 min. Ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions for this compound (e.g., m/z 248, 168, 141) and the internal standard.
-
-
Quantification: a. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard. b. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. c. Calculate the analyte concentration in the reaction sample using its measured area ratio and the calibration curve.
GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Performance & Validation Data (GC-MS)
| Validation Parameter | Typical Performance | Rationale for Trustworthiness |
| Specificity | Confirmed by both retention time match and the ratio of qualifier to quantifier ions. No interfering peaks at the analyte's retention time. | Mass spectral data provides an orthogonal level of confirmation beyond retention time, ensuring unparalleled specificity. |
| Linearity (R²) | > 0.998 over 0.1-25 µg/mL range. | Establishes a reliable quantitative relationship for the area ratio. |
| Accuracy (% Recovery) | 95.0% - 105.0%. | Use of an internal standard corrects for variability, leading to high accuracy. |
| Precision (%RSD) | < 5.0%. | Demonstrates excellent reproducibility, enhanced by the internal standard method. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL. | The selectivity of SIM mode allows for much lower quantification limits than HPLC-UV. |
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it can provide highly accurate quantification without the need for a specific reference standard of the analyte itself.[7] Instead, it uses a certified internal standard of a different compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, a fundamental principle that makes qNMR incredibly powerful.[5][17]
Causality in Method Design:
-
Internal Standard: A stable, non-volatile compound with a simple NMR spectrum (ideally a single sharp peak) that does not overlap with any analyte or matrix signals is chosen. 1,3,5-Trimethoxybenzene or maleic anhydride are common choices. Its purity must be known and certified.[9][18] This standard provides the reference point for quantification.
-
Solvent: A deuterated solvent (e.g., CDCl₃) is used to provide the field-frequency lock for the NMR spectrometer without generating a large solvent signal that would obscure the analyte peaks.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified is critical. This ensures all protons have fully relaxed back to thermal equilibrium before the next scan, guaranteeing that signal integrals are truly proportional to the number of protons.[19] Failure to do so is a common source of error in qNMR.
Experimental Protocol: qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., maleic anhydride) into a vial. b. Accurately weigh a larger amount of the reaction mixture (e.g., 100-200 mg) into the same vial. The exact mass of the reaction mixture must be recorded. c. Dissolve the contents of the vial in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃). d. Transfer the solution to an NMR tube.
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (or 5 x longest T1)
-
Acquisition Time (AQ): ~3-4 seconds
-
Number of Scans (NS): 8-16 (to achieve adequate signal-to-noise)
-
-
Data Processing & Quantification: a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Carefully integrate a well-resolved, unique signal for this compound (e.g., a specific aromatic proton). c. Integrate the singlet peak from the internal standard (e.g., the two vinyl protons of maleic anhydride). d. Calculate the amount of this compound using the following formula:[17]
Weightanalyte = (WeightIS / MWIS) × (Areaanalyte / AreaIS) × (NIS / Nanalyte) × MWanalyte × PurityIS
Where:
-
MW = Molecular Weight
-
Area = Integral value of the NMR signal
-
N = Number of protons giving rise to the integrated signal
-
IS = Internal Standard
-
Purity = Purity of the internal standard (e.g., 0.999)
-
qNMR Workflow
Caption: Workflow for qNMR analysis of this compound.
Performance & Validation Data (qNMR)
| Validation Parameter | Typical Performance | Rationale for Trustworthiness |
| Selectivity | Achieved by identifying a unique, baseline-resolved signal for the analyte.[7] | The chemical shift is highly specific to the molecular environment, ensuring the correct signal is measured. |
| Linearity (R²) | Not applicable in the traditional sense; the response is fundamentally linear. | The direct proportionality between signal area and molar concentration is a first principle of NMR. |
| Accuracy (% Recovery) | 99.0% - 101.0%. | As a primary method, qNMR is often used to certify the purity of reference materials, making it exceptionally accurate. |
| Precision (%RSD) | < 1.0%. | High magnetic field stability and precise digital integration lead to outstanding precision. |
| Limit of Quantitation (LOQ) | ~0.1% by mole. | Dependent on the magnetic field strength, number of scans, and complexity of the mixture. |
Conclusion and Recommendations
The quantitative analysis of this compound in a reaction mixture can be accomplished with high fidelity using HPLC-UV, GC-MS, or qNMR. The optimal choice is dictated by the specific needs of the project.
-
For routine, high-throughput process monitoring where speed and robustness are key, HPLC-UV is the recommended method. Its simplicity and reliability make it ideal for tracking reaction progress across many samples.
-
For identifying unknown impurities and achieving the highest sensitivity , GC-MS is unparalleled. Its ability to provide structural information via mass fragmentation is invaluable during process development and for identifying potential genotoxic impurities.
-
For obtaining the most accurate, calibration-free results or when a pure reference standard of the analyte is unavailable , qNMR is the definitive choice. Its status as a primary analytical method provides a high degree of confidence and is ideal for certifying materials or for use in definitive mass balance studies.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the right analytical tool, ensuring the generation of accurate, reliable, and defensible data in their drug development endeavors.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. Benchchem.
-
1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483. PubChem, National Center for Biotechnology Information. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.[Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). [Link]
-
Improving Sample Preparation in HPLC. LCGC. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
This compound. SpectraBase. [Link]
-
This compound | CAS#:7025-06-1. Chemsrc. [Link]
-
Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. (2020). RSC Advances. [Link]
-
Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
-
This compound TCI Analytical reagent. AMI Scientific. [Link]
-
Gas Chromatography. Phenomenex. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
What Is Quantitative NMR (qNMR)? (2025). Chemistry For Everyone - YouTube. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2019). Molbank. [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (2012). Natural Product Reports. [Link]
-
Quantitative NMR spectroscopy. ResearchGate. [Link]
-
NMR methods for the analysis of mixtures. (2022). Chemical Communications. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
How GCxGC Increases Routine Laboratory Performance. (2018). AZoM. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. particle.dk [particle.dk]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Gas Chromatography | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. wjarr.com [wjarr.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. fda.gov [fda.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Bromo-2-phenoxybenzene
Introduction
1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a key structural motif found in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its synthesis is a critical step in the development of more complex molecules. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
The Synthetic Challenge: Forming the Diaryl Ether Bond
The core of synthesizing this compound lies in the formation of a carbon-oxygen (C-O) bond between two aromatic rings, a notoriously challenging transformation. Two powerful, transition-metal-catalyzed cross-coupling reactions have emerged as the dominant methods to achieve this: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4]
Route 1: The Ullmann Condensation - A Classic Approach
First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5][6][7] This method has been a mainstay in organic synthesis for over a century.
Mechanistic Insights
The Ullmann reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The key steps are:
-
Formation of a Copper(I) Phenoxide: The phenol reacts with a base to form a phenoxide, which then coordinates with a Cu(I) salt.
-
Oxidative Addition: The aryl halide (1-bromo-2-halobenzene) undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) complex, regenerating the active Cu(I) catalyst.[8]
It's important to note that the traditional Ullmann reaction often required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[6][7][9] However, modern advancements have led to the development of milder protocols using catalytic amounts of copper and various ligands.[10]
Experimental Protocol: Ligand-Promoted Ullmann Synthesis
This protocol is a generalized procedure adapted from modern Ullmann diaryl ether syntheses.
Reactants:
-
1,2-Dibromobenzene (or 1-bromo-2-iodobenzene)
-
Phenol
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[12]
-
Solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))[13]
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), CuI (0.05 - 0.10 mmol, 5-10 mol%), and the chosen ligand (0.10 mmol, 10 mol%).[11]
-
Add the solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 90-130°C) with vigorous stirring.[14][15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Route 2: The Buchwald-Hartwig Amination - A Modern Powerhouse
Developed in the 1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N and C-O bonds.[6][7][16][17] This method offers a milder and often more efficient alternative to the Ullmann condensation for the synthesis of diaryl ethers.[16][17]
Mechanistic Insights
The Buchwald-Hartwig reaction proceeds through a well-established catalytic cycle involving a palladium(0) species:
-
Oxidative Addition: The aryl halide (1-bromo-2-halobenzene) undergoes oxidative addition to a Pd(0) complex, forming a Pd(II) species.
-
Ligand Exchange/Association: The phenoxide (formed from the reaction of phenol with a base) displaces a ligand on the palladium center.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[18]
The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands generally providing the best results.[17]
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is a generalized procedure for the palladium-catalyzed synthesis of diaryl ethers.
Reactants:
-
1,2-Dibromobenzene (or 1-bromo-2-iodobenzene)
-
Phenol
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or [(cinnamyl)PdCl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BippyPhos)[19][20]
-
Base (e.g., Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu))
-
Solvent (e.g., Toluene or a mixture of Toluene and DME)[19]
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (0.5-2 mol%) and the phosphine ligand (1-5 mol%) in a reaction vessel.
-
Add the aryl halide (1.0 mmol), phenol (1.2-1.5 mmol), and base (1.5-2.0 mmol).[19]
-
Add the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically room temperature to 100°C) with stirring.[19]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Comparative Analysis
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Cost | Generally lower cost catalyst.[21] | Higher cost catalyst.[6] |
| Reaction Temperature | Typically higher (90-220°C).[5][9] | Generally milder (Room temp - 100°C).[19] |
| Ligands | Simple, inexpensive ligands (e.g., amino acids).[6][11] | Complex, expensive phosphine ligands.[6] |
| Substrate Scope | Can be limited, especially with electron-rich aryl halides.[6][7] | Broad substrate scope and high functional group tolerance.[14][17] |
| Reaction Times | Can be longer. | Often faster. |
| Scalability | Well-established for large-scale synthesis.[14] | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Safety/Toxicity | Copper is less toxic than palladium.[21] | Palladium can be toxic and requires careful handling. |
Conclusion: Choosing the Right Path
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for the synthesis of this compound. The choice between them often depends on the specific requirements of the synthesis.
-
For large-scale, cost-driven syntheses , a well-optimized Ullmann protocol may be the more economical choice.[14]
-
For medicinal chemistry applications or the synthesis of complex molecules with sensitive functional groups , the milder conditions and broader substrate scope of the Buchwald-Hartwig amination are often preferable.[14]
Ultimately, the decision should be based on a careful consideration of factors such as cost, scale, available equipment, and the specific functionalities present in the starting materials.
Visualizing the Synthetic Workflows
Caption: Workflow for the Ullmann Condensation Synthesis.
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. data.epo.org [data.epo.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-phenoxybenzene: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-2-phenoxybenzene, moving beyond rudimentary steps to explain the causality behind each procedural choice. As your partner in laboratory safety, we aim to provide value that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This solid, halogenated aromatic compound presents multiple risks that dictate its handling and disposal pathway.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed, inhaled, or comes into contact with skin.
-
Environmental Hazard: It is recognized as potentially causing long-lasting harmful effects to aquatic life.
These hazards necessitate that this compound be treated as a hazardous waste, and under no circumstances should it be disposed of in standard laboratory trash or down the drain.
Regulatory Classification: Identifying the Waste Stream
Proper disposal begins with correct classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a discarded commercial chemical product, this compound falls under the category of "U-listed" hazardous wastes. Specifically, the analogous compound, Benzene, 1-bromo-4-phenoxy-, is assigned the EPA Hazardous Waste Number U030 .[1] While this compound is not explicitly listed, its structural similarity and hazard profile strongly suggest it should be managed as a U-listed waste.
Furthermore, as a brominated organic compound, it must be segregated as halogenated organic waste .[2] This classification is critical as it dictates the final disposal technology and prevents the mixing of incompatible waste streams, which can lead to dangerous reactions and complicates the disposal process.
The Cornerstone of Disposal: High-Temperature Incineration
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.
The Rationale for Incineration
Halogenated organic compounds like this compound require specific conditions for their complete destruction. High-temperature incineration (typically 800-1200°C) provides the necessary energy to break the strong carbon-bromine and aromatic bonds.[3]
During this process, the organic portion of the molecule is converted to carbon dioxide and water, while the bromine atom is primarily converted to hydrogen bromide (HBr), an acidic gas.[3][4][5]
The formation of HBr is a key reason why this waste must be handled by a specialized facility. These incinerators are equipped with sophisticated air pollution control systems, including acid gas scrubbers .[3][6][7][8] These scrubbers use a caustic solution (like lime or sodium hydroxide) to neutralize the acidic HBr gas, converting it into harmless salts and water before it can be released into the atmosphere.[6][8]
Inadequate combustion temperatures or the absence of proper scrubbing technology can lead to the formation of hazardous byproducts, including polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[9][10]
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the mandatory steps for the safe collection, storage, and preparation of this compound waste for disposal.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | ASTM F739 | Prevents skin contact and absorption of the chemical. |
| Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental contact. | |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation. | NIOSH guidelines | Prevents inhalation of the compound, which is harmful. |
Waste Collection and Segregation
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
-
Segregation is Key:
-
Do not mix this compound waste with non-halogenated organic waste, acids, bases, or other incompatible materials. A list of general incompatibilities can be found in the table below.
-
This segregation is crucial for safety and to ensure the waste can be properly incinerated.
-
-
Types of Waste:
-
Solid Waste: Unused or off-specification this compound should be placed directly into the designated waste container.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag within the halogenated waste container to minimize dust generation.
-
Empty Containers: The original container of this compound must be disposed of as hazardous waste. It should be emptied as much as possible, the lid securely fastened, and placed in a larger, labeled container for disposal. Do not attempt to rinse the container for regular trash disposal, as the rinsate would also be considered hazardous waste.[11][12]
-
Waste Storage and Labeling
-
Labeling:
-
As soon as the first item of waste is added, the hazardous waste label must be filled out with:
-
The full chemical name: "this compound"
-
The date of accumulation.
-
The primary hazard(s): "Toxic," "Environmental Hazard."
-
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Use secondary containment (such as a larger tub or bin) to contain any potential leaks.
-
-
Disposal Request:
-
Once the container is full, or if it has been in storage for an extended period (check your institution's guidelines, typically 90-180 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and proper response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If it is safe to do so, turn off any nearby ignition sources.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
-
Contain and Clean:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[6] Avoid creating dust. If the material is a fine powder, it may be necessary to gently moisten it with an inert liquid (such as water, if compatible) to prevent it from becoming airborne.[9][13]
-
Use absorbent pads to clean any remaining residue.
-
Place all contaminated cleaning materials (gloves, absorbent pads, etc.) into the hazardous waste container.
-
-
Decontaminate:
-
Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. The cleaning materials from this step must also be disposed of as hazardous waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.
-
Logical Relationships in Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. media.clemson.edu [media.clemson.edu]
- 2. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. Wet Scrubbers, ESP & Air Pollution Control Systems | Industrial Emission Solutions [mdsjprocess.com]
- 7. envitechinc.com [envitechinc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]
Personal protective equipment for handling 1-Bromo-2-phenoxybenzene
An Essential Guide to Personal Protective Equipment for Handling 1-Bromo-2-phenoxybenzene
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No: 7025-06-1) is a chemical compound that presents several health hazards.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some classifications also indicate it may cause long-lasting harmful effects to aquatic life.[1][3]
These classifications are not merely administrative; they are critical indicators of risk. The "harmful" designation (H302, H312, H332) necessitates a multi-faceted approach to personal protection, as exposure can occur through multiple routes: ingestion, dermal absorption, and inhalation.[2] Therefore, the selection of Personal Protective Equipment (PPE) is a critical control measure to establish a barrier between the researcher and the chemical.
Core Protective Equipment: A Detailed Breakdown
Effective protection relies on selecting the right equipment and ensuring its proper use. The following table summarizes the essential PPE for handling this compound, linking each item to the specific risks it mitigates.
| Protection Type | Specific Equipment | Standard/Specification | Purpose & Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard. | EN 166 (EU) or NIOSH / ANSI Z87.1 (US)[2][4] | Prevents Eye Contact: Protects against accidental splashes or contact with aerosols, which could cause irritation or be absorbed. Goggles provide a seal around the eyes, which standard safety glasses do not. |
| Skin & Body Protection | Fire/flame-resistant and impervious laboratory coat. Full-length pants and closed-toe shoes are mandatory. | N/A | Prevents Skin Contact: A lab coat provides a primary barrier against spills and contamination of personal clothing.[2] Given the "Harmful in contact with skin" classification (H312), complete skin coverage is essential. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | EN 374 (EU)[2] | Prevents Dermal Absorption: Gloves are the most critical barrier for hand protection. Always inspect gloves for tears or holes before use.[2] It is crucial to consult the glove manufacturer’s chemical resistance guide to ensure compatibility and determine breakthrough times for this compound. |
| Respiratory Protection | Use only in a certified chemical fume hood. If exposure limits may be exceeded or symptoms like irritation occur, a full-face respirator is necessary. | NIOSH (US) or EN 149 (EU)[2][5] | Prevents Inhalation: The primary engineering control is a chemical fume hood to manage vapors and aerosols.[6] A respirator is a secondary measure for non-routine operations or emergencies where ventilation is insufficient to mitigate the H332 "Harmful if inhaled" risk. |
Operational Workflow: From Preparation to Disposal
A safe protocol is a self-validating system where each step reinforces the next. The following workflow provides a procedural guide for handling this compound, integrating the use of PPE at every stage.
Caption: A procedural diagram illustrating the key stages for safely handling this compound.
Step-by-Step Methodology
1. Pre-Handling and Preparation:
-
Ventilation: Confirm that the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Before entering the lab, don a lab coat, long pants, and closed-toe shoes. Visually inspect all PPE, especially gloves, for any signs of degradation or damage.[2]
-
Gather Materials: Place all necessary equipment (glassware, stir bars, reagents) inside the fume hood to minimize traffic in and out of the containment area.
2. Handling the Chemical:
-
Location: All manipulations of this compound, including weighing and transferring, must occur inside a chemical fume hood.[6]
-
Personal Protection: Wear safety goggles and appropriate chemical-resistant gloves at all times.
-
Technique: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2] Avoid creating dust or aerosols.[2] Do not eat, drink, or smoke in the handling area.[2][7]
3. Post-Handling Decontamination:
-
Surface Cleaning: After the procedure is complete, decontaminate all work surfaces and equipment.
-
PPE Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container. Remove your lab coat before leaving the laboratory.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[2][8]
4. Storage and Disposal Plan:
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
-
Disposal: Dispose of unused chemicals and contaminated materials (e.g., gloves, paper towels) in a designated, sealed container.[8] All waste must be handled as hazardous and disposed of through an approved waste disposal plant, following all applicable local, state, and federal regulations.[2][3][7]
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is vital.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical help.[2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7] Consult a doctor immediately.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[2]
-
Spill Response: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Prevent the spill from spreading or entering drains.[9] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[8]
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
-
1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem . PubChem. [Link]
-
1-Bromo-2-fluoro-4-phenoxybenzene | C12H8BrFO | CID 70085974 - PubChem . PubChem. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]
-
Chemical Safety: Personal Protective Equipment . University of California, Berkeley. [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth . Dartmouth College. [Link]
-
SAFETY DATA SHEET . Oakwood Chemical. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration - Regulations.gov . Regulations.gov. [Link]
Sources
- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene [xixisys.com]
- 3. This compound | 7025-06-1 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



